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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to N-Boc-p-Aminobenzoic Acid: A Cornerstone in Synthetic Chemistry and Drug Discovery

A Note on the Topic: This technical guide focuses on N-tert-butoxycarbonyl-para-aminobenzoic acid (N-Boc-p-aminobenzoic acid). The initial topic of "N-Boc-p-amidinobenzoic acid" did not yield sufficient data for a compre...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Topic: This technical guide focuses on N-tert-butoxycarbonyl-para-aminobenzoic acid (N-Boc-p-aminobenzoic acid). The initial topic of "N-Boc-p-amidinobenzoic acid" did not yield sufficient data for a comprehensive guide, suggesting it is a less common or potentially misidentified compound. Given the structural similarity and the prevalence of N-Boc-p-aminobenzoic acid in research and development, this guide has been structured to provide an in-depth exploration of this widely used molecule. A comparative discussion on the significance of the amidine functional group is included to provide broader context.

Introduction: The Strategic Importance of Protected Amino Acids

In the intricate world of organic synthesis and medicinal chemistry, the ability to selectively mask and unmask reactive functional groups is paramount. This strategy, known as the use of protecting groups, allows chemists to orchestrate complex molecular transformations with precision. N-Boc-p-aminobenzoic acid is a quintessential example of such a strategically protected building block. It is a derivative of p-aminobenzoic acid (PABA), a key biomolecule, where the amino group is reversibly protected by a tert-butoxycarbonyl (Boc) group.[1][2][3] This protection renders the otherwise reactive amino group inert to a wide range of reaction conditions, thereby enabling chemists to selectively modify the carboxylic acid moiety or other parts of a larger molecule.[2][4]

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of N-Boc-p-aminobenzoic acid, with a particular focus on its role in peptide synthesis and as a versatile intermediate in the development of novel therapeutics.

Chemical Structure and Physicochemical Properties

N-Boc-p-aminobenzoic acid is characterized by a benzene ring substituted with a carboxylic acid group and a Boc-protected amino group at the para position.[1] The Boc group, with its bulky tert-butyl component, sterically and electronically shields the nitrogen atom, significantly reducing its nucleophilicity and basicity.

Caption: Chemical structure of N-Boc-p-aminobenzoic acid.

Table 1: Physicochemical Properties of N-Boc-p-aminobenzoic acid

PropertyValueReference(s)
CAS Number 66493-39-8[1][2][5]
Molecular Formula C₁₂H₁₅NO₄[2][5]
Molecular Weight 237.25 g/mol [5]
Appearance White to off-white or pale yellowish-brown crystalline powder[1][2]
Melting Point 186-188 °C; ~200 °C (decomposition)[2]
Solubility Soluble in organic solvents like dichloromethane and dimethyl sulfoxide; less soluble in water.[1]
Purity ≥97% (NMR), ≥98.0% (T), ≥99% (HPLC)[2]
Storage 0-8°C or 2-10°C[2]

Synthesis and Purification

The standard method for the synthesis of N-Boc-p-aminobenzoic acid involves the reaction of p-aminobenzoic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.[4] The base serves to deprotonate the amino group, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the Boc anhydride.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product PABA p-Aminobenzoic Acid (PABA) Reaction_Vessel Mix reactants and stir at room temperature PABA->Reaction_Vessel Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Reaction_Vessel Base Base (e.g., NaOH, Triethylamine) Base->Reaction_Vessel Solvent Solvent (e.g., Dioxane/Water, THF) Solvent->Reaction_Vessel Acidification Acidify with dilute acid (e.g., HCl) to precipitate the product Reaction_Vessel->Acidification Reaction mixture Filtration Filter the precipitate Acidification->Filtration Washing Wash with water Filtration->Washing Drying Dry under vacuum Washing->Drying Recrystallization Recrystallization (optional, for higher purity) Drying->Recrystallization Final_Product N-Boc-p-aminobenzoic acid Drying->Final_Product If recrystallization is skipped Recrystallization->Final_Product

Caption: General workflow for the synthesis of N-Boc-p-aminobenzoic acid.

Experimental Protocol: Synthesis of N-Boc-p-aminobenzoic acid

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and desired scale.

Materials:

  • p-Aminobenzoic acid (PABA)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • 1,4-Dioxane

  • Water (deionized)

  • Hydrochloric acid (HCl), 1 M

  • Standard laboratory glassware and equipment (magnetic stirrer, filtration apparatus)

Procedure:

  • Dissolution of PABA: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-aminobenzoic acid (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 1 M aqueous sodium hydroxide. Stir until a clear solution is obtained.

  • Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise over 30 minutes. The reaction is typically exothermic. Maintain the temperature at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the PABA spot.

  • Work-up: a. Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane. b. Cool the remaining aqueous solution in an ice bath. c. Slowly acidify the solution to a pH of 2-3 with 1 M hydrochloric acid. A white precipitate of N-Boc-p-aminobenzoic acid will form.

  • Isolation and Purification: a. Collect the precipitate by vacuum filtration. b. Wash the solid with cold deionized water to remove any remaining salts. c. Dry the product under vacuum to a constant weight. d. For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethyl acetate/hexanes.

The Chemistry of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis, particularly in peptide chemistry.[6] Its popularity stems from a combination of factors:

  • Stability: The Boc group is stable to a wide range of nucleophilic and basic conditions, allowing for selective reactions at other sites of the molecule.[4][]

  • Ease of Introduction: As described in the protocol above, it can be readily introduced using Boc anhydride.[4]

  • Facile Cleavage: The Boc group is easily removed under acidic conditions, typically with trifluoroacetic acid (TFA), regenerating the free amine.[]

Mechanism of Boc Deprotection

The acid-catalyzed deprotection of a Boc-protected amine proceeds through a carbocationic intermediate.

Deprotection_Mechanism cluster_start Starting Material cluster_steps Deprotection Steps cluster_products Products Boc_Amine N-Boc-p-aminobenzoic acid Protonation Protonation of the carbonyl oxygen by acid (e.g., TFA) Boc_Amine->Protonation Cleavage Cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate Protonation->Cleavage Decarboxylation Spontaneous decarboxylation of the unstable carbamic acid to release CO₂ and the free amine Cleavage->Decarboxylation tBu_Cation tert-Butyl cation (trapped by scavengers) Cleavage->tBu_Cation Amine_Salt p-Aminobenzoic acid (as an ammonium salt) Decarboxylation->Amine_Salt CO2 Carbon dioxide (gas) Decarboxylation->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocol: Boc Deprotection

Materials:

  • N-Boc-p-aminobenzoic acid

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Nitrogen or argon supply

Procedure:

  • Dissolution: Dissolve N-Boc-p-aminobenzoic acid in dichloromethane in a round-bottom flask under an inert atmosphere.

  • Addition of TFA: Cool the solution in an ice bath and slowly add trifluoroacetic acid (typically 25-50% v/v in DCM).

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The reaction can be monitored by TLC.

  • Work-up: a. Remove the solvent and excess TFA under reduced pressure. b. The resulting product, p-aminobenzoic acid, will be obtained as its TFA salt. c. If the free amine is required, the salt can be neutralized with a suitable base.

Applications in Research and Drug Development

N-Boc-p-aminobenzoic acid is a valuable building block in several areas of chemical and pharmaceutical research.[1][2]

  • Peptide Synthesis: It serves as a key component in the synthesis of peptides and peptidomimetics.[2] The protected amino group allows for the sequential coupling of other amino acids to the carboxylic acid end.

  • Pharmaceutical Intermediates: PABA derivatives are found in a wide array of therapeutic agents, and N-Boc-p-aminobenzoic acid is a crucial intermediate for the synthesis of these complex molecules.[1]

  • Combinatorial Chemistry: Its bifunctional nature, with one group protected, makes it an ideal scaffold for the creation of chemical libraries for drug screening.

The Amidine Functional Group: A Comparative Perspective

While this guide focuses on the amino derivative, it is insightful to briefly discuss the amidine functional group, which was part of the initial query. Amidines are characterized by the -C(=NH)NH₂ moiety and are significantly more basic than amines. They are often protonated at physiological pH, forming a resonance-stabilized amidinium cation. This positive charge and the ability to act as a strong hydrogen bond donor are key features that medicinal chemists exploit in drug design.

Amidine-containing compounds have shown a broad spectrum of biological activities, including antimicrobial, antiviral, and antifungal properties. The amidine group can play a crucial role in molecular recognition by forming strong interactions with biological targets such as enzymes and receptors.

Conclusion

N-Boc-p-aminobenzoic acid stands as a testament to the power of protecting group chemistry in modern organic synthesis. Its robust nature, coupled with the ease of its introduction and removal, has solidified its role as an indispensable tool for researchers in academia and industry. A thorough understanding of its properties and reactivity empowers scientists to design and execute the synthesis of complex molecules with applications ranging from novel materials to life-saving pharmaceuticals.

References

  • ResearchGate. ChemInform Abstract: An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions. [Link]

  • Wikipedia. 4-Aminobenzoic acid. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. [Link]

  • PrepChem.com. Synthesis of (a) t-butyl 4-aminobenzoate. [Link]

  • ResearchGate. Synthesis of the Novel Amino Acid 4-Amino-3-(aminomethyl)benzoic Acid (AmAbz) and Its Protected Derivatives as Building Blocks for Pseudopeptide Synthesis | Request PDF. [Link]

  • Organic Syntheses Procedure. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-(N-tert-Butoxycarbonylcarbamimidoyl)benzoic Acid: A Key Building Block for Serine Protease Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Boc-Protected Amidinobenzoyl Scaffold 4-(N-tert-Butoxycarbonylcarbamimidoyl)benzoic acid, CAS 153074-91-0, is...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Boc-Protected Amidinobenzoyl Scaffold

4-(N-tert-Butoxycarbonylcarbamimidoyl)benzoic acid, CAS 153074-91-0, is a specialized chemical intermediate of significant interest in medicinal chemistry and drug development. Its structure, featuring a benzoic acid moiety and a tert-butoxycarbonyl (Boc)-protected amidine (or guanidine) group, makes it a crucial building block in the synthesis of targeted therapeutics, particularly serine protease inhibitors.[1] The unprotected 4-amidinobenzoyl core is a well-established pharmacophore that mimics the side chains of arginine and lysine, enabling strong and specific interactions with the S1 pocket of many serine proteases.[2] The Boc protecting group offers the strategic advantage of masking the highly basic and nucleophilic amidine functionality during multi-step syntheses, preventing unwanted side reactions and allowing for its controlled deprotection at a later stage.[3][4] This guide provides a comprehensive technical overview of its synthesis, mechanism of action, and applications, empowering researchers to effectively utilize this valuable synthetic intermediate.

Physicochemical Properties

PropertyValueSource
CAS Number 153074-91-0-
Molecular Formula C13H17N3O4Calculated
Molecular Weight 279.29 g/mol Calculated
Appearance White to off-white solidInferred
Solubility Soluble in organic solvents like DMF, DMSO, and methanolInferred
pKa (Carboxylic Acid) ~4-5Estimated
pKa (Guanidinium ion after deprotection) ~12.5Estimated

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of 4-(N-tert-Butoxycarbonylcarbamimidoyl)benzoic acid is typically achieved through a two-step process starting from the readily available 4-aminobenzoic acid. The first step involves the formation of the guanidine group, followed by its protection with a Boc group.

Part 1: Synthesis of 4-Guanidinobenzoic Acid Hydrochloride

This step involves the reaction of 4-aminobenzoic acid with cyanamide in the presence of hydrochloric acid.[1][5]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-aminobenzoic acid (1 equivalent) in a suitable alcohol solvent such as isopropanol or ethanol.[5]

  • Acidification: Add concentrated hydrochloric acid (1 equivalent) to the suspension and stir the mixture. Gentle heating may be applied to aid dissolution.[5]

  • Guanidinylation: Prepare a solution of cyanamide (1.1 equivalents) in water or the same alcohol solvent. Add this solution dropwise to the reaction mixture at room temperature.[1]

  • Reaction: Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, the pH can be adjusted to neutral with a base like sodium hydroxide to precipitate the crude product.[5] The crude 4-guanidinobenzoic acid is then washed with cold water and dried. Recrystallization from an ethanol/water mixture can be performed for further purification.

Part 2: Boc Protection of 4-Guanidinobenzoic Acid

This step utilizes di-tert-butyl dicarbonate (Boc)₂O to protect the newly formed guanidine group.[4]

Experimental Protocol:

  • Reaction Setup: Dissolve the 4-guanidinobenzoic acid (1 equivalent) obtained from Part 1 in a mixture of methanol and triethylamine (a slight excess to neutralize the hydrochloride salt and act as a base).[4]

  • Boc Protection: Add di-tert-butyl dicarbonate ((Boc)₂O, 2.2-3.3 equivalents) to the solution.[4]

  • Reaction: Reflux the reaction mixture for 5-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the final product, 4-(N-tert-Butoxycarbonylcarbamimidoyl)benzoic acid.

G cluster_0 Part 1: Guanidinylation cluster_1 Part 2: Boc Protection A 4-Aminobenzoic Acid C Reflux in Alcohol A->C B Cyanamide + HCl B->C D 4-Guanidinobenzoic Acid C->D E 4-Guanidinobenzoic Acid G Reflux in Methanol E->G F (Boc)₂O + Base F->G H Final Product G->H

Synthetic Workflow Diagram

Mechanism of Action: The Role of the 4-Amidinobenzoyl Moiety in Serine Protease Inhibition

The therapeutic efficacy of drugs derived from 4-(N-tert-Butoxycarbonylcarbamimidoyl)benzoic acid stems from the potent and specific interaction of the deprotected 4-amidinobenzoyl group with the active site of serine proteases.[2]

Serine proteases are a class of enzymes characterized by a catalytic triad in their active site, which includes a serine residue.[2] They play crucial roles in various physiological processes, and their dysregulation is implicated in numerous diseases.[2] A key feature of many serine proteases, such as trypsin and thrombin, is a deep, negatively charged pocket at the base of the active site, known as the S1 specificity pocket. This pocket preferentially binds to positively charged amino acid residues like arginine and lysine.

The 4-amidinobenzoyl moiety, after deprotection of the Boc group, exists as a positively charged guanidinium ion at physiological pH. This cationic group acts as a superb mimic of the side chains of arginine and lysine, allowing it to bind with high affinity to the S1 pocket of target serine proteases through strong electrostatic and hydrogen bonding interactions.[6] This binding event blocks the active site, preventing the natural substrate from accessing it and thereby inhibiting the enzyme's proteolytic activity.[7]

G cluster_0 Serine Protease Active Site cluster_1 Outcome S1_Pocket S1 Specificity Pocket Negatively Charged (Aspartate) Catalytic_Triad Catalytic Triad Serine, Histidine, Aspartate Inhibition Enzyme Inhibition Inhibitor 4-Amidinobenzoyl Moiety Positively Charged Guanidinium Group Inhibitor->S1_Pocket High-Affinity Binding (Electrostatic Interactions)

Sources

Foundational

Difference between p-amidinobenzoic acid and p-aminobenzoic acid

Technical Guide: The Structural and Functional Divergence of -Amidinobenzoic Acid vs. -Aminobenzoic Acid Executive Summary In the landscape of bioactive small molecules, -aminobenzoic acid (PABA) and -amidinobenzoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: The Structural and Functional Divergence of -Amidinobenzoic Acid vs. -Aminobenzoic Acid

Executive Summary

In the landscape of bioactive small molecules,


-aminobenzoic acid (PABA) and 

-amidinobenzoic acid represent a classic case of pharmacophore divergence . While they share a benzoic acid scaffold, the substitution of the para-amino group (

) with a para-amidino group (

) inverts their biological function.

PABA is a metabolic substrate —a critical building block for folate synthesis in prokaryotes.[1][2] In contrast,


-amidinobenzoic acid is a metabolic inhibitor —a potent mimic of arginine that arrests the catalytic activity of serine proteases. This guide dissects the physicochemical mechanisms driving this divergence and provides validated protocols for exploiting 

-amidinobenzoic acid in affinity chromatography.

Part 1: Structural & Physicochemical Divergence

The defining difference between these molecules lies in the basicity and charge state of the para-substituent at physiological pH (7.4). This dictates their intermolecular interactions.

Comparative Physicochemistry
Feature

-Aminobenzoic Acid (PABA)

-Amidinobenzoic Acid
Molecular Formula


Functional Group (

)
Primary Amine (

)
Amidine (

)

(Substituent)

(Conjugate acid of amine)

(Conjugate acid of amidine)
Charge at pH 7.4 Anionic (

/

)
Zwitterionic (

/

)
Biological Role Anabolic Precursor (Folate)Catabolic Inhibitor (Protease)
Binding Mode Hydrophobic/Hydrogen BondingStrong Ionic Interaction (Salt Bridge)
The "Charge Switch" Mechanism
  • PABA: At pH 7.4, the amine group is uncharged (neutral). It functions primarily as a hydrogen bond donor/acceptor within the Dihydropteroate Synthase (DHPS) active site.

  • 
    -Amidinobenzoic Acid:  The amidine group is a strong base. At pH 7.4, it is fully protonated (cationic). This positive charge is an arginine isostere , allowing it to form a critical salt bridge with the aspartate residue deep in the specificity pocket of trypsin-like enzymes.
    

Part 2: -Aminobenzoic Acid – The Metabolic Keystone

PABA is biologically significant because it is the structural "key" that fits into the lock of folate biosynthesis—a pathway absent in mammals (who must ingest folate) but essential for bacteria.

Mechanism of Action (Folate Pathway)

Bacteria condense PABA with pteridine to form dihydropteroic acid. This reaction is catalyzed by Dihydropteroate Synthase (DHPS) .[1][3] Sulfonamide antibiotics work by mimicking PABA, competitively inhibiting DHPS.[1][3]

Pathway Visualization

The following diagram illustrates the competitive inhibition at the DHPS step.

FolatePathway Pteridine Pteridine Precursor DHPS Enzyme: DHPS (Dihydropteroate Synthase) Pteridine->DHPS PABA p-Aminobenzoic Acid (Substrate) PABA->DHPS Native Binding Sulfonamide Sulfonamides (Inhibitor) Sulfonamide->DHPS Competitive Inhibition DHP Dihydropteroic Acid DHPS->DHP Condensation Folate Tetrahydrofolate (DNA Synthesis) DHP->Folate Downstream Enzymes

Figure 1: The Folate Biosynthesis Pathway.[3] PABA is the native substrate for DHPS. Sulfonamides act as competitive inhibitors by structurally mimicking PABA.[1][3]

Part 3: -Amidinobenzoic Acid – The Protease Checkpoint

While PABA builds,


-amidinobenzoic acid blocks. It is widely used in biochemistry not as a drug, but as a ligand for affinity chromatography  to purify serine proteases (Trypsin, Thrombin, Urokinase).
Structural Biology of Inhibition

Serine proteases have a specificity pocket (S1) that determines what they cut.

  • Trypsin-like proteases cleave after positively charged residues (Arg, Lys).

  • The S1 pocket contains a negatively charged Aspartate 189 (Asp189) residue at the bottom.

  • The Amidinium group of

    
    -amidinobenzoic acid inserts into this pocket, forming a bidentate salt bridge with Asp189, effectively locking the enzyme's active site.
    
Interaction Diagram

ProteaseInhibition cluster_0 Enzyme Active Site Enzyme Serine Protease (Trypsin/Thrombin) S1_Pocket S1 Specificity Pocket (Negative Potential) Enzyme->S1_Pocket Asp189 Aspartate 189 (Anionic Anchor) S1_Pocket->Asp189 Ligand p-Amidinobenzoic Acid (Inhibitor/Ligand) Amidine Amidinium Group (-C(=NH2)NH2+) Ligand->Amidine Amidine->Asp189 Ionic Salt Bridge (Kd ~ 10-5 M)

Figure 2: Mechanism of Serine Protease Inhibition. The cationic amidine group mimics Arginine, forming a salt bridge with Asp189 in the enzyme's S1 pocket.

Part 4: Experimental Protocol – Affinity Chromatography[4]

The most common application of


-amidinobenzoic acid is the purification of trypsin-like enzymes. Unlike Benzamidine (which has no handle for attachment), 

-amidinobenzoic acid has a carboxyl group that allows covalent coupling to matrix beads without destroying the amidine's binding capability.
Protocol: Coupling -Amidinobenzoic Acid to NHS-Activated Sepharose

Objective: Create a stable affinity column for Thrombin or Trypsin purification. Mechanism: The carboxyl group of the ligand is NOT used directly here; typically, we use a spacer arm. However, a common route is coupling the amine of a modified scaffold. Correction for Practicality: Direct coupling of


-amidinobenzoic acid via its carboxyl group to an amine-functionalized matrix (e.g., EAH Sepharose) using EDC/NHS is the standard robust method.
Materials Required
  • Ligand:

    
    -Amidinobenzoic acid (HCl salt).
    
  • Matrix: EAH Sepharose 4B (contains amino groups on spacer arms).

  • Coupling Agent: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Solvent: 50% Dimethylformamide (DMF) in water (to ensure ligand solubility).

Step-by-Step Workflow
  • Matrix Preparation:

    • Wash 10 mL of EAH Sepharose with 500 mL of 0.5 M NaCl, followed by distilled water to remove preservatives.

    • Equilibrate resin in water, pH adjusted to 4.5.

  • Ligand Activation:

    • Dissolve

      
      -amidinobenzoic acid (100 mg) in 10 mL of 50% DMF/Water (pH 4.5).
      
    • Add EDC (to a final concentration of 0.1 M) to the ligand solution.

  • Coupling Reaction:

    • Mix the activated ligand solution with the EAH Sepharose slurry.

    • Adjust pH to 4.5–6.0 (critical: high pH hydrolyzes EDC; low pH protonates the matrix amines too strongly).

    • Incubate at room temperature for 4 hours or

      
       overnight with gentle rotation.
      
  • Blocking & Washing:

    • Wash the resin with 3 cycles of alternating buffers:

      • Buffer A: 0.1 M Acetate, 0.5 M NaCl, pH 4.0.

      • Buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0.

    • Note: This removes non-covalently bound ligand.

  • Validation (QC):

    • Pass a crude trypsin solution over the column.

    • Wash with PBS (pH 7.4).

    • Elute with 100 mM Benzamidine or low pH buffer (pH 2.5).

    • Measure activity in elution fractions.

Part 5: Synthetic Interconversion

Researchers often need to synthesize


-amidinobenzoic acid if it is not commercially available in the desired salt form. It is typically synthesized from 4-cyanobenzoic acid , not directly from PABA (as converting an amine to an amidine is chemically difficult).

The Pinner Synthesis Route:

  • Starting Material: 4-Cyanobenzoic acid.

  • Imidate Formation: React with anhydrous ethanol and dry HCl gas. The nitrile (

    
    ) converts to the ethyl imidate intermediate.
    
  • Ammonolysis: Treat the imidate with anhydrous ammonia in ethanol. The ethoxy group is displaced by ammonia, yielding the amidine (

    
    ).
    
  • Hydrolysis: The ester (if formed on the carboxyl side) is carefully hydrolyzed back to the acid if needed, or kept if coupling to a matrix via the ester is not required.

References

  • PubChem. (2023). 4-Aminobenzoic acid (PABA) - Compound Summary.[4][5] National Library of Medicine. [Link]

  • Rawlings, N. D., et al. (2018). The MEROPS database of proteolytic enzymes, their substrates and inhibitors. Nucleic Acids Research. [Link]

  • Cytiva. (2023). Affinity Chromatography Handbook: Principles and Methods. (Referencing Benzamidine Sepharose protocols). [Link]

  • Hedstrom, L. (2002). Serine protease mechanism and specificity. Chemical Reviews, 102(12), 4501-4524. [Link]

  • Brown, G. M. (1962). The biosynthesis of folic acid. II. Inhibition by sulfonamides.[1][3][6] Journal of Biological Chemistry. [Link]

Sources

Exploratory

Amidinobenzoic Acid Pharmacophores: A Technical Guide to Serine Protease Inhibition

Topic: Introduction to Amidinobenzoic Acid Pharmacophores Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The "Warhead" and the "Anchor" In...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Introduction to Amidinobenzoic Acid Pharmacophores Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Warhead" and the "Anchor"

In medicinal chemistry, the amidinobenzoic acid moiety represents a privileged scaffold, primarily functioning as a "warhead" for targeting the S1 specificity pocket of trypsin-like serine proteases. This guide dissects the pharmacophore’s structural logic, detailing why the 4-amidinobenzoic acid derivative is a cornerstone in the design of anticoagulants (e.g., Thrombin, Factor Xa inhibitors) and anti-inflammatory agents (e.g., Nafamostat, Camostat).

The core utility of this pharmacophore lies in its ability to mimic the side chain of Arginine , forming a critical salt bridge with the aspartate residue (Asp189) at the bottom of the protease S1 pocket. However, its high basicity (


) presents significant bioavailability challenges, necessitating advanced prodrug strategies like amidoximes.

Molecular Mechanism: The S1 Pocket Interaction

The efficacy of amidinobenzoic acid derivatives hinges on their binding mode within the active site of serine proteases.

The Salt Bridge Anchor

The amidine group (


) is protonated at physiological pH. Upon entering the S1 pocket:
  • Electrostatic Interaction: The positively charged amidinium interacts with the negatively charged carboxylate of Asp189 (in trypsin/thrombin).

  • Hydrogen Bonding: The amidine nitrogens donate hydrogen bonds to the backbone carbonyls of residues lining the pocket (e.g., Gly219), stabilizing the complex.

  • Catalytic Interference: By occupying the S1 pocket, the inhibitor prevents the endogenous substrate (e.g., fibrinogen) from aligning with the catalytic triad (Ser195, His57, Asp102).

Visualization of Binding Mode

The following diagram illustrates the critical interactions between a generic 4-amidinobenzoic acid inhibitor and the Thrombin active site.

BindingMode Inhibitor 4-Amidinobenzoic Acid Derivative (Inhibitor) S1_Pocket S1 Specificity Pocket (Hydrophobic/Anionic) Inhibitor->S1_Pocket Enters Pocket Asp189 Asp189 (Anionic Anchor) Inhibitor->Asp189 Salt Bridge (Critical Affinity) Ser195 Ser195 (Catalytic Nucleophile) Inhibitor->Ser195 Steric Blockade (Prevents Catalysis) Gly219 Gly219 (Backbone H-Bond) Inhibitor->Gly219 H-Bond Stabilization

Caption: Schematic representation of the salt-bridge driven binding mode of amidinobenzoic acid pharmacophores within the S1 pocket of trypsin-like proteases.

Structure-Activity Relationships (SAR)

The position of the amidine group and the nature of the linker are determinants of potency and specificity.

Positional Isomerism: Para vs. Meta

The geometry of the inhibitor must match the depth and orientation of the S1 pocket.

  • 4-Amidinobenzoic acid (para): The linear arrangement allows the amidine to reach Asp189 while the carboxyl/ester tail extends towards the catalytic triad or S2/S3 subsites. This is the preferred configuration for high-affinity thrombin inhibition.

  • 3-Amidinobenzoic acid (meta): Often results in significantly reduced activity due to steric clash or inability to span the distance to Asp189 effectively.

Comparative Potency Data

The table below highlights the dramatic difference in inhibition constants (


) when the pharmacophore structure is altered.
CompoundStructureTarget

(Inhibition Constant)
Mechanistic Insight
Benzamidine Simple Phenyl-AmidineTrypsin~18

M
Baseline S1 binder; lacks secondary interactions.
4-Amidinophenylpyruvate (p-APPA) Para-substituted ketoneThrombin1.3

M
Forms hemiketal with Ser195; high potency.
3-Amidinophenylpyruvate (m-APPA) Meta-substituted ketoneThrombinInactive (>1000

M)
Steric mismatch; cannot engage Ser195 or Asp189 simultaneously.[1]
Nafamostat Guanidinobenzoate derivativeTMPRSS2~10 nM (

)
Acyl-enzyme intermediate formation (covalent inhibition).

Table 1: Comparative potency demonstrating the critical nature of para-substitution for thrombin/trypsin inhibition.

Prodrug Strategy: Overcoming Bioavailability Barriers

Amidinobenzoic acid derivatives are highly polar and basic, leading to poor intestinal absorption (Oral Bioavailability < 5%). The Amidoxime Strategy is the standard solution.

The Amidoxime "Mask"

Converting the highly basic amidine (


) to a neutral amidoxime (

) increases lipophilicity.
  • Mechanism: The amidoxime is absorbed passively in the gut.[2]

  • Bioactivation: Once in the systemic circulation, it is reduced back to the active amidine by the mARC (Mitochondrial Amidoxime Reducing Component) enzyme system in the liver.

ProdrugActivation Prodrug Amidoxime Prodrug (Lipophilic, Neutral) Gut Intestinal Absorption Prodrug->Gut Passive Transport Liver Liver (mARC Enzyme) Gut->Liver Portal Vein Active Active Amidine (Basic, Potent) Liver->Active N-Reduction (Bioactivation) Target Systemic Circulation Target (e.g., Thrombin) Active->Target Inhibition

Caption: The metabolic bioactivation pathway of amidoxime prodrugs into active amidine pharmacophores.

Experimental Protocols

Synthesis: The Pinner Reaction Protocol

The most reliable method to synthesize the amidine moiety from a nitrile precursor is the Pinner reaction. This protocol describes the synthesis of Ethyl 4-amidinobenzoate from Ethyl 4-cyanobenzoate.

Reagents:

  • Ethyl 4-cyanobenzoate (1.0 eq)

  • Dry Ethanol (excess)

  • Dry HCl gas (bubbled) or Acetyl Chloride/Ethanol mix

  • Ammonia (anhydrous) or Ammonium Carbonate

Step-by-Step Methodology:

  • Imidate Formation:

    • Dissolve Ethyl 4-cyanobenzoate (5.0 g) in anhydrous ethanol (50 mL) in a round-bottom flask.

    • Cool to 0°C in an ice bath.

    • Bubble dry HCl gas through the solution for 30-60 minutes until saturation. Caution: Perform in a fume hood.

    • Seal the flask and store at 4°C for 24-48 hours. A precipitate (Imidate Hydrochloride) may form.

  • Amidine Conversion:

    • Remove excess HCl and solvent under reduced pressure (rotary evaporator) to yield the crude imidate ester hydrochloride.

    • Resuspend the solid in dry ethanol (30 mL).

    • Add anhydrous ammonia (7N in methanol, 3.0 eq) or solid ammonium carbonate (4.0 eq).

    • Stir at room temperature for 12-24 hours.

  • Purification:

    • Filter off any inorganic salts (ammonium chloride).

    • Concentrate the filtrate.[3]

    • Recrystallize the product from Ethanol/Ether to obtain Ethyl 4-amidinobenzoate hydrochloride as white crystals.

Synthesis Nitrile Ethyl 4-cyanobenzoate (Nitrile Precursor) Imidate Imidate Ester HCl (Intermediate) Nitrile->Imidate EtOH, HCl (gas) 0°C -> 4°C, 24h Amidine Ethyl 4-amidinobenzoate (Final Product) Imidate->Amidine NH3 / EtOH RT, 12h

Caption: Synthetic workflow for the Pinner reaction converting a nitrile to an amidine pharmacophore.

Bioassay: Chromogenic Kinetics (Thrombin Inhibition)

This assay validates the inhibitor potency (


) using a specific chromogenic substrate (e.g., S-2238).

Materials:

  • Enzyme: Human Thrombin (0.1 NIH U/mL final).

  • Substrate: S-2238 (H-D-Phe-Pip-Arg-pNA), specific for thrombin.

  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 7.4.

  • Inhibitor: Serial dilutions of the synthesized amidine derivative.

Protocol:

  • Preparation: Add 50

    
    L of Buffer to wells of a 96-well microplate.
    
  • Inhibitor Addition: Add 20

    
    L of Inhibitor (various concentrations) to test wells. Include "No Inhibitor" (Control) and "No Enzyme" (Blank) wells.
    
  • Enzyme Incubation: Add 20

    
    L of Thrombin solution. Incubate at 37°C for 10 minutes to allow equilibrium binding.
    
  • Reaction Start: Add 10

    
    L of S-2238 Substrate (2 mM stock).
    
  • Measurement: Immediately monitor absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 10 minutes using a kinetic plate reader.

  • Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve. Plot % Inhibition vs. Log[Concentration] to determine 
    
    
    
    .

References

  • Structural insights and inhibition mechanism of TMPRSS2 by experimentally known inhibitors Camostat mesylate, Nafamostat and Bromhexine hydrochloride. Journal of Biomolecular Structure and Dynamics. Link

  • Transition-state inhibition of thrombin and trypsin by amidinophenylpyruvates. Biochemistry. Link

  • Amidoximes and their masked derivatives as prodrugs of amidines – arginine mimetics. Journal of Organic and Pharmaceutical Chemistry. Link

  • Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study. Journal of Computer-Aided Molecular Design. Link

  • Preparation method of 4-aminobenzoic acid and derivatives thereof. Google Patents. Link

Sources

Protocols & Analytical Methods

Method

Protocol for coupling N-Boc-p-amidinobenzoic acid in peptide synthesis

Application Note: Protocol for Coupling N-Boc-p-Amidinobenzoic Acid in Solid-Phase Peptide Synthesis (SPPS) Abstract & Strategic Overview This guide details the protocol for coupling 4-(N,N'-bis-tert-butoxycarbonyl)amidi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Coupling N-Boc-p-Amidinobenzoic Acid in Solid-Phase Peptide Synthesis (SPPS)

Abstract & Strategic Overview

This guide details the protocol for coupling 4-(N,N'-bis-tert-butoxycarbonyl)amidinobenzoic acid (Bis-Boc-4-AmBz-OH) to the N-terminus of a resin-bound peptide. This moiety is a critical pharmacophore in drug discovery, serving as an arginine mimetic to target the S1 pocket of trypsin-like serine proteases (e.g., thrombin, Factor Xa, matriptase).

The Chemical Challenge: Coupling


-amidinobenzoic acid presents two specific challenges compared to standard amino acids:
  • Nucleophilicity: The unprotected amidine group is highly nucleophilic and basic (

    
    ), leading to side reactions and solubility issues. We utilize the Bis-Boc protected  variant to mask this nucleophilicity and ensure solubility in organic solvents.
    
  • Reactivity: As an electron-deficient aromatic carboxylic acid, the carboxyl group is less reactive toward aminolysis than aliphatic amino acids. Standard carbodiimide couplings (DIC/HOBt) are often too slow, necessitating stronger activation (uronium/phosphonium salts).

Critical Material Attributes

ComponentSpecificationRationale
Reagent 4-(N,N'-bis-Boc)amidinobenzoic acidBis-Boc protection prevents amidine acylation and ensures solubility in DMF.[1]
Activator HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Preferred for aromatic acids.[1] Enhances reactivity and reduces coupling time compared to HBTU/DIC.
Base DIEA (Diisopropylethylamine)Required for HATU activation. Use fresh, amine-free grade to prevent premature Fmoc removal (if applicable).
Solvent DMF (N,N-Dimethylformamide)Primary solvent.[1] NMP (N-Methyl-2-pyrrolidone) is a superior alternative if the peptide sequence is prone to aggregation.
Scavengers TIS (Triisopropylsilane) & WaterEssential during cleavage to trap

-butyl cations released from the amidine protection.

Experimental Protocol: Coupling & Deprotection

Phase A: Resin Preparation

Assumption: The peptide chain has been assembled on Rink Amide or Wang resin using standard Fmoc chemistry. The N-terminal Fmoc group is still present.

  • Swell Resin: Suspend resin in DCM for 20 min, then drain. Wash

    
     with DMF.[2][3]
    
  • Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (

    
     min).
    
  • Wash: Wash extensively with DMF (

    
    ), DCM (
    
    
    
    ), and DMF (
    
    
    ) to remove all traces of piperidine.
    • Note: Residual piperidine will react with the activated ester of the amidinobenzoic acid, forming a non-productive adduct.

Phase B: Activation & Coupling (The "Warhead" Attachment)

Stoichiometry: Use 3 to 5 equivalents of the acid relative to the resin loading.

  • Preparation of Activated Solution:

    • In a clean vial, dissolve Bis-Boc-4-AmBz-OH (4 eq.) in minimal DMF.

    • Add HATU (3.9 eq.).

    • Add DIEA (8 eq.).

    • Critical Step: Allow the mixture to pre-activate for 1–2 minutes only. Long pre-activation of aromatic acids can lead to ester hydrolysis or side reactions.

    • Visual Check: The solution should turn yellow/golden. If precipitate forms, add a small volume of NMP or DMSO.

  • Coupling Reaction:

    • Add the activated solution immediately to the resin.

    • Agitate (shake/vortex) at room temperature for 2 to 4 hours .

    • Note: Aromatic couplings are kinetically slower than aliphatic couplings. Do not rush this step.

  • Monitoring (Kaiser Test):

    • Perform a Kaiser (Ninhydrin) test.

    • Blue beads: Incomplete coupling.

      
      Re-couple  using fresh reagents (Step B1-B2).
      
    • Colorless/Yellow beads: Complete coupling.

      
       Proceed to wash.
      
  • Washing:

    • Drain the reaction vessel.

    • Wash with DMF (

      
      ) and DCM (
      
      
      
      ).
    • Optional: Shrink the resin with Methanol (

      
      ) and dry under vacuum if storing the resin.
      
Phase C: Global Cleavage & Amidine Recovery

The Boc groups on the amidine are acid-labile. They must be removed during the final cleavage from the resin.

  • Cleavage Cocktail Preparation: Prepare Reagent K analogue or high-scavenger mix (Freshly made):

    • TFA: 92.5%[1]

    • TIS (Triisopropylsilane): 2.5%[1][4][5]

    • Water: 2.5%[5]

    • Phenol (optional, if Trp/Tyr present): 2.5%[1]

    • Why? The removal of two Boc groups generates a high concentration of

      
      -butyl cations. Without sufficient scavengers (TIS/Water), these cations will alkylate the electron-rich aromatic ring of the amidinobenzoic acid or re-attach to the amidine.
      
  • Reaction:

    • Add cocktail to the resin.[2][4]

    • Shake for 3 to 4 hours . (Amidine Boc groups can be stubborn; extended cleavage is safer than short cleavage).

  • Precipitation:

    • Precipitate the filtrate in cold Diethyl Ether.[6]

    • Centrifuge and wash the pellet

      
       with cold ether.
      
    • Lyophilize the crude peptide.

Visualization of Workflow

The following diagram illustrates the critical decision points and chemical logic flow for this specific coupling.

G cluster_activation Activation Logic Start Resin-Bound Peptide (Fmoc-Protected) Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Wash Extensive Wash (Remove Piperidine) Deprotect->Wash Coupling Coupling Reaction (3-4 Hours, RT) Wash->Coupling Reagent Bis-Boc-4-AmBz-OH Mix Pre-activate (1-2 min) Solvent: DMF/NMP Reagent->Mix Activator HATU + DIEA Activator->Mix Mix->Coupling QC Kaiser Test Coupling->QC Recouple Re-Coupling (Fresh Reagents) QC->Recouple Blue Beads (Incomplete) Cleavage Global Cleavage (95% TFA + Scavengers) Removes Resin & Boc QC->Cleavage Colorless (Complete) Recouple->Coupling Final Crude Peptide (Free Amidine) Cleavage->Final

Caption: Workflow for coupling Bis-Boc-Amidinobenzoic acid. Note the critical loop at the Kaiser Test to ensure complete coupling of the aromatic acid.

Troubleshooting & Quality Control

Common Failure Modes
Observation (LC/MS)DiagnosisSolution
Mass +100 Da Mono-Boc protected species remains.Incomplete cleavage. Extend TFA cleavage time or use fresh TFA.
Mass +56 Da

-Butyl alkylation of the aromatic ring.
Scavenger failure. Increase TIS/Water content in cleavage cocktail.
Mass -18 Da Dehydration of amidine to nitrile.Rare with Boc-protection, but possible if activation was too harsh (e.g., high temperature). Keep coupling at RT.
Low Yield Incomplete coupling due to sterics.Switch solvent to NMP; perform double coupling; increase temperature to 40°C (cautiously).
Analytical Verification
  • HPLC: The benzamidine moiety is hydrophobic. Expect a retention time shift compared to the non-capped peptide.

  • UV Vis: The benzamidine group has a distinct UV absorbance around 230-260 nm.

References

  • El-Faham, A., & Albericio, F. (2011).[1][7] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[1] Link[1]

  • Bachem. (2023).[2][4][8] Solid Phase Peptide Synthesis (SPPS) Explained. Bachem Knowledge Center. Link

  • Thermo Fisher Scientific. (1995). Introduction to Cleavage Techniques: Strategies in Peptide Synthesis. Applied Biosystems Technical Guide. Link

Sources

Application

Application Note: Solid-Phase Synthesis of Trypsin Inhibitors using Amidinobenzoic Acid

Executive Summary & Strategic Rationale The development of synthetic low-molecular-weight inhibitors for trypsin-like serine proteases is a cornerstone of anticoagulant and antimetastatic drug discovery. The 4-amidinoben...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The development of synthetic low-molecular-weight inhibitors for trypsin-like serine proteases is a cornerstone of anticoagulant and antimetastatic drug discovery. The 4-amidinobenzoic acid moiety serves as a critical pharmacophore in this class of compounds. It acts as a rigid, achiral arginine mimic, positioning a highly basic amidine group to form a salt bridge with the conserved aspartate residue (Asp189) in the S1 specificity pocket of the enzyme.

While solution-phase synthesis of benzamidine derivatives is well-documented, Solid-Phase Synthesis (SPS) offers superior advantages in combinatorial library generation and rapid lead optimization. However, the incorporation of the benzamidine moiety on solid support presents unique chemical challenges, primarily due to the high basicity and nucleophilicity of the amidine group, which can interfere with standard coupling protocols.

This guide details a robust, field-proven protocol for the synthesis of trypsin inhibitors using N-Boc-protected 4-amidinobenzoic acid . This "Protected Precursor" strategy is superior to the "Nitrile-Pinner" route for SPPS, offering higher purity, compatibility with Fmoc chemistry, and elimination of harsh post-cleavage modification steps.

Mechanistic Grounding: The Amidine-Aspartate Interaction

To design an effective synthesis, one must understand the molecular target. Trypsin cleaves peptides at the C-terminal side of Lysine and Arginine. The S1 pocket contains a negatively charged Asp189 residue at its base.

  • The Pharmacophore: The 4-amidinobenzoyl group mimics the guanidinium side chain of arginine.

  • The Interaction: The protonated amidine group (

    
    ) forms a bidentate salt bridge with the carboxylate of Asp189.
    
  • The Scaffold: The peptide or peptidomimetic chain attached to the benzoic acid extends into the S2 and S3 subsites, providing specificity and affinity.

Visualization: Mechanism of Action[1]

TrypsinInhibition cluster_enzyme Trypsin S1 Pocket cluster_inhibitor Synthetic Inhibitor Asp189 Asp189 (Anionic Anchor) Ser195 Ser195 (Catalytic Triad) Amidine Amidine Group (+ Charge) Amidine->Asp189 Salt Bridge (Critical Interaction) BenzRing Benzoyl Scaffold (Rigid Linker) BenzRing->Ser195 Steric Blockade BenzRing->Amidine Covalent Peptide Peptide Tail (S2/S3 Binding) Peptide->BenzRing Amide Bond

Figure 1: Schematic representation of the bidentate electrostatic interaction between the synthetic amidinobenzoyl inhibitor and the Asp189 residue within the Trypsin S1 pocket.

Critical Analysis of Synthetic Routes

Researchers generally face two choices when introducing the amidine moiety on solid phase:

FeatureRoute A: Nitrile Precursor (Post-Synthetic Modification)Route B: Protected Amidine (Direct Coupling)
Precursor 4-Cyanobenzoic acidN-Boc-4-amidinobenzoic acid
Coupling Standard (High Yield)Standard (High Yield)
Amidine Formation Requires on-resin conversion (e.g., NH₂OH then reduction)Pre-formed; revealed upon cleavage
Risks Incomplete conversion; side reactions during reductionCost of reagent; solubility
Recommendation Secondary Choice (Use only if cost is critical)Primary Choice (Highest Fidelity)

Why Route B? The conversion of nitriles to amidines on-resin often involves hydroxylamine followed by reduction. The reduction step (often using dithionite or hydrogenation) can be sluggish on solid support due to steric hindrance and can damage sensitive peptide bonds. The N-Boc-protected route ensures that the amidine is perfectly formed before it ever touches the resin, and the Boc group is conveniently removed during the final TFA cleavage step.

Detailed Protocol: Solid-Phase Synthesis

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g). Rationale: Provides a C-terminal amide, mimicking the peptide backbone.

  • Amino Acids: Standard Fmoc-protected amino acids.

  • Key Reagent: 4-(N-Boc-carbamimidoyl)benzoic acid (also known as N-Boc-4-amidinobenzoic acid).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIEA (N,N-Diisopropylethylamine).

  • Solvents: DMF (Dimethylformamide), DCM (Dichloromethane).

  • Cleavage Cocktail: TFA/TIS/H₂O (95:2.5:2.5).

Step-by-Step Workflow
Phase 1: Peptide Assembly (The Scaffold)
  • Resin Swelling: Place 100 mg of Rink Amide resin in a reaction vessel. Swell in DCM for 20 min, then wash with DMF (3x).

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x), DCM (3x), DMF (3x).

    • QC Check: Perform a Kaiser test (ninhydrin) to verify free amines (Blue = Positive).

  • Chain Elongation: Couple the desired peptide sequence (e.g., Gly-Gly-Ala) to the resin to act as the linker/scaffold.

    • Mix: Fmoc-AA-OH (4 eq), HATU (3.9 eq), DIEA (8 eq) in DMF.

    • Reaction: Shake at room temperature for 45–60 min.

    • Wash: DMF (3x).

    • Repeat: Deprotection and coupling cycles until the scaffold is complete.

Phase 2: Introduction of the Pharmacophore (The Critical Step)

This step attaches the active inhibitor moiety to the N-terminus of the resin-bound peptide.

  • Final Deprotection: Remove the Fmoc group from the N-terminal amino acid of the resin-bound chain.

  • Coupling of Amidinobenzoic Acid:

    • Prepare Solution: Dissolve 4-(N-Boc-carbamimidoyl)benzoic acid (3 eq relative to resin loading) and HATU (2.9 eq) in minimal dry DMF. Add DIEA (6 eq).

    • Note: The Boc group on the amidine reduces its basicity, preventing it from acting as a nucleophile and causing self-polymerization.

    • Incubation: Add the activated solution to the resin. Shake for 2 to 4 hours (longer reaction time ensures complete capping).

    • Wash: DMF (5x), DCM (5x), Methanol (3x), Ether (3x). Dry the resin under vacuum.

Phase 3: Cleavage and Global Deprotection
  • Cleavage Cocktail: Prepare fresh TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).

  • Reaction: Add 2–3 mL of cocktail to the dry resin. Shake for 2 hours at room temperature.

    • Chemistry: The high concentration of TFA cleaves the peptide from the Rink linker AND removes the acid-labile Boc group from the amidine simultaneously.

  • Isolation: Filter the resin and collect the filtrate. Precipitate the crude product by adding cold diethyl ether (10-fold excess). Centrifuge (3000 rpm, 5 min) and decant the supernatant.

  • Purification: Dissolve the pellet in Water/Acetonitrile (0.1% TFA) and purify via preparative RP-HPLC (C18 column).

Synthesis Workflow Diagram

SynthesisWorkflow Start Fmoc-Rink Amide Resin Step1 Fmoc Deprotection (20% Piperidine) Start->Step1 Step2 Peptide Assembly (Fmoc-AA / HATU) Step1->Step2 Step3 N-Terminal Deprotection Step2->Step3 Iterative Step3->Step2 Next AA Step4 Coupling Pharmacophore (N-Boc-4-Amidinobenzoic Acid) Step3->Step4 Scaffold Complete Step5 Global Cleavage (95% TFA) Step4->Step5 Simultaneous Cleavage & Boc Removal End Purified Trypsin Inhibitor Step5->End HPLC Purification

Figure 2: Workflow for the solid-phase synthesis of amidinobenzoyl trypsin inhibitors using the N-Boc protected precursor strategy.

Validation Protocol: Trypsin Inhibition Assay

Once synthesized, the inhibitor's potency must be quantified using a standard kinetic assay.

Assay Principle

Trypsin hydrolyzes the chromogenic substrate BAPNA (Nα-Benzoyl-L-arginine 4-nitroanilide), releasing p-nitroaniline (pNA), which absorbs strongly at 405 nm . The presence of the inhibitor decreases the rate of pNA production.

Reagents
  • Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2.

  • Enzyme: Bovine Trypsin (Stock: 1 mg/mL in 1 mM HCl).

  • Substrate: BAPNA (Stock: 2 mM in DMSO).

  • Inhibitor: Serial dilutions of the synthesized compound in water.[1]

Procedure
  • Blank: 100 µL Buffer + 20 µL DMSO.

  • Control (No Inhibitor): 100 µL Buffer + 20 µL Trypsin + 20 µL BAPNA.

  • Test Sample:

    • Mix 80 µL Buffer + 20 µL Inhibitor solution + 20 µL Trypsin.

    • Incubate for 10 minutes at 25°C to allow equilibrium binding.

    • Add 20 µL BAPNA to start the reaction.

  • Measurement: Monitor Absorbance at 405 nm (

    
    ) every 30 seconds for 10 minutes using a microplate reader.
    
Data Analysis

Calculate the initial velocity (


) for the control and (

) for the inhibited samples. Plot the fractional activity (

) against the log of inhibitor concentration to determine the IC₅₀ .
ParameterFormulaNotes
Inhibition %

Quick check for potency
Ki (Cheng-Prusoff)

[S] = BAPNA conc., Km ≈ 1 mM for BAPNA

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield of Amidine Incomplete coupling of the bulky benzoic acid.Double couple the amidinobenzoic acid step; use HATU at 50°C.
Product Impurity (+100 Mass) Incomplete Boc removal.Extend TFA cleavage time to 3 hours; ensure scavengers (TIS) are fresh.
No Inhibition Amidine degradation or incorrect isomer.Verify structure by NMR.[2] Ensure 4-isomer was used, not 3-isomer (unless intended).

References

  • Solid Phase Synthesis of Trypsin Inhibitors

    • Source: Rechenberg, M. et al. "Solid Phase Synthesis of the Human Trypsin Inhibitor." Journal of Jilin University.
    • 3[4][5][6][7][8][9][10]

  • Trypsin Inhibition Mechanism & Structural Biology

    • Source: "Refined structure of its complex with porcine trypsin reveals an insight into the interaction..." PubMed.
    • 11[4][5][6][7][8][9][10]

  • Standard Trypsin Assay Protocol

    • Source: "Enzymatic Assay of Trypsin Inhibition."[12][1] Protocols.io.[12]

    • 12[4][5][6][7][8][9][10]

  • Benzamidine Synthesis on Solid Phase

    • Source: "Solid phase synthesis of benzamidine and butylamine-derived hydantoin libraries." PubMed.
    • 13[4][5][6][8][9][10]

  • Worthington Biochemical Trypsin Assay

    • Source: Worthington Biochemical Corpor
    • 1[4][5][6][7][8][9][10][14]

Sources

Method

Application Notes &amp; Protocols: Mastering Amide Bond Formation with N-Boc-p-amidinobenzoic Acid

Introduction: The Strategic Importance of N-Boc-p-amidinobenzoic Acid Amides N-Boc-p-amidinobenzoic acid is a critical building block in modern medicinal chemistry and drug development. Its rigid backbone, combined with...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Boc-p-amidinobenzoic Acid Amides

N-Boc-p-amidinobenzoic acid is a critical building block in modern medicinal chemistry and drug development. Its rigid backbone, combined with a protected guanidinium group, makes it an essential component in the design of inhibitors for various enzymes, particularly serine proteases like thrombin and trypsin, where the amidine moiety can interact with negatively charged residues in the active site. The successful and efficient formation of an amide bond with this substrate is paramount for synthesizing compound libraries and developing novel therapeutic agents.

However, the presence of the bulky and electronically influential Boc-protected amidine group presents unique challenges compared to standard amide coupling reactions. This guide provides a comprehensive overview of the critical parameters, optimized protocols, and mechanistic rationale required to achieve high-yielding and pure N-Boc-p-amidinobenzoic acid amide products.

The Core Chemistry: Activating the Carboxyl Group

The formation of an amide bond is fundamentally a condensation reaction between a carboxylic acid and an amine.[1][2] Due to the low electrophilicity of the carboxyl carbon, direct reaction is generally not feasible under mild conditions. Therefore, the process universally requires the activation of the carboxylic acid to create a more reactive intermediate that is readily attacked by the amine nucleophile.[3][4]

This activation is typically achieved in situ through the use of specialized "coupling reagents." The general mechanism involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group, facilitating the subsequent nucleophilic acyl substitution by the amine.

G Carboxylic_Acid N-Boc-p-amidinobenzoic Acid (R-COOH) Active_Ester Activated Intermediate (e.g., O-Acylurea, Active Ester) Carboxylic_Acid->Active_Ester + Coupling Reagent + Base Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Amine Amine (R'-NH2) Active_Ester->Amine Amide_Product Desired Amide Product (R-CO-NHR') Amine->Amide_Product Byproducts Byproducts Amide_Product->Byproducts + Byproducts (e.g., DCU, HOBt)

Caption: General workflow for amide bond formation.

Optimizing Reaction Conditions: A Multi-Parameter Approach

The success of the coupling reaction hinges on the careful selection of several key components. The presence of the guanidinium functionality, even when protected, requires careful consideration to avoid side reactions.

Choosing the Right Coupling Reagent

The coupling reagent is the most critical factor. Reagents are broadly classified into carbodiimides, uronium/aminium salts, and phosphonium salts.

  • Carbodiimides (e.g., EDC, DCC): These are classic activators. N,N'-Dicyclohexylcarbodiimide (DCC) is effective but forms an insoluble dicyclohexylurea (DCU) byproduct that can complicate purification.[5] N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) is often preferred as its urea byproduct is water-soluble and easily removed during aqueous workup.[5] Carbodiimide reactions almost always require an additive like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) to improve efficiency and, crucially, to suppress racemization if chiral centers are present.[6]

  • Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU): These reagents are considered highly efficient and are often the first choice for challenging couplings.[6][7] They are essentially pre-activated derivatives of HOBt or HOAt.

    • HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is generally the most reactive reagent in this class due to the electronic properties of the HOAt core, leading to faster reactions and higher yields, especially with less nucleophilic amines.[6]

    • A critical consideration with uronium salts is a potential side reaction where a highly nucleophilic amine can directly attack the reagent, leading to the formation of a guanidinium byproduct and consuming the amine.[8][9] To mitigate this, it is imperative to allow the carboxylic acid to react with the coupling reagent first (pre-activation) before introducing the amine.

  • Phosphonium Salts (e.g., PyBOP, PyBrOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another robust reagent. A key advantage is that the phosphonium core does not react with amines, eliminating the chain termination side reaction seen with uronium salts.[10] This makes them particularly valuable for couplings involving sterically hindered components.[10][11]

The Role of the Base

A non-nucleophilic organic base is essential to neutralize the acidic byproducts of the reaction and to ensure the amine component is in its free, nucleophilic state.

  • Common Choices: N,N-Diisopropylethylamine (DIPEA or Hünig's base) and Triethylamine (TEA) are widely used. DIPEA is often preferred due to its greater steric hindrance, which further reduces its potential for side reactions.

  • Stoichiometry: Typically, 2-3 equivalents of the base are used relative to the carboxylic acid.

Solvent Selection

The solvent must be able to dissolve all reactants and reagents while being inert to the reaction conditions.

  • Aprotic Polar Solvents: N,N-Dimethylformamide (DMF) is the most common and effective solvent for amide coupling due to its excellent solvating properties.

  • Other Options: Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are also used, though solubility of the N-Boc-p-amidinobenzoic acid may be a limiting factor.[5]

Temperature and Reaction Time
  • Temperature: The reaction is typically initiated at 0°C, especially during the addition of the coupling reagent, to control the initial exothermic activation step. The reaction is then allowed to warm to room temperature (20-25°C) and stirred until completion.

  • Duration: Reaction times can range from 2 hours to overnight (12-18 hours). Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Comparative Data on Coupling Conditions

The following table summarizes common conditions for amide bond formation, providing a starting point for optimization.

Coupling Reagent (Equiv.)Additive (Equiv.)Base (Equiv.)SolventTemperatureTypical Outcome & Remarks
EDC (1.2)HOBt (1.2)DIPEA (2.5)DMF0°C to RTGood: A reliable, cost-effective method. Byproducts are water-soluble, simplifying workup.[5]
DCC (1.1)HOBt (1.2)DIPEA (2.5)DCM/DMF0°C to RTGood: Effective, but the DCU byproduct is insoluble and must be filtered off.[6]
HATU (1.1)NoneDIPEA (3.0)DMF0°C to RTExcellent: Highly efficient, fast reaction times. The reagent of choice for difficult or sterically hindered amines.[6] Pre-activation is crucial.
HBTU (1.1)NoneDIPEA (3.0)DMF0°C to RTVery Good: Slightly less reactive than HATU but a very effective and common alternative.
PyBOP (1.1)NoneDIPEA (3.0)DMF0°C to RTExcellent: High efficiency without the risk of amine guanidinylation side reaction.[10] Good for hindered couplings.

Standard Laboratory Protocol: HATU-Mediated Coupling

This protocol describes a robust and generally applicable method for coupling N-Boc-p-amidinobenzoic acid with a primary or secondary amine using HATU.

Materials:

  • N-Boc-p-amidinobenzoic acid (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF

  • Reaction vessel (round-bottom flask with stir bar)

  • Inert atmosphere (Nitrogen or Argon)

G prep 1. Preparation preact 2. Pre-activation (0°C) prep->preact Dissolve Acid, HATU, DIPEA in DMF add_amine 3. Amine Addition (0°C) preact->add_amine Stir for 10-15 min react 4. Reaction (RT) add_amine->react Add Amine solution workup 5. Aqueous Workup react->workup Stir 2-16h, Monitor purify 6. Purification workup->purify Dilute, Wash, Extract

Caption: Step-by-step experimental workflow.

Procedure:

  • Preparation: In a dry flask under an inert atmosphere, dissolve N-Boc-p-amidinobenzoic acid (1.0 equiv) in anhydrous DMF.

  • Reagent Addition: Add HATU (1.1 equiv) to the solution, followed by DIPEA (3.0 equiv).

  • Pre-activation: Cool the mixture to 0°C in an ice bath and stir for 10-15 minutes. A color change may be observed as the active ester forms. This pre-activation step is critical to prevent the amine from reacting with HATU.

  • Amine Addition: While maintaining the temperature at 0°C, add the amine (1.0-1.2 equiv), either neat or as a solution in a small amount of DMF.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed.

  • Workup: Once complete, dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure amide.

Troubleshooting and Mechanistic Insights

  • Low or No Yield:

    • Cause: Insufficient activation or unreactive amine.

    • Solution: Switch to a more powerful coupling reagent like HATU. Ensure all reagents are anhydrous, as water will hydrolyze the activated intermediate. For poorly nucleophilic (electron-deficient) amines, longer reaction times or gentle heating (40-50°C) may be required.[5][12]

  • Guanidinylation Side Product Detected:

    • Cause: The amine reacted directly with the uronium coupling reagent (e.g., HATU, HBTU).[8][9]

    • Solution: Strictly adhere to the pre-activation protocol. Ensure the carboxylic acid and coupling reagent are mixed and allowed to react for a sufficient time before the amine is introduced. Alternatively, switch to a phosphonium-based reagent like PyBOP.

  • Boc-Group Cleavage:

    • Cause: The Boc protecting group is sensitive to strong acids.

    • Solution: Standard coupling conditions are generally mild enough to preserve the Boc group. However, ensure that the aqueous acidic wash during workup is performed with a weak acid (like citric acid) and is not prolonged.

Conclusion

The synthesis of amides from N-Boc-p-amidinobenzoic acid is a highly achievable and scalable process when key parameters are carefully controlled. The choice of a high-efficiency coupling reagent, such as HATU or PyBOP, combined with a strict pre-activation protocol and an appropriate non-nucleophilic base, provides a reliable pathway to high-purity products. By understanding the underlying mechanisms and potential side reactions, researchers can confidently employ this valuable building block in the synthesis of next-generation therapeutics.

References

  • Aho, J. A. S., et al. (2022). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. Available at: [Link]

  • Aho, J. A. S., et al. (2023). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • ResearchGate. (n.d.). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. ResearchGate. Available at: [Link]

  • Google Patents. (2003). WO2003072534A1 - Method for preparing p-aminobenzoic acid. Google Patents.
  • Asian Journal of Research in Chemistry. (2018). Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-Ylcarbonyl) Aniline – An Amide Derivative of P-Aminobenzoic Acid. Asian Journal of Research in Chemistry. Available at: [Link]

  • Growing Science. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • National Institutes of Health. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. Available at: [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • National Institutes of Health. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PubMed Central. Available at: [Link]

  • National Institutes of Health. (2021). Challenges and Breakthroughs in Selective Amide Activation. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. Available at: [Link]

  • ACS Publications. (1992). Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of guanidines. Organic Chemistry Portal. Available at: [Link]

  • ChemistNATE. (2014). How to Make Amides: Mechanism. YouTube. Available at: [Link]

  • National Institutes of Health. (2021). Guanidine–Amide-Catalyzed Aza-Henry Reaction of Isatin-Derived Ketimines: Origin of Selectivity and New Catalyst Design. PubMed Central. Available at: [Link]

  • Reddit. (2024). Struggling with amide coupling. r/Chempros. Available at: [Link]

  • ResearchGate. (2014). Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. ResearchGate. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]

  • National Institutes of Health. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). The synthetic derivatives of the p-aminobenzoic acid synthesized through different routes. ResearchGate. Available at: [Link]

Sources

Application

Application Note: HATU/DIEA Coupling of Boc-4-Amidinobenzoic Acid

This Application Note is structured to guide researchers through the specific challenges of coupling Boc-4-amidinobenzoic acid using HATU/DIEA. Note on Nomenclature: This guide addresses the coupling of 4-amidinobenzoic...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the specific challenges of coupling Boc-4-amidinobenzoic acid using HATU/DIEA.

Note on Nomenclature: This guide addresses the coupling of 4-amidinobenzoic acid (a benzamidine derivative, often used as a protease inhibitor scaffold).[1] If your reagent is actually Boc-4-aminobenzoic acid (an aniline derivative, CAS 66493-39-8), the protocol below remains valid but the side-reaction risks described for the amidine group are not applicable.

Executive Summary

The coupling of 4-amidinobenzoic acid derivatives presents a unique chemoselective challenge compared to standard amino acids. The amidine group (


), if not adequately protected, is highly nucleophilic and basic (

).[1] It can compete with the target amine for the activated ester, leading to self-capping, polymerization, or cyclization.

This protocol details the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and DIEA (


-Diisopropylethylamine) to efficiently couple Boc-protected 4-amidinobenzoic acid.[1] HATU is selected for its rapid activation kinetics and the "neighboring group effect" of the pyridine nitrogen in the HOAt leaving group, which significantly boosts coupling efficiency for sterically or electronically deactivated aromatic acids.

Chemical Mechanism & Rationale[1][2][3][4]

The Challenge of the Amidine Group

Unprotected amidines are strong bases. In a coupling reaction:

  • Solubility: They often exist as HCl salts, requiring organic bases (DIEA) to solubilize in DMF/DCM.[1]

  • Nucleophilic Competition: Once neutralized, the free amidine nitrogen can attack the HATU-activated ester, forming an

    
    -acyl amidine  side product instead of the desired amide.[1]
    
  • Solution: The use of Boc-4-amidinobenzoic acid (where the amidine is mono- or di-Boc protected) suppresses this nucleophilicity, forcing the reaction toward the desired amine coupling.[1]

HATU Activation Pathway

HATU reacts with the carboxylate anion to form a highly reactive OAt-active ester .[1][2] This intermediate is more reactive than OBt esters (from HBTU) due to the lower


 of HOAt and the pyridine nitrogen's ability to stabilize the transition state during amine attack.

HATU_Mechanism Acid Boc-4-Amidinobenzoic Acid (Carboxylic Acid) Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation (DIEA) Base DIEA (Base) Base->Carboxylate HATU HATU Reagent ActiveEster OAt-Active Ester (Highly Reactive) HATU->ActiveEster Carboxylate->ActiveEster + HATU (Fast) Product Final Amide Product ActiveEster->Product + Amine (Major Path) SideRxn SIDE REACTION: N-Acyl Amidine Formation (If Amidine Unprotected) ActiveEster->SideRxn Intramolecular/Intermolecular Attack by Free Amidine Amine Target Amine (Nucleophile) Amine->Product

Figure 1: Activation pathway and potential side reaction.[1] The Boc-protection on the amidine (not shown in nodes for brevity) effectively blocks the red "Side Reaction" path.

Experimental Protocol

Materials Checklist
  • Carboxylic Acid: Boc-4-amidinobenzoic acid (Ensure purity >95%; if using the HCl salt of the unprotected amidine, see Section 5).[1]

  • Coupling Reagent: HATU (Store at 4°C, protect from moisture).[1]

  • Base: DIEA (Diisopropylethylamine), anhydrous.[1]

  • Solvent: DMF (Dimethylformamide), anhydrous, amine-free.[1]

  • Target Amine: Your specific building block (free base or salt).[1]

Stoichiometry Table
ComponentEquivalents (Eq)RoleNotes
Boc-4-Amidinobenzoic Acid 1.0ElectrophileLimiting reagent.[1]
HATU 1.1ActivatorSlight excess ensures complete activation.[1]
DIEA 2.0 - 3.0Base2.0 eq if Acid is free acid; 3.0 eq if Acid is a salt (e.g., HCl).[1]
Target Amine 1.0 - 1.2NucleophileUse slight excess if the acid is valuable.[1]
Step-by-Step Procedure (Solution Phase)

Step 1: Pre-Activation (Critical for HATU)

  • Dissolve Boc-4-amidinobenzoic acid (1.0 mmol) in anhydrous DMF (concentration ~0.1 M to 0.2 M).

  • Add DIEA (2.0 mmol). Note: If the solution does not become clear, the zwitterionic nature of the amidine might be the cause; ensure sufficient base.

  • Add HATU (1.1 mmol) in one portion.

  • Stir at room temperature for 1–2 minutes .

    • Expert Insight: Do not exceed 5 minutes. HATU active esters are highly reactive.[1][2] Prolonged activation in the absence of the amine can lead to hydrolysis or guanidinium formation if trace amines are present.

Step 2: Coupling

  • Immediately add the Target Amine (1.0–1.2 mmol) to the activated mixture.[1]

  • Optional: If the amine is an HCl salt, premix it with 1.0 eq of DIEA in a separate vial before addition.

  • Stir the reaction under nitrogen/argon at room temperature.

Step 3: Monitoring & Workup

  • Time: HATU reactions are typically fast (30 min – 2 hours).[1] Monitor by LC-MS or TLC.[1]

  • Quenching: Once complete, dilute with Ethyl Acetate (EtOAc).

  • Washing:

    • Wash 2x with 5%

      
       (removes unreacted acid/HATU byproducts).[1]
      
    • Wash 1x with Water.[1]

    • Wash 1x with Brine.[1]

    • Caution: Avoid strong acid washes (e.g., 1M HCl) during workup if the Boc group is labile or if the product is acid-sensitive.[1] However, standard citric acid (5%) washes are usually safe for Boc.[1]

  • Drying: Dry over

    
    , filter, and concentrate.
    

Troubleshooting & Optimization

"My reaction turned yellow/orange immediately."
  • Cause: This is normal.[1] The HOAt anion released during activation is yellow.[1] A deep orange/red color can indicate high concentrations of the activated ester.[1]

"I see a mass corresponding to +99 Da (or similar) on LC-MS."
  • Cause: This is likely the Guanidinium adduct .[1] If the amine is hindered or added too slowly, the excess HATU can react with the amine directly.

  • Fix: Reduce HATU to 0.95–1.0 eq or ensure the acid is fully activated before adding the amine.

"Low Yield with Unprotected Amidine."[1]
  • If you are forced to use unprotected 4-amidinobenzoic acid (e.g., HCl salt):

    • You must use 3.0–4.0 eq of DIEA to neutralize the amidine salt and the carboxylic acid.

    • Risk: The free amidine will compete.[1]

    • Protocol Modification: Use a "Reverse Addition" strategy. Pre-mix the Acid and the Target Amine with DIEA, then add HATU. This creates a kinetic race where the primary amine (usually more nucleophilic than the benzamidine) attacks the forming ester. However, Boc-protection is strongly recommended.[1]

References

  • Carpino, L. A. (1993).[1] "1-Hydroxy-7-azabenzotriazole.[1][2] An efficient peptide coupling additive". Journal of the American Chemical Society, 115(10), 4397–4398. Link[1]

  • Han, S. Y., & Kim, Y. A. (2004).[1] "Recent development of peptide coupling reagents in organic synthesis". Tetrahedron, 60(11), 2447-2467.[1] Link[1]

  • Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents". Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Sigma-Aldrich. (2025).[1] "Peptide Coupling Reagents Guide". MilliporeSigma Technical Library. Link

Sources

Method

Application Notes and Protocols for the Synthesis of Peptidomimetic Anticoagulants with Benzamidine Moieties

Introduction: The Rationale for Benzamidine in Anticoagulant Design The development of potent and selective anticoagulants is a cornerstone of cardiovascular medicine. A key strategy in this endeavor is the design of pep...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Benzamidine in Anticoagulant Design

The development of potent and selective anticoagulants is a cornerstone of cardiovascular medicine. A key strategy in this endeavor is the design of peptidomimetics that target serine proteases of the coagulation cascade, such as thrombin and Factor Xa (FXa).[1][2] The benzamidine moiety has emerged as a critical pharmacophore in this context, serving as a potent mimic of the protonated side chains of arginine and lysine.[3] This structural mimicry allows benzamidine-containing compounds to effectively bind to the S1 specificity pocket of these enzymes, leading to their inhibition.[3][4][5]

Benzamidine itself is a reversible inhibitor of several serine proteases, including thrombin.[6] Its ability to form strong hydrogen bonds within the enzyme's active site induces conformational changes that modulate enzymatic activity.[4] This inherent inhibitory activity, coupled with its structural resemblance to the natural substrates of coagulation enzymes, makes benzamidine an ideal P1 ligand for the design of peptidomimetic anticoagulants.[7][8]

This guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and characterization methods for the development of novel peptidomimetic anticoagulants incorporating the benzamidine moiety. Both solid-phase and solution-phase approaches will be discussed, offering researchers the flexibility to choose the most suitable method for their specific needs.

Strategic Approaches to Synthesis: Solid-Phase vs. Solution-Phase

The synthesis of peptidomimetics can be broadly categorized into two main strategies: solid-phase synthesis (SPS) and solution-phase synthesis (SolPS).[9] Each approach offers distinct advantages and is suited for different research and development stages.

Solid-Phase Peptide Synthesis (SPPS) is a powerful technique for the rapid assembly of peptide and peptidomimetic libraries.[9][10][11] The growing peptide chain is anchored to an insoluble polymer support, which simplifies the purification process by allowing for the easy removal of excess reagents and by-products through simple filtration and washing steps.[11] This methodology is particularly well-suited for the synthesis of linear, cyclic, and other modified peptidomimetics.[12]

Solution-Phase Peptide Synthesis (SolPS) , while traditionally more time-consuming, offers advantages in terms of scalability and the synthesis of complex, non-linear structures.[13] Recent advancements, such as the use of biomimetic coupling agents like cyclic propylphosphonic anhydride (T3P®), have significantly accelerated SolPS protocols, making it a more viable option for larger-scale production.[13]

The choice between SPPS and SolPS will depend on the specific goals of the project, including the desired library size, the complexity of the target molecules, and the required scale of synthesis.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Benzamidine-Containing Peptidomimetic

This protocol outlines the synthesis of a generic tripeptidomimetic with a C-terminal benzamidine moiety using Fmoc-based solid-phase chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • 4-(Fmoc-aminomethyl)benzamidine hydrochloride

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Workflow Diagram:

SPPS_Workflow Resin Fmoc-Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple Fmoc-AA1 (HBTU/HOBt/DIPEA) Deprotection1->Coupling1 Wash1 Wash (DMF, DCM, MeOH) Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Couple Fmoc-AA2 Deprotection2->Coupling2 Wash2 Wash Coupling2->Wash2 Deprotection3 Fmoc Deprotection Wash2->Deprotection3 Coupling3 Couple 4-(Fmoc-aminomethyl)benzamidine Deprotection3->Coupling3 Wash3 Wash Coupling3->Wash3 Cleavage Cleavage from Resin (TFA/TIS/H2O) Wash3->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, NMR) Purification->Characterization SolPS_Workflow StartingMaterial 4-Cyanobenzylamine HCl BocProtection Boc Protection (Boc₂O, TEA) StartingMaterial->BocProtection ThioamideFormation Thioamide Formation (H₂S or NaSH) BocProtection->ThioamideFormation ThioimidateFormation S-Methylation (CH₃I) ThioamideFormation->ThioimidateFormation AmidineFormation Amidine Formation (NH₄OAc) ThioimidateFormation->AmidineFormation FinalProduct N-Boc-4-aminomethylbenzamidine AmidineFormation->FinalProduct

Sources

Application

Procedure for loading N-Boc-p-amidinobenzoic acid onto Wang resin

Application Note: Optimized Loading of N-Boc-p-Amidinobenzoic Acid onto Wang Resin Strategic Chemical Assessment This guide details the esterification of N-Boc-p-amidinobenzoic acid to Wang resin (p-alkoxybenzyl alcohol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Loading of N-Boc-p-Amidinobenzoic Acid onto Wang Resin

Strategic Chemical Assessment

This guide details the esterification of N-Boc-p-amidinobenzoic acid to Wang resin (p-alkoxybenzyl alcohol resin). This specific transformation presents unique challenges compared to standard amino acid loading due to the basicity of the amidine group and the solubility profile of the benzoic acid derivative.

The Mechanistic Challenge
  • Substrate Reactivity: Unlike aliphatic amino acids, benzoic acid derivatives possess a conjugated carbonyl system, rendering the carboxylic acid slightly less electrophilic. However, the primary challenge is the amidine moiety . Even when Boc-protected, the amidine group adds significant steric bulk and polarity.

  • Resin Compatibility (Critical): Wang resin utilizes a p-alkoxybenzyl alcohol linker. Loading requires the formation of an ester bond. The industry-standard method involves activation with Diisopropylcarbodiimide (DIC) and catalysis by 4-Dimethylaminopyridine (DMAP) (Steglich esterification).

  • Deprotection Logic: Wang resin cleavage typically requires 95% Trifluoroacetic acid (TFA). Crucially, the N-Boc group is also acid-labile.

    • Implication: This protocol is designed for workflows where the final desired product is the deprotected p-amidinobenzoic acid (or peptide), or where the Boc group is intended to be removed during the cleavage step.

    • Alternative: If the N-Boc group must be preserved in the final cleaved product, do not use Wang resin . Use 2-Chlorotrityl Chloride (2-CTC) resin instead, which allows cleavage with 1% TFA/DCM, leaving the Boc group intact.

Materials & Equipment

ComponentSpecificationPurpose
Solid Support Wang Resin (100-200 mesh)Loading capacity typically 0.6 – 1.0 mmol/g.
Substrate N-Boc-p-amidinobenzoic acidTarget molecule for immobilization.
Coupling Agent N,N'-Diisopropylcarbodiimide (DIC)Activates the carboxylic acid to an O-acylisourea.
Catalyst 4-Dimethylaminopyridine (DMAP)Essential nucleophilic catalyst for alcohol esterification.
Solvent N,N-Dimethylformamide (DMF)Required. DCM is often insufficient for solubilizing amidine derivatives.
Capping Mix Acetic Anhydride / Pyridine (1:[1]1)Blocks unreacted hydroxyl groups to prevent deletion sequences.

Experimental Protocol

Phase A: Resin Preparation[2]
  • Weighing: Weigh an appropriate amount of Wang resin (e.g., 1.0 g) into a fritted polypropylene reaction vessel.

  • Swelling: Add DMF (10 mL/g resin). Allow the resin to swell for 30-45 minutes at room temperature.

    • Why? Wang resin is polystyrene-based.[2] Proper swelling exposes the internal hydroxyl sites within the polymer matrix.

Phase B: Activation & Coupling (Steglich Esterification)
  • Dissolution: In a separate glass vial, dissolve N-Boc-p-amidinobenzoic acid (3.0 equivalents relative to resin loading) in the minimum volume of dry DMF.

    • Note: If the solution is cloudy, sonicate briefly. Ensure the solution is clear before proceeding.

  • Activation: Add DIC (3.0 equivalents) to the acid solution. Stir for 2-3 minutes.

  • Catalyst Addition: Add DMAP (0.1 – 0.5 equivalents) to the activated mixture.

    • Expert Tip: Unlike peptide bond formation (where DMAP is avoided due to racemization), esterification to Wang resin requires DMAP. Since p-amidinobenzoic acid has no alpha-chiral center, racemization is not a concern here.

  • Transfer: Add the activated solution to the swollen resin.

  • Incubation: Agitate the reaction vessel (orbital shaker) for 3 to 16 hours at room temperature.

    • Optimization: For benzoic acid derivatives, overnight coupling (16h) often yields higher substitution levels than standard 3h protocols.

Phase C: Washing & Capping
  • Drain: Remove the coupling solution via filtration.

  • Wash: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Capping (Mandatory): Add a solution of Acetic Anhydride/Pyridine/DMF (1:1:8 v/v/v) to the resin. Shake for 30 minutes.

    • Why? This acetylates any remaining hydroxyl groups on the resin. Without this, subsequent coupling steps could react with these hydroxyls, leading to "deletion sequences" and impurities.

  • Final Wash: Wash thoroughly with DMF (3x), DCM (3x), and Methanol (2x).

  • Drying: Dry the resin under vacuum/nitrogen stream until a free-flowing powder is obtained.

Process Control & Validation (QC)

Since the substrate is Boc-protected, the standard Fmoc-UV test is not applicable. Use the following methods to validate loading.

Method 1: Gravimetric Analysis (Quick Check)

Weigh the dried resin before (


) and after (

) loading.

  • Limitation: Inaccurate for small scales (<500mg) due to physical resin loss or solvent entrapment.

Method 2: Analytical Cleavage (Gold Standard)
  • Take a precise aliquot of loaded resin (~10 mg).

  • Treat with 95% TFA / 2.5% TIS / 2.5% H2O for 1 hour.

  • Filter and evaporate the TFA.

  • Dissolve residue in HPLC mobile phase (Water/Acetonitrile).

  • Analyze by HPLC-UV (254 nm).

    • Success Criteria: A single major peak corresponding to p-amidinobenzoic acid (deprotected).

    • Quantification: Compare peak area against a standard curve of the free acid.

Visual Workflow

G cluster_activation Activation Cocktail Start Start: Dry Wang Resin Swell Swell Resin (DMF, 30 min) Start->Swell Couple Coupling Reaction (3-16 Hours, RT) Swell->Couple Mix Mix N-Boc-Acid + DIC (DMF) Cat Add DMAP Catalyst Mix->Cat Cat->Couple Wash1 Wash (DMF/DCM) Couple->Wash1 Cap Capping (Ac2O / Pyridine) Wash1->Cap Wash2 Final Wash & Dry Cap->Wash2 QC QC: TFA Cleavage & HPLC Wash2->QC

Figure 1: Workflow for esterification of N-Boc-p-amidinobenzoic acid to Wang Resin.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Loading (<0.3 mmol/g) Incomplete activation or steric hindrance.Increase coupling time to 16h; Increase DMAP to 1.0 eq; Ensure DMF is dry (water quenches DIC).
Resin Aggregation Poor solubility of the amidine complex.Increase DMF volume; Sonicate the activation mixture before adding to resin.
Impurity in Cleavage Incomplete capping.Ensure the Acetic Anhydride/Pyridine step is performed immediately after coupling.
Product is Deprotected Expected behavior for Wang Resin.If Boc must remain, switch resin to 2-Chlorotrityl Chloride (2-CTC).

References

  • Peptide Web. "Loading protocols: Attachment of the first amino acid on Wang resin."[3] Peptideweb.com.[3] Link

  • Sigma-Aldrich. "Peptide Resin Loading Protocols." Merck / Sigma-Aldrich Technical Guides. Link

  • Biotage. "How to quantify your first amino acid loading onto Wang resins." Biotage Blog. Link

  • Aapptec. "Technical Support Information Bulletin 1073: Wang Resin." Aapptec Peptides. Link

Sources

Method

Application Note &amp; Protocol: A Guide to the Synthesis of Factor Xa Inhibitors Utilizing Protected Amidinobenzoic Acid

Abstract This comprehensive guide details the strategic synthesis of direct Factor Xa (FXa) inhibitors, focusing on the versatile use of protected amidinobenzoic acid as a key structural motif. We will explore the critic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the strategic synthesis of direct Factor Xa (FXa) inhibitors, focusing on the versatile use of protected amidinobenzoic acid as a key structural motif. We will explore the critical role of FXa in the coagulation cascade, the rationale for its inhibition, and the significance of the amidinobenzoic acid moiety in achieving high-affinity binding. This document provides researchers, scientists, and drug development professionals with in-depth protocols, the causality behind experimental choices, and robust methodologies for the synthesis, purification, and characterization of novel FXa inhibitors.

Introduction: Targeting Factor Xa in Thrombosis

Thromboembolic diseases, including deep vein thrombosis, pulmonary embolism, and stroke, are major causes of morbidity and mortality worldwide.[1][2] At the heart of thrombogenesis is the coagulation cascade, a complex series of enzymatic reactions leading to the formation of a fibrin clot.[3] Factor Xa, a serine protease, occupies a pivotal position in this cascade, acting as the convergence point for both the intrinsic and extrinsic pathways.[4] Its primary role is to convert prothrombin to thrombin, which then catalyzes the formation of fibrin from fibrinogen.[4] The amplification effect at this stage is significant; a single molecule of FXa can lead to the generation of over 1,000 thrombin molecules, making it a highly attractive target for anticoagulant therapy.[5]

Direct oral anticoagulants (DOACs) that selectively inhibit FXa have emerged as a major advancement over traditional therapies like warfarin, offering predictable pharmacokinetics and a reduced need for frequent monitoring.[6] Many potent FXa inhibitors incorporate a benzamidine moiety, which effectively interacts with the S1 binding pocket of the enzyme.[7] This guide focuses on the practical synthesis of such inhibitors using protected amidinobenzoic acid, a key building block for introducing this critical functionality.

The Strategic Importance of Protecting Groups for Amidinobenzoic Acid

The amidine group is highly basic and nucleophilic, which can lead to undesirable side reactions during synthesis. Therefore, the use of protecting groups is essential for a successful and high-yielding synthetic route. The choice of protecting group is critical and should be guided by its stability under the planned reaction conditions and its ease of removal in the final step.

Commonly employed protecting groups for amidines include:

  • Boc (tert-butyloxycarbonyl): This group is stable to a wide range of non-acidic conditions and is readily cleaved with mild acids such as trifluoroacetic acid (TFA).

  • Cbz (carboxybenzyl): Stable to acidic and some basic conditions, the Cbz group is typically removed by catalytic hydrogenation.

  • Amidine-specific protecting groups: Formamidine-based protecting groups like N,N-dimethylformamidine (dmf) can also be employed and are often removed under mild acidic or specific cleavage conditions.[8]

The selection of a suitable protecting group is a crucial first step in the synthetic design and will dictate the subsequent deprotection strategy. For the purpose of this guide, we will focus on the widely used Boc protecting group due to its robustness and straightforward cleavage.

Synthetic Workflow: From Protected Building Block to Final Compound

The general synthetic strategy involves the coupling of a protected amidinobenzoic acid derivative with a suitable core scaffold, followed by a final deprotection step to yield the active FXa inhibitor.

G cluster_0 Preparation of Protected Amidinobenzoic Acid cluster_1 Coupling Reaction cluster_2 Final Deprotection cluster_3 Purification & Analysis A Amidinobenzoic Acid B Protection (e.g., Boc-anhydride) A->B C Protected Amidinobenzoic Acid B->C E Amide Bond Formation (e.g., EDCI, HOBt) C->E D Core Scaffold with Amine Functionality D->E F Protected FXa Inhibitor E->F G Cleavage of Protecting Group (e.g., TFA) F->G H Final FXa Inhibitor G->H I Purification (e.g., HPLC) H->I J Characterization (NMR, MS) I->J

Figure 1: General synthetic workflow for Factor Xa inhibitors using protected amidinobenzoic acid.

Protocol: Boc-Protection of 4-Amidinobenzoic Acid

This protocol describes the protection of the amidine group of 4-amidinobenzoic acid using di-tert-butyl dicarbonate (Boc-anhydride).

Materials:

  • 4-Amidinobenzoic acid hydrochloride

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve 4-amidinobenzoic acid hydrochloride (1.0 eq) in a mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of NaOH (2.5 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Add a solution of (Boc)₂O (2.2 eq) in dioxane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, acidify the mixture to pH 3-4 with 1N HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol: Amide Coupling of Protected Amidinobenzoic Acid with a Core Scaffold

This protocol outlines the coupling of the Boc-protected amidinobenzoic acid with a generic amine-containing core scaffold using common peptide coupling reagents.

Materials:

  • Boc-protected 4-amidinobenzoic acid (1.0 eq)

  • Amine-containing core scaffold (1.1 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve Boc-protected 4-amidinobenzoic acid in anhydrous DMF.

  • Add EDCI and HOBt to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine-containing core scaffold in anhydrous DMF.

  • Add the solution of the amine and DIPEA to the activated acid solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol: Deprotection of the Boc-Protected Amidine

The final step in the synthesis is the removal of the Boc protecting group to reveal the active amidine functionality.

Materials:

  • Boc-protected FXa inhibitor

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Anisole (as a scavenger)

Procedure:

  • Dissolve the Boc-protected FXa inhibitor in DCM.

  • Add anisole (5-10% v/v) to the solution to scavenge the tert-butyl cations generated during deprotection.

  • Cool the solution to 0 °C.

  • Add TFA (20-50% v/v in DCM) dropwise.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • The crude product is often obtained as a TFA salt and can be purified by reverse-phase HPLC.

Purification and Characterization

Purification of the final FXa inhibitor is crucial to remove any unreacted starting materials, by-products, and residual reagents.

Purification by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the method of choice for the purification of polar compounds like amidine-containing FXa inhibitors.

Typical HPLC Conditions:

ParameterCondition
Column C18 reverse-phase column
Mobile Phase A Water with 0.1% TFA
Mobile Phase B Acetonitrile with 0.1% TFA
Gradient A suitable gradient from 5% to 95% B over 20-30 minutes
Flow Rate 1-10 mL/min (depending on column size)
Detection UV at 254 nm and 280 nm

Fractions containing the pure product are collected, combined, and lyophilized to yield the final compound as a TFA salt.

Characterization

The identity and purity of the synthesized Factor Xa inhibitor must be confirmed using appropriate analytical techniques.

TechniquePurposeExpected Outcome
¹H and ¹³C NMR Structural elucidationPeaks corresponding to all protons and carbons in the expected structure.
Mass Spectrometry (MS) Molecular weight confirmationA molecular ion peak corresponding to the calculated mass of the compound.
Analytical HPLC Purity assessmentA single major peak indicating >95% purity.

In Vitro Activity Assessment

The inhibitory potency of the synthesized compounds against Factor Xa can be determined using a chromogenic assay.[9]

G A Factor Xa C Cleavage A->C B Chromogenic Substrate B->C D Colored Product (p-nitroaniline) C->D Colorimetric Signal (Abs @ 405 nm) E Synthesized Inhibitor E->A Inhibition

Figure 2: Principle of the chromogenic Factor Xa inhibition assay.

Protocol: Factor Xa Chromogenic Assay

  • Prepare a series of dilutions of the synthesized inhibitor in a suitable buffer (e.g., Tris-HCl, pH 7.4).

  • In a 96-well plate, add the inhibitor dilutions, a fixed concentration of human Factor Xa, and buffer.

  • Incubate the plate at 37 °C for a predefined period (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the reaction by adding a chromogenic substrate for Factor Xa.

  • Measure the absorbance at 405 nm at regular intervals using a microplate reader.

  • The rate of color development is proportional to the Factor Xa activity.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in coupling step Incomplete activation of the carboxylic acid; Poor quality of coupling reagents; Steric hindrance.Ensure anhydrous conditions; Use fresh coupling reagents; Increase reaction time or temperature; Consider using a different coupling agent (e.g., HATU).
Incomplete deprotection Insufficient amount of TFA; Short reaction time.Increase the concentration of TFA or the reaction time; Monitor the reaction closely by LC-MS.
Multiple peaks in HPLC Presence of impurities or by-products; Degradation of the compound.Optimize the purification gradient; Check the stability of the compound under the deprotection and purification conditions.
Low inhibitory activity Incorrect structure; Low purity.Re-confirm the structure by 2D NMR techniques; Further purify the compound.

Conclusion

The use of protected amidinobenzoic acid is a robust and reliable strategy for the synthesis of potent Factor Xa inhibitors. By carefully selecting the appropriate protecting group and optimizing the coupling and deprotection conditions, researchers can efficiently access a wide range of novel anticoagulant candidates. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the discovery and development of next-generation antithrombotic agents.

References

  • St. Charles, R., et al. (1998). Structural basis for chemical inhibition of human blood coagulation factor Xa. Proceedings of the National Academy of Sciences, 95(12), 6630-6635. [Link]

  • Schulman, S., & Burnett, A. E. (2021). Factor Xa inhibitors: critical considerations for clinical development and testing. Journal of Thrombosis and Thrombolysis, 52(2), 367-376. [Link]

  • QIAGEN. (n.d.). Factor Xa Protease treatment of fusion proteins containing a Factor Xa Protease recognition sequence.
  • Lee, H., et al. (2005). Design and synthesis of factor Xa inhibitors and their prodrugs. Bioorganic & Medicinal Chemistry Letters, 15(15), 3551-3555. [Link]

  • Cleveland Clinic. (2023). Factor Xa Inhibitors. [Link]

  • Wikipedia. (2023). Direct factor Xa inhibitors. [Link]

  • Asian Journal of Research in Chemistry. (2018). Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-Ylcarbonyl) Aniline – An Amide Derivative of P-Aminobenzoic Acid. Asian Journal of Research in Chemistry, 11(4), 835. [Link]

  • Babine, R. E., & Bender, S. L. (1997). The Development of New Factor Xa Inhibitors Based on Amide Synthesis. Current Medicinal Chemistry, 4(1), 1-16. [Link]

  • Frost, C., et al. (2015). Factor Xa inhibitors: a novel therapeutic class for the treatment of nonvalvular atrial fibrillation. Cardiology in Review, 23(3), 148-156. [Link]

  • Frontiers in Pharmacology. (2023). Discovery and development of Factor Xa inhibitors (2015–2022). Frontiers in Pharmacology, 14, 1123315. [Link]

  • Leyers, S., et al. (2008). A 4-aminobenzoic acid derivative as novel lead for selective inhibitors of multidrug resistance-associated proteins. Bioorganic & Medicinal Chemistry Letters, 18(17), 4761-4763. [Link]

  • Xu, X. L., et al. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 19(9), 14677-14687. [Link]

  • ACS Publications. (2024). Synthetic Approaches toward Dabigatran Etexilate, an Oral Anticoagulant Drug. Organic Process Research & Development. [Link]

  • MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(13), 5085. [Link]

  • McBride, L. J., et al. (1986). Nucleotide chemistry. 16. Amidine protecting groups for oligonucleotide synthesis. Journal of the American Chemical Society, 108(8), 2040-2048. [Link]

  • Sinha, U., et al. (1997). Expression, purification, and characterization of recombinant human factor X. Protein Expression and Purification, 10(3), 329-336. [Link]

  • Ohkubo, A., et al. (2010). Oligonucleotide synthesis involving deprotection of amidine-type protecting groups for nucleobases under acidic conditions. Organic Letters, 12(11), 2496-2499. [Link]

  • Glen Research. (n.d.). Deprotection Guide. [Link]

  • ResearchGate. (n.d.). New synthetic strategy for preparation of the anticoagulant drug Rivaroxaban via an asymmetric Henry reaction. [Link]

  • ResearchGate. (n.d.). Scheme 1 (a) Synthesis of Fmoc protected N-alkylated p-aminobenzoic.... [Link]

  • Weitz, J. I. (2015). Overview of the New Oral Anticoagulants: Opportunities and Challenges. Arteriosclerosis, Thrombosis, and Vascular Biology, 35(3), 490-495. [Link]

  • Gante, J. (1994). Synthesis of aminobenzoic Acid-based nonpeptide templates: applications in peptidomimetic drug discovery. Angewandte Chemie International Edition in English, 33(17), 1699-1720. [Link]

  • ResearchGate. (n.d.). Purification of factor X by hydrophobic interaction chromatography. [Link]

  • BPS Bioscience. (n.d.). Factor Xa Inhibitor Screening Assay Kit. [Link]

  • ResearchGate. (n.d.). Cleavage of Oligodeoxyribonucleotides from Controlled-Pore Glass Supports and Their Rapid Deprotection by Gaseous Amines. [Link]

Sources

Application

Application Notes and Protocols: Incorporation of N-Boc-p-amidinobenzoic Acid into Inverse Substrates for Serine Protease Research

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Imperative of Inverse Substrates in Serine Protease Drug Discovery Serine proteases...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Imperative of Inverse Substrates in Serine Protease Drug Discovery

Serine proteases are a ubiquitous class of enzymes that play a critical role in a vast array of physiological processes, ranging from digestion and blood coagulation to immunity and inflammation. Their dysregulation is implicated in numerous pathologies, making them prime targets for therapeutic intervention. The rational design of potent and selective inhibitors for these enzymes is a cornerstone of modern drug discovery.

A powerful approach in the medicinal chemist's arsenal is the concept of "inverse substrates."[1] In contrast to typical substrates where the enzyme's specificity is dictated by the acyl portion of the substrate, inverse substrates strategically position the specificity determinant in the leaving group.[1] This paradigm shift allows for the development of highly specific probes and inhibitors. At the heart of many successful inverse substrates targeting trypsin-like serine proteases, which exhibit a preference for cleaving after basic amino acid residues like arginine and lysine, is the p-amidinobenzoyl moiety. The positively charged amidinium group mimics the guanidinium group of arginine, facilitating strong and specific interactions within the S1 pocket of these enzymes.

This comprehensive technical guide provides detailed application notes and protocols for the synthesis and incorporation of a key building block for such inverse substrates: N-Boc-p-amidinobenzoic acid. By leveraging the robust and versatile Boc-based solid-phase peptide synthesis (SPPS) methodology, researchers can efficiently construct bespoke peptide-based inverse substrates for their specific research and development needs. This guide will elucidate the causal logic behind experimental choices, provide validated, step-by-step protocols, and offer insights into potential challenges and their solutions.

Foundational Chemistry: Synthesis of the N-Boc-p-amidinobenzoic Acid Building Block

The journey to incorporating the p-amidinobenzoyl moiety begins with the synthesis of the appropriately protected building block. Commercially available starting materials such as p-cyanobenzoic acid provide a convenient entry point. The synthesis involves two key transformations: the conversion of the nitrile to an amidine and the subsequent protection of both the newly formed amidine and the existing carboxylic acid for compatibility with SPPS.

Protocol 1: Synthesis of p-Amidinobenzoic Acid Hydrochloride from p-Cyanobenzoic Acid via the Pinner Reaction

The Pinner reaction is a classic and reliable method for converting nitriles to imidates, which can then be readily converted to amidines.[2][3][4][5]

Reaction Scheme:

Materials:

  • p-Cyanobenzoic acid

  • Anhydrous ethanol (EtOH)

  • Hydrogen chloride (HCl) gas

  • Anhydrous ammonia (NH3) gas or a saturated solution of ammonia in ethanol

  • Anhydrous diethyl ether

Procedure:

  • Pinner Salt Formation: Suspend p-cyanobenzoic acid in anhydrous ethanol in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

  • Cool the suspension to 0°C in an ice bath.

  • Bubble dry hydrogen chloride gas through the suspension with vigorous stirring. The reaction is typically complete when the solid has dissolved and the solution is saturated with HCl. This may take several hours.

  • Seal the flask and allow it to stand at room temperature overnight. The Pinner salt (ethyl p-carboxybenzimidate hydrochloride) will precipitate.

  • Collect the precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

  • Amidinium Salt Formation: Dissolve the dried Pinner salt in anhydrous ethanol cooled to 0°C.

  • Bubble anhydrous ammonia gas through the solution or add a saturated solution of ammonia in ethanol until the solution is basic.

  • Stir the reaction mixture at room temperature for several hours.

  • The p-amidinobenzoic acid hydrochloride will precipitate. Collect the solid by filtration, wash with cold ethanol and then diethyl ether, and dry under vacuum.

Expert Insights: The Pinner reaction must be conducted under strictly anhydrous conditions to prevent the hydrolysis of the intermediate imidate to the corresponding ester.[5] The use of gaseous HCl and ammonia ensures these conditions are met.

Protocol 2: N-Boc Protection and Amidine Protection

To render the p-amidinobenzoic acid compatible with Boc-SPPS, both the carboxylic acid and the amidine group must be suitably protected. The carboxylic acid can be protected as a methyl or ethyl ester, and the amidine group requires a protecting group that is stable to the acidic conditions of Boc deprotection but can be removed during the final cleavage step. The choice of an appropriate amidine protecting group is critical for the success of the synthesis.

Amidine Protecting Group Selection:

An ideal protecting group for the amidine functionality in this context should be:

  • Orthogonal to the Boc group: Stable to the trifluoroacetic acid (TFA) used for Boc deprotection during SPPS.

  • Removable during final cleavage: Cleaved by the strong acid cocktails (e.g., HF or TFMSA) used for final cleavage from the resin and side-chain deprotection.

  • Easy to install and introduce no undesired reactivity.

Commonly used protecting groups for the guanidinium side chain of arginine, such as the tosyl (Tos) group, can be adapted for the protection of the amidine group.

Reaction Scheme (Illustrative using Tosyl protection):

Materials:

  • p-Amidinobenzoic acid hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)2O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Tosyl chloride (Tos-Cl)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • N-Boc Protection: Dissolve p-amidinobenzoic acid hydrochloride in a suitable solvent like a mixture of THF and water.

  • Add a base such as sodium carbonate or TEA to neutralize the hydrochloride and deprotonate the carboxylic acid.

  • Add di-tert-butyl dicarbonate and stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Acidify the reaction mixture with a weak acid (e.g., citric acid solution) and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-p-amidinobenzoic acid.

  • Amidine Protection (Tosyl protection example):

    • Dissolve the N-Boc-p-amidinobenzoic acid in anhydrous DCM.

    • Cool the solution to 0°C and add a base such as pyridine or TEA.

    • Add tosyl chloride portion-wise and allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with dilute acid, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the fully protected building block.

    • Purify the product by column chromatography.

Solid-Phase Synthesis of Inverse Substrates

With the fully protected N-Boc-p-amidinobenzoic acid in hand, the next stage is its incorporation into a peptide sequence on a solid support. This is typically achieved as the final coupling step, attaching the p-amidinobenzoyl moiety to the N-terminus of the resin-bound peptide.

Workflow for Boc-SPPS of an Inverse Substrate:

SPPS_Workflow Resin Start with appropriate resin (e.g., Merrifield or PAM resin) Attach_AA1 Attach first Boc-protected amino acid to the resin Resin->Attach_AA1 Deprotection_1 Deprotect N-terminus (TFA in DCM) Attach_AA1->Deprotection_1 Coupling_Loop Repeat for each amino acid in the sequence Deprotection_1->Coupling_Loop Coupling_AA_n Couple next Boc-protected amino acid (e.g., using DCC/HOBt or HBTU) Coupling_Loop->Coupling_AA_n Couple Final_Coupling Couple protected N-Boc-p-amidinobenzoic acid Coupling_Loop->Final_Coupling Final Amino Acid Deprotection_n Deprotect N-terminus (TFA in DCM) Coupling_AA_n->Deprotection_n Deprotection_n->Coupling_Loop Next cycle Cleavage Cleave peptide from resin and remove all protecting groups (e.g., HF or TFMSA) Final_Coupling->Cleavage Purification Purify the crude peptide (e.g., RP-HPLC) Cleavage->Purification Characterization Characterize the final product (Mass Spectrometry, HPLC) Purification->Characterization

Caption: General workflow for the solid-phase synthesis of an inverse substrate.

Protocol 3: On-Resin Coupling of Protected N-Boc-p-amidinobenzoic Acid

This protocol assumes the peptide sequence has been assembled on the resin using standard Boc-SPPS procedures and the N-terminal Boc group of the final amino acid has been removed.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Protected N-Boc-p-amidinobenzoic acid

  • Coupling reagents:

    • Option A: Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt)

    • Option B: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Swell the peptide-resin in DMF for 30-60 minutes.

  • Pre-activation (if using DCC/HOBt):

    • Dissolve the protected N-Boc-p-amidinobenzoic acid (1.5-3 equivalents relative to resin loading) and HOBt (1.5-3 equivalents) in DMF.

    • Add DCC (1.5-3 equivalents) and stir the mixture at 0°C for 30 minutes.

    • Filter the pre-activated solution to remove the dicyclohexylurea (DCU) precipitate.

  • Coupling:

    • Drain the DMF from the swollen resin.

    • For DCC/HOBt: Add the pre-activated solution to the resin.

    • For HBTU: Dissolve the protected N-Boc-p-amidinobenzoic acid (1.5-3 equivalents) and HBTU (1.5-3 equivalents) in DMF. Add this solution to the resin, followed by DIPEA (3-6 equivalents).

  • Agitate the reaction mixture at room temperature for 2-4 hours, or until a Kaiser test indicates the absence of free primary amines.

  • After complete coupling, drain the reaction mixture and wash the resin thoroughly with DMF, DCM, and methanol.

  • Dry the resin under vacuum.

Expert Insights: Due to the steric hindrance of the protected N-Boc-p-amidinobenzoic acid, a longer coupling time and a higher excess of reagents may be necessary compared to standard amino acid couplings. The choice of coupling reagent can significantly impact the efficiency. HBTU is often preferred for difficult couplings as it is generally faster and less prone to side reactions than DCC/HOBt.[6]

Cleavage, Deprotection, and Characterization

The final steps involve the simultaneous cleavage of the peptide from the solid support and the removal of all protecting groups, followed by purification and characterization of the target inverse substrate.

Protocol 4: Cleavage and Deprotection

The choice of cleavage cocktail is critical, especially to ensure the complete removal of the amidine protecting group (e.g., Tosyl) and other side-chain protecting groups.

Materials:

  • Cleavage Cocktail (High HF): Anhydrous hydrogen fluoride (HF), anisole (scavenger).

  • Cleavage Cocktail (Low-High HF): A two-step procedure with a lower concentration of HF followed by a higher concentration.

  • Alternative Cleavage Cocktail (TFMSA): Trifluoromethanesulfonic acid (TFMSA), trifluoroacetic acid (TFA), and scavengers (e.g., thioanisole, m-cresol).

  • Cold diethyl ether

Procedure (using High HF as an example):

  • Place the dried peptide-resin in a specialized HF cleavage apparatus.

  • Add a scavenger such as anisole.

  • Carefully condense anhydrous HF into the reaction vessel at -78°C (dry ice/acetone bath).

  • Allow the reaction to stir at 0°C for 1-2 hours.

  • Remove the HF by evaporation under a stream of nitrogen.

  • Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.

  • Precipitate the crude peptide from the ether washings by adding more cold ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide with cold ether and dry under vacuum.

Expert Insights: Cleavage of peptides containing arginine or arginine-like residues (such as p-amidinobenzoyl) can sometimes be challenging.[] The use of strong acid cocktails like HF or TFMSA is generally required for the removal of sulfonyl-based protecting groups like Tosyl. It is crucial to use appropriate scavengers to prevent side reactions with sensitive amino acid residues like tryptophan and methionine.[8][9]

Data Presentation: Characterization of the Final Product

The purity and identity of the synthesized inverse substrate must be rigorously confirmed.

Analytical Technique Purpose Expected Outcome
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) To assess the purity of the crude and purified peptide.A major peak corresponding to the target peptide with purity >95% after purification.
Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) To confirm the molecular weight of the synthesized peptide.[10][11]The observed molecular weight should match the calculated molecular weight of the target inverse substrate.

Table 1: Key analytical techniques for the characterization of the final inverse substrate.

Experimental Protocols: Purification and Analysis

Protocol 5: Purification by RP-HPLC

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).

  • Inject the solution onto a preparative RP-HPLC column (e.g., C18).

  • Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA).

  • Collect fractions corresponding to the major peak.

  • Analyze the fractions by analytical RP-HPLC to pool the purest fractions.

  • Lyophilize the pooled fractions to obtain the purified peptide as a white powder.

Protocol 6: Analysis by Mass Spectrometry

  • Prepare a dilute solution of the purified peptide in a suitable solvent for the mass spectrometer (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI-MS).

  • Infuse the solution into the mass spectrometer and acquire the mass spectrum.

  • Compare the observed mass with the theoretically calculated mass of the peptide.

Conclusion and Future Perspectives

The successful incorporation of N-Boc-p-amidinobenzoic acid into peptide backbones via solid-phase synthesis opens up a vast landscape for the design and discovery of novel inverse substrates for serine proteases. This approach offers a high degree of flexibility, allowing for the systematic modification of the peptide sequence to fine-tune selectivity and potency. The detailed protocols and expert insights provided in this guide aim to empower researchers to confidently and efficiently synthesize these valuable chemical tools. Future advancements in this field may focus on the development of even more robust and orthogonal protecting groups for the amidine functionality, as well as the exploration of novel C-terminal modifications to further enhance the pharmacokinetic and pharmacodynamic properties of these promising therapeutic candidates.[12][13][14]

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Solubility of N-Boc-p-amidinobenzoic Acid

[1] Executive Summary & Diagnostic The Core Problem: N-Boc-p-amidinobenzoic acid is a "deceptive" molecule. While the Boc (tert-butyloxycarbonyl) group adds lipophilicity, the core structure mimics Arginine.[1] It posses...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Diagnostic

The Core Problem: N-Boc-p-amidinobenzoic acid is a "deceptive" molecule. While the Boc (tert-butyloxycarbonyl) group adds lipophilicity, the core structure mimics Arginine.[1] It possesses a rigid phenyl ring, an acidic carboxylic acid, and a basic amidine group.[1]

Even with Boc protection, the amidine moiety remains a powerful hydrogen-bond donor/acceptor.[1] In the solid state, this molecule forms a tight crystal lattice driven by intermolecular hydrogen bonding (amidine-to-carboxylic acid).[1] To dissolve it, you must thermodynamically overcome this lattice energy.[1]

Solvent Behavior:

  • DCM (Dichloromethane): Poor. The non-polar nature of DCM cannot disrupt the strong intermolecular hydrogen bonds or solvate the zwitterionic character effectively.

  • DMF (Dimethylformamide): Moderate to Good. High polarity helps, but "gelation" or aggregation can occur at high concentrations (>0.1 M) due to stacking interactions.[1]

The Chemistry of Insolubility (Why is this happening?)

Before fixing the issue, understand the mechanism to prevent recurrence.

FactorMechanismImpact on Solubility
Zwitterionic Character The amidine is basic; the carboxyl is acidic.[1] Even with Boc, internal salt bridges can form.[1]Creates a "salt-like" lattice that resists non-polar solvents like DCM.[1]
Pi-Pi Stacking The benzoic acid core is planar and rigid.[1]Molecules stack like plates, requiring high energy to separate (disperse).[1]
H-Bond Network The amide protons on the Boc-amidine group are strong H-bond donors.[1]Causes aggregation in solution, leading to "crashing out" or gel formation.[1]

Troubleshooting Protocols

Module A: Dissolving in DCM (The "Lipophilic Salt" Strategy)

Goal: solubilize the molecule for standard peptide coupling (e.g., EDC/HOBt or DIC). The Fix: You cannot dissolve the free acid in pure DCM. You must convert it in situ into a lipophilic salt using a tertiary base.[1]

Protocol:

  • Weighing: Place N-Boc-p-amidinobenzoic acid in the flask.

  • Suspension: Add the required volume of dry DCM. Expect a cloudy white suspension.[1]

  • The "Magic" Step: Add 2.0 - 2.5 equivalents of DIPEA (Diisopropylethylamine) .[1]

    • Why? DIPEA deprotonates the carboxylic acid.[1] The resulting DIPEA-ammonium cation is bulky and lipophilic.[1] It pairs with the benzoate anion, dragging the molecule into the DCM phase.

  • Sonication: Sonicate for 30-60 seconds. The solution should turn clear.

  • Co-solvent (Optional): If a haze remains, add DMF dropwise (max 10% v/v).[1]

Critical Warning: Do not use primary or secondary amines (like piperidine) as bases here; they will react with activated esters later.[1]

Module B: Dissolving in DMF (The "Disaggregation" Strategy)

Goal: Prepare high-concentration stocks (>0.2 M) or prevent gelation. The Fix: Use chaotropic salts or thermal energy to break H-bond networks.[1]

Protocol:

  • Solvent Choice: Use "Amine-Free" DMF (freshly opened or stored over sieves) to prevent formate impurities.[1]

  • Chaotropic Additive: If the solution gels, add LiCl (Lithium Chloride) to a final concentration of 5% (w/v).[1]

    • Mechanism:[1]

      
       ions coordinate with the carbonyl oxygens of the peptide/amide bonds, disrupting intermolecular H-bonds and preventing aggregation.
      
  • Thermal Shock: Warm the mixture to 45°C in a water bath for 5 minutes, then vortex immediately.

    • Note: Do not exceed 50°C to avoid Boc thermal deprotection or racemization.[1]

Decision Tree & Workflow

The following diagram illustrates the logical flow for troubleshooting solubility based on your target application.

SolubilityWorkflow Start Start: N-Boc-p-amidinobenzoic Acid SolventChoice Select Primary Solvent Start->SolventChoice DCM_Path DCM (Coupling/Non-polar) SolventChoice->DCM_Path DMF_Path DMF (Stock/Polar) SolventChoice->DMF_Path Check_Suspension Is it a Suspension? DCM_Path->Check_Suspension Check_Gel Is it Gelling/Cloudy? DMF_Path->Check_Gel Add_Base Add 2.2 eq DIPEA (Form Lipophilic Salt) Check_Suspension->Add_Base Yes (Standard) Check_Clear Clear Solution? Add_Base->Check_Clear Add_Cosolvent Add 10% DMF or NMP Check_Clear->Add_Cosolvent No Success Proceed to Reaction Check_Clear->Success Yes Add_Cosolvent->Success Add_LiCl Add 5% LiCl (Chaotropic) Check_Gel->Add_LiCl Heavy Gel Heat Heat to 40°C + Sonication Check_Gel->Heat Minor Haze Add_LiCl->Success Heat->Success

Figure 1: Decision logic for solubilizing N-Boc-p-amidinobenzoic acid based on solvent system.

Frequently Asked Questions (FAQ)

Q1: I added DIPEA to my DCM suspension, but it turned yellow. Is my compound degrading? A: Likely not. Amidinobenzoic acid derivatives often exhibit a slight yellowing when deprotonated or in the presence of tertiary amines due to charge transfer complexes. However, if it turns dark brown or black, check your DCM for acid impurities (HCl from decomposition) which might be removing the Boc group.

Q2: Can I use DMSO instead of DMF? A: Yes, DMSO is an even better solvent than DMF.[1] However, DMSO is difficult to remove (high boiling point) and can act as an oxidizer.[1] Only use DMSO if you plan to dilute the reaction significantly with water later (e.g., for HPLC purification).

Q3: Does the counter-ion matter? I bought the HCl salt version. A: Yes, critically. If you have N-Boc-p-amidinobenzoic acid[1] · HCl, it is a salt.[1]

  • In DMF: It should dissolve easily.

  • In DCM: It will be completely insoluble without base.[1] You must add at least 3.0 equivalents of DIPEA (1 eq to neutralize the HCl, 1 eq to deprotonate the carboxylic acid, 1 eq excess) to get it into solution.

Q4: I am doing a coupling reaction (HATU/HBTU). At what stage do I add the coupling reagent? A:

  • Dissolve the Acid in DMF/DCM + DIPEA (ensure it is clear).[1]

  • Add the Coupling Reagent (HATU/HBTU).[1]

  • Wait 30 seconds for activation (color change often occurs).[1]

  • Add the Amine component.[1][2][3][4] Reasoning: Adding the coupling reagent to a suspension (undissolved acid) leads to slow activation and potential racemization.[1]

References

  • PubChem. (2025).[3] 4-Aminobenzoic Acid and Derivatives: Physical Properties and Solubility Data. National Library of Medicine. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Boc-Amidinobenzoic Acid Coupling

Topic: Troubleshooting Low Yields in Boc-Amidinobenzoic Acid Coupling Ticket Type: Advanced Technical Guide Audience: Medicinal Chemists, Process Chemists, Peptide Scientists Executive Summary Coupling Boc-amidinobenzoic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in Boc-Amidinobenzoic Acid Coupling Ticket Type: Advanced Technical Guide Audience: Medicinal Chemists, Process Chemists, Peptide Scientists

Executive Summary

Coupling Boc-amidinobenzoic acid (typically 4-(N-Boc-amidino)benzoic acid) presents a unique "triad of trouble" for synthetic chemists: solubility issues , zwitterionic behavior , and nucleophilic competition . Unlike standard peptide couplings, the amidine moiety—even when protected—can interfere with activation strategies, leading to low yields, complex impurity profiles, or complete reaction failure.

This guide moves beyond generic coupling advice to address the specific physicochemical pitfalls of amidino-functionalized aromatics.

Phase 1: Pre-Reaction Diagnostics (The "Silent Killers")

Before changing reagents, you must validate the physical state of your system. 60% of failures with this substrate class occur before the first drop of base is added.

The Solubility Trap

Boc-amidinobenzoic acids are often zwitterionic or exist as salts (e.g., HCl or TFA salts). They are notoriously insoluble in "standard" organic coupling solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Symptom: The reaction mixture remains a suspension, or a "gum" forms on the flask walls.

  • The Fix: Switch to Polar Aprotic Solvents .

    • Primary Recommendation: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).[1]

    • Secondary Recommendation: DMSO (if removal is not an issue).

    • Avoid: DCM, Chloroform, Ether.

The Proton Inventory (Stoichiometry Check)

If your starting material is a salt (e.g., 4-amidinobenzoic acid hydrochloride), you must account for the extra equivalents of base required to neutralize the salt before the coupling can proceed.

  • Calculation:

    • 1.0 eq Carboxylic Acid[2]

    • 1.0 eq Amine Partner

    • Base Requirement: 1.0 eq (to activate acid) + 1.0 eq (if amine is a salt) + 1.0 eq (if acid is a salt) .

    • Failure to neutralize the amidine salt results in the amidine remaining protonated and the carboxylic acid failing to activate efficiently.

Phase 2: Reagent Selection & Activation Protocols

The electronic nature of the benzoic acid ring (electron-withdrawing amidine group) makes the carboxylate a poor nucleophile for attacking the coupling reagent, requiring highly active coupling agents.

Reagent Performance Matrix
Coupling ReagentSuitabilityRisk ProfileRecommendation
HATU / HBTU High Excess reagent can guanidinylate the amine partner.[3]Gold Standard. Use exactly 0.95–1.0 eq relative to acid.
EDC / HOBt MediumSlower kinetics; urea byproduct removal can be difficult if product is polar.Use for scale-up if chromatography is available.
Acid Chlorides (SOCl₂) Critical Failure HCl generation removes Boc group; thermal instability.DO NOT USE unless using Ghosez's reagent under neutral conditions.
Mixed Anhydride (IBCF) LowHigh risk of hydrolysis or wrong-side attack due to sterics.Avoid.
The "Guanidinylation" Side Reaction

When using uronium reagents (HATU/HBTU), a common side reaction is the reaction of the amine partner directly with the coupling reagent, capping the amine as a guanidine species.

  • Mechanism: The amine attacks the central carbon of the HATU uronium/guanidinium species instead of the activated ester.

  • Prevention Protocol:

    • Dissolve Boc-amidinobenzoic acid + Base (DIPEA) in DMF.

    • Add HATU.[2][3][4][5][6]

    • Wait 2–5 minutes (Pre-activation). Do not wait longer than 10 mins to avoid racemization or rearrangement.

    • Add the Amine partner.[3][4][6][7]

Phase 3: Visualization of Failure Points

The following logic tree helps diagnose where your specific experiment is failing.

TroubleshootingFlow Start Start: Low Yield Observed SolubilityCheck Is the Reaction Homogeneous? Start->SolubilityCheck SolventSwitch Action: Switch to DMF/NMP SolubilityCheck->SolventSwitch No (Cloudy/Gum) BaseCheck Check pH / Base Equivalents SolubilityCheck->BaseCheck Yes (Clear) SaltCorrection Action: Add +1 eq Base for HCl salts BaseCheck->SaltCorrection pH < 8 or Salt neglected ReagentCheck Which Coupling Reagent? BaseCheck->ReagentCheck pH > 8 HATU_Path Using HATU/HBTU ReagentCheck->HATU_Path Carbodiimide_Path Using EDC/DCC ReagentCheck->Carbodiimide_Path OrderCheck Did you pre-activate? HATU_Path->OrderCheck UreaIssue Issue: N-Acyl Urea Formation (Slow Reaction) Carbodiimide_Path->UreaIssue Low Yield GuanidineError Issue: Amine reacted with HATU (Guanidinylation) OrderCheck->GuanidineError No (Mixed all at once) Success Protocol Optimized OrderCheck->Success Yes (2 min pre-activation)

Caption: Diagnostic workflow for identifying the root cause of low yields in amidino-benzoic acid couplings.

Phase 4: Optimized Protocol (The "Golden Path")

This protocol is designed to minimize side reactions and maximize solubility.

Reagents:

  • A: Boc-4-amidinobenzoic acid (1.0 equiv)

  • B: Amine partner (1.0–1.1 equiv)

  • C: HATU (1.0 equiv) — Do not use excess.

  • D: DIPEA (Diisopropylethylamine) (2.0–3.0 equiv, depending on salt forms)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step:

  • Dissolution: Charge flask with A and anhydrous DMF.

  • Base Addition: Add D (DIPEA). Stir for 2 minutes. Ensure solution is clear. Note: If A is an HCl salt, ensure you have added enough base to neutralize it.

  • Activation: Add C (HATU) in one portion. Stir at Room Temperature (RT) for 2–5 minutes .

    • Visual Check: The solution often turns yellow/orange (liberation of HOAt/At-).

  • Coupling: Add B (Amine partner) immediately after the activation period.

  • Monitoring: Stir at RT. Monitor by LCMS at 1 hour.

    • Look for: Mass of Product (M+H).

    • Look for: Mass of Guanidinylated Amine (Amine + 99 Da).

Phase 5: Workup & Purification (The "Exit Strategy")

Standard aqueous workups often fail here because the product (containing a basic amidine and potentially other polar groups) may be water-soluble or amphiphilic.

Common Failure: Washing with 1N HCl removes the Boc group (slowly) or extracts the product into the water layer (if the Boc group is labile or if the molecule is very polar).

Recommended Workup:

  • Dilution: Dilute the DMF reaction mixture with EtOAc (Ethyl Acetate) or 2-MeTHF.

  • Wash 1: 5% LiCl (aq) or Brine (3x). LiCl helps pull DMF out of the organic layer.

  • Wash 2: Saturated NaHCO₃ (mild base wash to remove unreacted acid).

  • Drying: Na₂SO₄, filter, and concentrate.

  • Purification: If the residue is messy, Reverse Phase (C18) Flash Chromatography is superior to Normal Phase silica for amidine derivatives. Use Water/Acetonitrile with 0.1% Formic Acid or Ammonium Bicarbonate buffer.

FAQ: Frequently Asked Questions

Q: My reaction mixture turned black. What happened? A: This usually indicates decomposition of the Boc-amidine moiety or polymerization. This often happens if Thionyl Chloride (SOCl₂) or Oxalyl Chloride was used to activate the acid. The HCl generated removes the Boc group, creating a free amidine which is a potent nucleophile, leading to self-polymerization. Stick to HATU or EDC.

Q: I see a peak in LCMS that is +99 mass units higher than my amine. What is it? A: This is the guanidinylated amine . It comes from the amine reacting with HATU.[5] This happens if you used excess HATU or if you mixed the amine and HATU before the acid was activated. Solution: Pre-activate the acid for 2 minutes before adding the amine.

Q: Can I use a different protecting group than Boc? A: Yes. Cbz (Z) is a good alternative if you need acid stability. However, removal requires hydrogenation, which might reduce the amidine or other functional groups. Boc is usually preferred for its clean removal with TFA.

Q: Why is my yield low even though LCMS shows conversion? A: You likely lost the product during the aqueous workup. Boc-amidines are polar. If you washed with acid, you might have protonated the product and washed it away. If you used DCM, the product might not have been soluble enough to extract. Switch to EtOAc/LiCl washes or direct Reverse Phase purification.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][4][5][6][7][8] Tetrahedron, 61(46), 10827-10852. Link

  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 8, 189-250. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Link

Sources

Troubleshooting

Preventing racemization during N-Boc-p-amidinobenzoic acid activation

Core Technical Directive Status: CRITICAL DISTINCTION REQUIRED As a Senior Application Scientist, I must immediately correct a common misconception in the handling of N-Boc-p-amidinobenzoic acid (4-[(N-tert-butoxycarbony...

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Directive

Status: CRITICAL DISTINCTION REQUIRED

As a Senior Application Scientist, I must immediately correct a common misconception in the handling of N-Boc-p-amidinobenzoic acid (4-[(N-tert-butoxycarbonyl)carbamimidoyl]benzoic acid).

This molecule is achiral. It possesses a plane of symmetry and cannot "racemize" in the traditional sense.

If you are observing "racemization" (e.g., split peaks on HPLC/UPLC), you are likely encountering one of three distinct phenomena:

  • E/Z Isomerization: The N-Boc-amidine group exists as slowly interconverting E/Z isomers that separate on reverse-phase HPLC.

  • Partner Racemization: The activation conditions are causing the chiral amine coupling partner to epimerize.

  • Molecule Confusion: You are actually using N-Boc-4-amidinophenylalanine , which is chiral and highly prone to racemization.

This guide addresses all three scenarios.

The Chemistry of Activation (Mechanistic Insight)

The activation of


-amidinobenzoic acid presents a unique challenge: the amidine moiety . Even when Boc-protected, the amidine nitrogen remains nucleophilic and basic.
  • The Trap: To activate the carboxylic acid (using HATU, EDC, etc.), you typically add a tertiary base (DIEA/TEA).

  • The Consequence:

    • E/Z Isomerization: The rotational barrier of the C=N bond in N-Boc-amidines is high enough that isomers separate at room temperature.

    • Base-Catalyzed Epimerization: If coupling to a chiral amine (e.g., L-Valine methyl ester), the excess base required to neutralize the amidine salt can deprotonate the

      
      -proton of the amino component, leading to a racemic product.
      
Decision Tree: Diagnosing "Racemization"

Troubleshooting Start Observation: Split Peaks / Impurity Check1 Are you using N-Boc-p-amidinobenzoic acid (Achiral)? Start->Check1 Check2 Are you using N-Boc-4-amidinophenylalanine (Chiral)? Start->Check2 Isomer Diagnosis: E/Z Isomerism (Not Racemization) Check1->Isomer Peak coalescence at 60°C? Partner Diagnosis: Epimerization of Coupling Partner Check1->Partner Coupling to Chiral Amine? Azlactone Diagnosis: Azlactone Formation (True Racemization) Check2->Azlactone Standard Coupling

Figure 1: Diagnostic flow for identifying the source of stereochemical or isomeric loss.

Troubleshooting Guide & FAQs

Scenario A: "I see two peaks in my starting material or product HPLC."

Q: Is my N-Boc-p-amidinobenzoic acid racemized? A: No. It is undergoing E/Z isomerization . The N-Boc group on the amidine creates a system with restricted rotation around the C=N bond. These isomers (E and Z) often have distinct retention times on C18 columns.

Validation Protocol:

  • Temperature Study: Run the HPLC column at 60°C instead of 25°C. The peaks should coalesce or the ratio should shift significantly as the interconversion rate increases.

  • NMR Check:

    
    H NMR at room temperature often shows broad or split signals for the amidine protons. Heating the NMR tube to 50°C will sharpen the peaks into a single set.
    

Action: Do not discard the material. Proceed with the reaction. The isomers will equilibrate or converge upon deprotection.

Scenario B: "My product (Peptide/Mime) has lost stereochemical purity."

Q: I coupled N-Boc-p-amidinobenzoic acid to L-Proline-OMe, but the product is 15% D-Pro. A: The activation conditions were too basic. While the benzoic acid cannot racemize, the base (DIEA/TEA) used to activate it extracted the


-proton from your chiral amine (L-Proline). This is common because amidinobenzoic acid is often supplied as a salt (HCl or HI), requiring extra base to neutralize, creating a highly basic "soup."

Solution: The "Collidine Switch" Replace strong bases (DIEA, pKa ~10.5) with 2,4,6-Collidine (TMP) (pKa ~7.4).[1][2] Collidine is strong enough to neutralize the acid but sterically hindered and too weak to deprotonate the


-carbon of the amino component.

Comparative Base Performance:

Base ReagentpKa (approx)Risk of Partner RacemizationRecommended Usage
Triethylamine (TEA) 10.7High Avoid in chiral couplings.
DIPEA (Hünig's Base) 10.5Moderate/High Use only if carefully controlled (1 eq).
N-Methylmorpholine (NMM) 7.4Low Good alternative.
2,4,6-Collidine (TMP) 7.4Very Low Gold Standard for this application.[1]
Scenario C: "I am actually using N-Boc-4-amidinophenylalanine."

Q: I realized I am using the chiral phenylalanine analog. Now is it racemization? A: Yes. If you are activating Boc-Phe(4-Am)-OH , the risk is Azlactone formation . The activated carboxylate attacks the urethane (Boc) carbonyl, forming an oxazolone intermediate which readily loses chirality.

Protocol for Chiral Analog: Do NOT use HATU/DIEA. Use DIC/Oxyma (carbodiimide method) which suppresses azlactone formation significantly compared to onium salts (HATU/HBTU) in this specific substrate class.

Recommended Experimental Protocols

Protocol 1: The "Safe" Coupling (Preventing Partner Epimerization)

For coupling N-Boc-p-amidinobenzoic acid to sensitive chiral amines.

Reagents:

  • Acid: N-Boc-p-amidinobenzoic acid (1.0 eq)

  • Amine: Chiral Amino Acid Ester (1.0 eq)

  • Coupling Agent: HATU (1.0 eq) or T3P (50% in EtOAc, 1.2 eq)

  • Base: 2,4,6-Collidine (2.5 - 3.0 eq)[1]

  • Solvent: DMF or DMF/DCM (1:1)

Step-by-Step:

  • Dissolution: Dissolve the Acid and the Amine in DMF (0.1 M concentration).

  • Buffering: Add 2,4,6-Collidine. Note: If the Acid is an HCl salt, ensure you add enough base to neutralize the HCl plus 1.0 eq for the reaction.

  • Activation:

    • Option A (HATU): Cool to 0°C. Add HATU. Stir 5 min at 0°C, then warm to RT.

    • Option B (T3P): Add T3P solution at RT. (T3P is notoriously low-racemization).

  • Monitoring: Monitor by UPLC. Watch for the consumption of the amine.

  • Workup: Dilute with EtOAc, wash with 5% KHSO

    
     (removes Collidine effectively), then NaHCO
    
    
    
    , then Brine.
Protocol 2: Handling E/Z Isomers in QC

How to report purity without false flags.

  • Method: Use a gradient with 0.1% TFA (low pH).

  • Rationale: Low pH protonates the amidine fully, often forcing a single conformer or merging the peaks compared to neutral pH buffers.

  • Reporting: If peaks remain split, integrate both peaks. If the sum >95%, the material is pure. Annotate as "E/Z Rotamers."

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[3] An efficient peptide coupling additive.[4][5] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Beilstein Journals. (2012). pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines: E/Z isomerism and axial chirality. Beilstein Journal of Organic Chemistry. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

Sources

Optimization

Technical Support Center: Optimizing Boc Deprotection of Amidines

Topic: Comparative Analysis & Troubleshooting of TFA vs. HCl Mediated Deprotection Document ID: TSC-ORG-042 Last Updated: 2026-02-09 Executive Summary & Decision Matrix The Challenge: Deprotecting tert-butyloxycarbonyl (...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis & Troubleshooting of TFA vs. HCl Mediated Deprotection Document ID: TSC-ORG-042 Last Updated: 2026-02-09

Executive Summary & Decision Matrix

The Challenge: Deprotecting tert-butyloxycarbonyl (Boc) groups from amidines presents unique challenges compared to standard amines. Amidines are highly basic (pKa ~12) and nucleophilic. Upon acidic cleavage of the Boc group, the generated tert-butyl cation (


) acts as a "hard" electrophile. Without proper control, this cation can re-attack the amidine nitrogen (leading to 

-alkylation/scrambling) or other electron-rich centers. Furthermore, amidines are susceptible to hydrolysis (converting to amides) under prolonged exposure to aqueous acid.[1][2]

Reagent Selection Guide: Use this matrix to select the optimal deprotection strategy for your specific substrate.

FeatureMethod A: TFA / Scavengers Method B: HCl / Dioxane
Primary Mechanism Solution-phase solvolysis (SN1-like).Acid-mediated cleavage with precipitation.
Best For Complex substrates with poor solubility; Peptidomimetics; Substrates containing oxidizable sulfur (Met, Cys).Scale-up; Simple amidines; Substrates where isolation of a solid salt is desired.
Cation Control Requires Scavengers (e.g., Silanes) to trap

.[3][4]
Precipitation often drives the reaction and isolates the product from the cation.
Product Form Trifluoroacetate salt (often hygroscopic oil/gum).Hydrochloride salt (often crystalline solid).[5]
Hydrolysis Risk Low (if anhydrous), but workup often requires aqueous extraction.Moderate (if wet solvents used), but allows anhydrous filtration.
Key Downside Difficult to remove trace TFA; Salts are sticky.[5]Corrosive vapors; Potential for acid-catalyzed hydrolysis if water is present.[2]

Troubleshooting Center (FAQs)

Issue 1: "I see a +56 Da mass shift in my LCMS after deprotection."

Diagnosis: tert-Butyl Cation Scrambling (


-alkylation).
Root Cause:  The Boc group cleaves to release a transient 

cation. If this cation is not immediately quenched, it will attack the most nucleophilic species available—often your newly deprotected amidine. Corrective Action:
  • Switch to Method A (TFA): Add a "cation scavenger." The most effective for amidines is Triethylsilane (TES) or Triisopropylsilane (TIS) at 2.5–5% v/v. These hydridic silanes reduce the cation to isobutane (gas), which is inert.

  • Protocol Adjustment: Do not run the reaction too dilute. Higher concentration ensures the scavenger encounters the cation faster than the amidine does.

Issue 2: "My amidine has converted to a primary amide (M+1 mass)."

Diagnosis: Acid-Catalyzed Hydrolysis. Root Cause: Amidines are thermodynamically less stable than amides. In the presence of water and strong acid (especially at elevated temperatures or long reaction times), water attacks the amidine carbon, displacing ammonia/amine to form the amide. Corrective Action:

  • Strictly Anhydrous Conditions: Use commercial anhydrous 4M HCl in Dioxane (Method B). Ensure glassware is oven-dried.

  • Avoid Aqueous Workup: Instead of partitioning between water/DCM, dilute the reaction mixture with diethyl ether to precipitate the amidine-HCl salt directly. Filter under inert atmosphere.

Issue 3: "The product is a sticky, hygroscopic gum that won't solidify."

Diagnosis: Trifluoroacetate Salt Occlusion. Root Cause: TFA salts of amidines are notorious for being non-crystalline oils that trap excess acid. Corrective Action:

  • Salt Exchange: Dissolve the crude TFA salt in MeOH and treat with excess HCl (4M in dioxane), then evaporate. Repeat 3x to convert the TFA salt to the HCl salt.

  • Trituration: Dissolve the oil in a minimum amount of MeOH or DCM, then add 10 volumes of cold Diethyl Ether or MTBE while stirring vigorously to induce precipitation.

Optimized Experimental Protocols

Method A: TFA Deprotection with Scavenging (The "Solution" Approach)

Recommended for complex molecules or when solubility is an issue.

  • Preparation: Dissolve the Boc-amidine (1.0 equiv) in Dichloromethane (DCM). The final concentration should be ~0.1 M.

  • Scavenger Addition: Add Triethylsilane (TES) (2.0–5.0 equiv relative to Boc groups).

    • Why? TES acts as a hydride donor, irreversibly quenching the

      
       cation into isobutane gas.
      
  • Acidification: Add Trifluoroacetic Acid (TFA) slowly.

    • Ratio: Standard ratio is 1:1 (v/v) TFA:DCM.[5]

    • Note: For extremely acid-sensitive substrates, use 20% TFA in DCM.

  • Reaction: Stir at room temperature. Monitor by LCMS (typically 1–3 hours).

  • Workup:

    • Concentrate under reduced pressure (keep bath <30°C).

    • Co-evaporation: Add Toluene (2x) and evaporate to azeotrope off residual TFA.

    • Precipitation: Triturate the residue with cold Et₂O to obtain the solid salt.

Method B: HCl/Dioxane Deprotection (The "Precipitation" Approach)

Recommended for scale-up and isolating clean salts.

  • Preparation: Dissolve the Boc-amidine in a minimum amount of anhydrous 1,4-Dioxane or MeOH.

    • Critical: Ensure the solvent is dry to prevent hydrolysis.

  • Acidification: Add 4M HCl in Dioxane (5–10 equiv).

  • Reaction: Stir at room temperature.

    • Observation: The product often precipitates as a white solid within 15–60 minutes. This precipitation protects the product from further side reactions.

  • Workup:

    • If Solid Forms: Dilute with dry Diethyl Ether (to maximize yield), filter the solid, and wash with copious Ether.

    • If No Solid: Concentrate to dryness. If hydrolysis is observed, repeat using anhydrous HCl gas bubbled into EtOAc at 0°C.

Visualizing the Mechanism

The following diagram illustrates the divergent pathways of the tert-butyl cation. The "Scavenger Route" (Green) is the desired pathway, while the "Return/Alkylation" (Red) pathway leads to impurities.

BocDeprotection Start Boc-Amidine Protonated Protonated Intermediate Start->Protonated + H+ (TFA or HCl) Frag Fragmentation Protonated->Frag Amidine Deprotected Amidine (Salt) Frag->Amidine Product Release Cation t-Butyl Cation (t-Bu+) Frag->Cation Co-product Alkylation Alkylation of Amidine/Trp/Tyr Amidine->Alkylation Nucleophilic Attack Isobutane Isobutane (Gas) (Inert) Cation->Isobutane With Scavenger (Hydride Transfer) Cation->Alkylation No Scavenger (Kinetic Control) Scavenger Scavenger (Silane/Thioanisole) Scavenger->Isobutane SideProduct N-t-Butyl Impurity (+56 Da) Alkylation->SideProduct

Figure 1: Mechanistic pathway of Boc cleavage showing the critical role of scavengers in preventing cation re-attachment.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for deprotection conditions and stability).
  • Lundt, B. F., et al. (1978).[6] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research, 12(5), 258-268.[6] Link (Foundational study on cation scavenging mechanisms).

  • Han, G., et al. (2001). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron, 60(11), 2447-2467. (Discusses amidine/guanidine handling in synthesis).
  • Master Organic Chemistry. (n.d.). "Amine Protection and Deprotection."[5][7][8][9] Link (General mechanism verification).

  • ChemPros Community. (2023). "Boc De-protection: HCl vs TFA Discussion." Reddit/r/ChemPros. Link (Field-based verification of HCl precipitation advantages).

Sources

Troubleshooting

Technical Support Center: Benzamidine Derivative Synthesis

Introduction Benzamidine derivatives are critical pharmacophores in medicinal chemistry, serving as key residues in serine protease inhibitors (e.g., Thrombin, Factor Xa, Trypsin). However, their synthesis is plagued by...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzamidine derivatives are critical pharmacophores in medicinal chemistry, serving as key residues in serine protease inhibitors (e.g., Thrombin, Factor Xa, Trypsin). However, their synthesis is plagued by their high basicity (


) and polarity, leading to difficult purifications and specific impurity profiles like Pinner esters , triazines , and over-reduced benzylamines .

This guide addresses the three critical phases of benzamidine production:

  • The Pinner Reaction (Acid-mediated synthesis)[1][2]

  • The Amidoxime Route (Reductive synthesis)

  • Downstream Processing (Purification and Salt Exchange)

Module 1: The Pinner Reaction (Acidic Route)

Best for: Electron-poor nitriles, non-reducible substrates.

Core Workflow & Failure Analysis

The Pinner reaction proceeds via an imidate hydrochloride intermediate (Pinner Salt).[1] This intermediate is the critical control point. If it hydrolyzes, you form the ester. If the subsequent amidine free-base is heated excessively, it trimerizes.

PinnerReaction Nitrile Nitrile (R-CN) Imidate Imidate Salt (Pinner Salt) Nitrile->Imidate HCl(g), ROH Anhydrous Amidine Benzamidine Product Imidate->Amidine NH3 / Amine Ester Pinner Ester (Impurity) Imidate->Ester H2O (Moisture) Triazine Triazine (Trimer Impurity) Amidine->Triazine Heat/Excess Base

Figure 1: The Pinner Reaction Pathway showing critical divergence points for impurity formation.

Troubleshooting Guide: Pinner Reaction

Q: I am seeing a large "ethyl ester" peak in my NMR/LCMS instead of the amidine. Why? A: This is "Pinner Ester" formation. It occurs when moisture enters the reaction during the imidate formation step. The imidate carbon is highly electrophilic; water is a stronger nucleophile than the alcohol or ammonia you intend to use.

  • Correction: Ensure HCl gas is dried through a

    
     trap before entering the vessel. Use strictly anhydrous ethanol/methanol. If the Pinner salt is isolable, filter it under nitrogen to avoid hygroscopic hydrolysis.
    

Q: My yield is low, and I see a highly non-polar impurity. What is it? A: This is likely the 1,3,5-triazine derivative, formed by the trimerization of three benzamidine molecules.

  • Mechanism: Free-base amidines are unstable and can self-condense, especially at elevated temperatures.

  • Correction: Keep the reaction temperature low (

    
    ) during the ammonolysis step. Do not store benzamidines as free bases; convert them immediately to HCl or TFA salts for stability.
    

Q: The nitrile won't convert to the imidate. What now? A: Steric hindrance or electron-donating groups on the aromatic ring can deactivate the nitrile.

  • Protocol Adjustment: Switch to the Judkins Method (see Module 2) or use a "Pinner-like" modification using acetyl chloride in ethanol to generate anhydrous HCl in situ, often providing more vigorous conditions.

Module 2: The Amidoxime Route (Reductive Route)

Best for: Scale-up, electron-rich nitriles, or substrates sensitive to strong acid.

Core Workflow

This method (often cited as the Judkins Method ) involves converting the nitrile to an amidoxime using hydroxylamine (


), followed by reduction to the amidine.
Troubleshooting Guide: Amidoxime Reduction

Q: I have significant amounts of benzylamine (over-reduction) in my product. A: This is the most common failure mode in catalytic hydrogenation. The N-O bond cleaves to form the amidine, but further reduction cleaves the C-N bond.

  • Correction:

    • Change Catalyst: Switch from Pd/C to Raney Nickel (RaNi). RaNi is more selective for N-O bond cleavage and less likely to reduce the amidine to the amine.

    • Add Acetic Anhydride: Performing the reduction in the presence of acetic anhydride/acetic acid acetylates the amidine in situ, protecting it from over-reduction. The acetyl group is easily removed later.

Q: The reduction is incomplete; I still see the amidoxime mass (M+16). A: Amidoximes can poison Palladium catalysts.

  • Correction: Increase the catalyst loading (up to 10-20% w/w) or switch to transfer hydrogenation using Ammonium Formate or Potassium Formate. This often provides a more active hydrogen source than balloon

    
    .
    

Q: Can I avoid hydrogen gas entirely? A: Yes. Use the Zinc/Acetic Acid reduction method.

  • Protocol: Dissolve amidoxime in glacial acetic acid. Add Zn dust (5 eq) portion-wise. This is robust but requires rigorous filtration to remove zinc salts, which can chelate the benzamidine.

Impurity TypeSourcePrevention Strategy
Benzylamine Over-reduction of AmidineUse Raney Ni; Control

pressure; Add Acetic Anhydride.
Amide Hydrolysis of AmidoximeEnsure Hydroxylamine step is complete; Avoid aqueous acidic workups before reduction.
Dimer/Azo N-N couplingAvoid high concentrations during hydrogenation.

Module 3: Purification & Isolation

The Challenge: Benzamidines are highly polar and often streak on Normal Phase Silica.

Purification Logic Tree

Purification Crude Crude Benzamidine Solubility Is it water soluble? Crude->Solubility RP_HPLC Reverse Phase HPLC (C18 Column) Solubility->RP_HPLC Yes (Preferred) NP_LC Normal Phase LC (Silica) Solubility->NP_LC No (Lipophilic tail) Modifier Mobile Phase: Water/ACN + 0.1% TFA RP_HPLC->Modifier SilicaMod Use Neutralized Silica (DCM/MeOH/NH4OH) NP_LC->SilicaMod SaltExchange CRITICAL: Salt Exchange (TFA -> HCl) Modifier->SaltExchange Final Pure Benzamidine HCl Salt SilicaMod->Final SaltExchange->Final

Figure 2: Decision matrix for the purification of basic benzamidine derivatives.

FAQ: Isolation & Salt Forms

Q: I purified my compound using HPLC with 0.1% TFA. My biological assay is failing. Why? A: You have isolated the Trifluoroacetate (TFA) salt . TFA is cytotoxic to cells and can inhibit certain enzymes artificially, leading to false positives/negatives.

  • The Fix (Salt Exchange Protocol):

    • Dissolve the TFA salt in 100 mM aqueous HCl.

    • Freeze and Lyophilize.

    • Repeat this process 3 times. The excess HCl drives off the volatile TFA (

      
      ).
      
    • Result: Benzamidine

      
       HCl salt (Biologically compatible).
      

Q: My compound streaks badly on silica gel columns. A: Benzamidines interact strongly with the acidic silanols on silica.

  • Correction: You must "deactivate" the silica.

    • Eluent: DCM : MeOH :

      
       (e.g., 90:9:1).
      
    • Tip: Flush the column with the eluent before loading your sample to neutralize active sites.

Q: How do I remove the inorganic salts (Ammonium Chloride) after the Pinner reaction? A: Benzamidine salts often have similar solubility to


.
  • Protocol:

    • Evaporate the reaction mixture to dryness.

    • Triturate the solid with Isopropanol (IPA) or Ethanol . Benzamidine salts are generally soluble in hot alcohols, while

      
       is much less soluble.
      
    • Filter hot to remove the inorganic salts. Crystallize the filtrate.

References

  • Judkins, B. D., et al. (1996). "A General Synthesis of Amidines from Nitriles via Amidoximes." Synthetic Communications, 26(23), 4351-4367. Link

  • Pinner, A. (1877).[1][2][3] "Ueber die Umwandlung der Nitrile in Imide." Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.[1][3] (Foundational text on Pinner Mechanism). Link

  • Caron, S., et al. (2010).[4] "Preparation and Utility of Trihaloethyl Imidates: Useful Reagents for the Synthesis of Amidines." The Journal of Organic Chemistry, 75(3), 945-947. Link

  • Nadrah, K., & Sollner Dolenc, M. (2007).[5] "Preparation of Amidines by Amidoxime Reduction with Potassium Formate." Synlett, 2007(08), 1257-1258. Link

  • Sigma-Aldrich Technical Guide. "Eliminate TFA and Improve Sensitivity of Peptide Analyses by LC/MS." (Guidance on TFA removal for bioactivity). Link

Sources

Optimization

🔬 Technical Support Center: Amidinobenzoic Acid Peptide Purification

This is Senior Application Scientist Dr. Aris from the Advanced Peptide Purification Support Center.

Author: BenchChem Technical Support Team. Date: February 2026

This is Senior Application Scientist Dr. Aris from the Advanced Peptide Purification Support Center.

Below is a comprehensive technical guide designed to troubleshoot and optimize the purification of Amphiphilic Amidinobenzoic Acid (Amba) Peptides . These molecules present a unique "dual-threat" challenge: the amidinobenzoic acid moiety is strongly basic (pKa ~11.6) and prone to silanol interactions, while the peptide backbone often drives hydrophobic aggregation.

Case Reference: #AMBA-PUR-001

Subject: Overcoming solubility limits and peak tailing in Amba-peptide workflows. Status: OPEN

The Chemistry of the Challenge

Before troubleshooting, understand your molecule.[1] Amidinobenzoic acid (Amba) acts as a rigid, aromatic Arginine mimetic.

  • The Amidine Trap: The amidine group (

    
    ) remains protonated and positively charged throughout the standard HPLC pH range (pH 2–8). It binds aggressively to residual silanols on silica columns, causing severe peak tailing.
    
  • The Amphiphilic Paradox: The phenyl ring of Amba + hydrophobic amino acids creates "sticky" domains that aggregate in aqueous buffers, while the charged amidine resists dissolving in pure organic solvents.

Module A: Solubilization Strategies (The Gatekeeper)

Critical Rule: If you cannot dissolve it, you cannot purify it. Amba-peptides often form gelatinous aggregates in 0.1% TFA/Water.[1]

Troubleshooting Workflow: Dissolution
Solvent SystemApplication CaseProtocol Notes
6M Guanidine HCl Standard Best for crude mixtures.[1] The chaotropic salt breaks H-bonds. Note: Guanidine elutes in the void volume; it will not interfere with the gradient but requires desalting later.
DMSO / DMF Hydrophobic Use for sequences with high Ile/Leu/Val content. Keep DMSO < 20% of total injection volume to prevent peak distortion.
HFIP (Hexafluoroisopropanol) Aggregates The "Nuclear Option." For peptides that form amyloid-like fibrils.[1] Dissolve in 100% HFIP, sonicate, then dilute with mobile phase.
Acetic Acid (50-80%) Basic Peptides Excellent for Amba-peptides.[1] The acid protonates the amidine, preventing aggregation while acting as a solvent.
Visualization: Solubilization Decision Tree

solubilization_tree Start Start: Crude Amba-Peptide WaterTFA Attempt: 0.1% TFA/Water Start->WaterTFA Check Is it clear? WaterTFA->Check Direct Proceed to HPLC Check->Direct Yes Fail1 Cloudy / Gel? Check->Fail1 No Organic Attempt: 50% Acetic Acid or 10% DMSO Fail1->Organic Check2 Is it clear? Organic->Check2 Check2->Direct Yes Fail2 Still Aggregated? Check2->Fail2 No Nuclear The 'Nuclear' Option: 1. Dissolve in 100% HFIP 2. Sonicate 3. Dilute w/ Mobile Phase A Fail2->Nuclear Nuclear->Direct

Figure 1: Decision logic for solubilizing difficult amphiphilic peptides prior to injection.

Module B: Chromatographic Strategy

Issue: Standard C18 columns with 0.1% TFA often fail for Amba-peptides (broad peaks, low recovery).

Strategy 1: The "Silanol Shield" (TEAP Buffer)

Why: Triethylamine Phosphate (TEAP) saturates the silanol sites on the silica surface, preventing the Amba-amidine group from binding.

  • Protocol:

    • Buffer A: 0.1% Phosphoric Acid + TEA (Adjust pH to 2.3 or 6.5).

    • Buffer B: Acetonitrile (no additive needed, or match Buffer A).[1]

    • Pros: Sharpest peaks for basic peptides.

    • Cons: Non-volatile salts. Must desalt afterwards.

Strategy 2: Ion-Pairing Escalation (HFBA)

Why: Trifluoroacetic acid (TFA) is sometimes too weak to mask the positive charge.[1] Heptafluorobutyric acid (HFBA) is a stronger, more hydrophobic acid.

  • Mechanism: HFBA forms a tight, hydrophobic ion pair with the amidine, increasing its retention on the C18 column and improving shape.[1]

  • Protocol: Use 0.1% HFBA in place of TFA in both Mobile Phase A and B.

Strategy 3: Stationary Phase Switching

If C18 fails, switch the column chemistry.[1]

Column TypeWhy it works for Amba-Peptides
Hybrid Particle (e.g., BEH/CSH) These particles have fewer surface silanols and can withstand high pH (up to 12), allowing you to deprotonate other residues (though Amba remains charged).[1]
Phenyl-Hexyl The phenyl ring in the column interacts via

-

stacking with the benzamidine ring of the peptide, offering unique selectivity different from C18.
Mixed-Mode (C18 + SCX) Contains both hydrophobic chains and negative sulfonic acid groups.[1] The Amba binds ionically to the SCX sites, allowing you to wash away hydrophobic impurities with high organic solvent before eluting the product with a salt gradient.

Troubleshooting Guide (FAQ Format)

Q1: My peptide elutes as a "shark fin" (severe tailing). What now?

Diagnosis: Unwanted secondary interactions between the amidine and silica silanols. The Fix:

  • Switch Additive: Move from TFA to TEAP (pH 2.3) . This is the gold standard for peak shape in basic peptides.

  • Increase Ionic Strength: Add 100mM NaClO₄ (sodium perchlorate) to Mobile Phase A. This suppresses ionic interactions (Chaotropic effect).

Q2: I see "Ghost Peaks" or carryover in blank runs.

Diagnosis: The hydrophobic face of the Amba-peptide is adsorbing irreversibly to the column frit or packing. The Fix:

  • Sawtooth Wash: Between runs, inject a "cleaning" gradient: 5% -> 95% -> 5% Acetonitrile with 0.1% Formic Acid (Formic acid is better for solubility than TFA in high organic).[1]

  • Passivation: Inject 100 µL of TFE (Trifluoroethanol) to strip the column.

Q3: The mass spec shows the correct mass, but the purity is low.

Diagnosis: Deletion sequences (missing one amino acid) often co-elute with amphiphilic peptides. The Fix:

  • Change Selectivity: If you used C18, switch to Phenyl-Hexyl . The aromatic interaction with the Amidinobenzoic acid will shift the retention time of the full-length peptide relative to the deletion mutants.

Experimental Protocol: TEAP Buffer Preparation

Required for Strategy 1 (Silanol Shielding)

  • Prepare Stock: Dissolve 10 mL of Triethylamine (TEA) in 900 mL of HPLC-grade water.

  • Adjust pH: Slowly add Phosphoric Acid (85%) while monitoring with a pH meter until pH reaches 2.3 .

    • Note: Do not just add a fixed volume; the pH is critical.

  • Dilute: Bring volume to 1000 mL with water.

  • Filter: Pass through a 0.22 µm membrane.[2]

  • Usage: This is Mobile Phase A . Mobile Phase B should be 100% Acetonitrile (or 90% ACN / 10% Water).

Visualization: Purification Workflow Logic

purification_logic Input Crude Amba-Peptide Step1 Standard C18 (0.1% TFA) Input->Step1 Decision Peak Shape? Step1->Decision Good Collect & Lyophilize Decision->Good Sharp Tailing Severe Tailing Decision->Tailing Asymmetric Broad Broad/No Retention Decision->Broad Weak binding FixTailing Switch to TEAP Buffer (Silanol Shield) Tailing->FixTailing FixBroad Switch to HFBA (Ion Pairing) Broad->FixBroad MixedMode Try Mixed-Mode (C18/SCX) FixTailing->MixedMode If fails FixBroad->MixedMode If fails

Figure 2: Chromatographic method development flowchart for basic amphiphilic peptides.

References

  • Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press.
  • Agilent Technologies. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns.

  • Bachem. (2021). Peptide Purification Process & Methods: An Overview.

  • Cytiva. (2024).[3] Fundamentals of mixed mode (multimodal) chromatography. (Explains the C18/SCX mechanism useful for charged amphiphiles).

  • Majerova, P., et al. (2014). Oligomerization of amyloid-β peptides... using HFIP. (Protocol for solubilizing aggregation-prone peptides).

Sources

Troubleshooting

Stability of N-Boc-p-amidinobenzoic acid under basic hydrolysis conditions

Ticket ID: CHEM-SUP-2024-882 Topic: Stability of -Boc- -amidinobenzoic acid under basic hydrolysis conditions Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction: The Stability Para...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEM-SUP-2024-882 Topic: Stability of


-Boc-

-amidinobenzoic acid under basic hydrolysis conditions Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Stability Paradox

You are likely accessing this guide because you are attempting to hydrolyze an ester (e.g., methyl or ethyl ester) to obtain the free acid of


-Boc-

-amidinobenzoic acid
, or you are utilizing this moiety in a basic coupling reaction.

The central challenge with


-Boc-

-amidinobenzoic acid is that it contains three reactive centers with distinct sensitivities to pH:
  • The Carboxylic Acid/Ester: The target for manipulation.[1]

  • The Boc Group: Generally base-stable, but susceptible to nucleophilic attack at high temperatures.

  • The Amidine Core: The "weak link." Unlike simple amines, amidines are electrophilic at the central carbon. Under strong basic conditions (

    
    ) and elevated temperatures, they hydrolyze to form the primary amide , releasing the amine/ammonia.
    

This guide provides the operational boundaries to navigate this "stability window" without degrading your compound.

Module 1: The Core Chemistry & Mechanism

To troubleshoot effectively, you must understand the failure modes. The stability of the


-Boc-amidine moiety is dictated by the competition between the desired deprotonation/saponification  and the undesired nucleophilic attack  on the amidine carbon.
The Failure Mechanism: Amidine-to-Amide Hydrolysis

While the Boc group protects the nitrogen from alkylation and reduces the basicity of the amidine, the carbonyl of the Boc group is electron-withdrawing. This makes the central amidine carbon more electrophilic than in a free amidine, paradoxically increasing susceptibility to nucleophilic attack by hydroxide ions (


).

The Pathway:

  • Attack: Hydroxide attacks the electrophilic amidine carbon.

  • Intermediate: A tetrahedral intermediate forms.

  • Collapse: The intermediate collapses, expelling the amine portion (as ammonia or a Boc-amine fragment), resulting in

    
    -carbamoylbenzoic acid (the primary amide) .
    
Visualizing the Stability Landscape

The following diagram illustrates the decision matrix for stability based on pH and Temperature.

StabilityMatrix Start Reaction Conditions MildBase Mild Base (LiOH, 1-2 eq) < 40°C Start->MildBase Recommended StrongBase Strong Base (NaOH/KOH, >1M) > 60°C Start->StrongBase Avoid Outcome1 STABLE Product: N-Boc-Amidinobenzoic Acid MildBase->Outcome1 Main Pathway Outcome2 DEGRADATION Product: Terephthalamide / Amide StrongBase->Outcome2 Hydrolysis of Amidine Outcome3 Boc CLEAVAGE (Rare in Base, likely Thermal) StrongBase->Outcome3 Thermal extrusion

Figure 1: Stability Decision Matrix. Green paths indicate safe operating windows; red paths indicate high-risk conditions leading to degradation.

Module 2: Troubleshooting Guide

Use this section to diagnose specific experimental failures.

Scenario A: "I isolated the primary amide (CONH₂) instead of the amidine."
  • Diagnosis: You exceeded the pH/Temperature threshold. The amidine carbon was hydrolyzed.[2][3][4][5][6][7][8]

  • Root Cause:

    • Use of strong bases like NaOH or KOH at high concentrations (> 1M).

    • Refluxing the reaction mixture.[1]

    • Reaction time exceeded 12 hours at pH > 12.

  • Corrective Action: Switch to Lithium Hydroxide (LiOH) in a THF/Water mixture at 0°C to Room Temperature . LiOH is less aggressive than NaOH/KOH due to the coordination of the Lithium ion.

Scenario B: "I lost the Boc group entirely."
  • Diagnosis: Acidic workup or extreme thermal stress.

  • Root Cause:

    • The Workup Trap: After basic hydrolysis, you must acidify the solution to precipitate the acid. If you drop the pH below 2.0 or use strong mineral acids (HCl) and let it sit, the Boc group (acid-labile) will cleave.

    • Thermal: Heating > 80°C in basic solution can sometimes cause base-mediated Boc fragmentation (less common than acid cleavage but possible).

  • Corrective Action:

    • Acidify carefully to pH 3-4 using weak acids like Citric Acid or 1M KHSO₄ at 0°C.

    • Extract immediately into organic solvent (EtOAc) to remove the product from the aqueous acidic environment.

Scenario C: "The reaction is too slow."
  • Diagnosis: Poor solubility.

  • Root Cause:

    
    -Boc-amidinobenzoates are often lipophilic. Using pure water or methanol might result in a suspension that inhibits reactivity.
    
  • Corrective Action: Use THF (Tetrahydrofuran) or Dioxane as a co-solvent. A 3:1 or 1:1 ratio of THF:Water ensures homogeneity.

Module 3: Optimized Protocol (The "Gold Standard")

This protocol is validated for the saponification of methyl/ethyl esters of


-Boc-amidinobenzoic acid while preserving the integrity of the amidine and Boc group.
Reagents
  • Substrate: Methyl/Ethyl 4-(

    
    -Boc-carbamimidoyl)benzoate
    
  • Base: Lithium Hydroxide Monohydrate (

    
    )
    
  • Solvent: THF and Water (3:1 ratio)

  • Quench: 1M Citric Acid or 1M

    
    
    
Step-by-Step Workflow
  • Dissolution: Dissolve 1.0 equivalent of the ester in THF (

    
     concentration).
    
  • Base Addition: Cool the solution to 0°C (ice bath). Add a pre-dissolved solution of

    
     (2.0 - 3.0 equivalents) in water dropwise.
    
    • Note: The mixture should become homogeneous. If turbid, add more THF.

  • Reaction: Stir at 0°C for 1 hour , then allow to warm to Room Temperature . Monitor by TLC or LCMS.

    • Target: Disappearance of starting material ester.

    • Limit: Do not heat. Do not stir > 24 hours.

  • Workup (Critical Step):

    • Evaporate THF under reduced pressure (keep bath

      
      ).
      
    • Dilute the aqueous residue with water and wash once with

      
       (removes non-polar impurities).
      
    • Acidification: Cool the aqueous layer to 0°C. Slowly add 1M Citric Acid until pH reaches 3-4 . A white precipitate should form.[9]

  • Isolation: Extract immediately with EtOAc (

    
    ). Dry over 
    
    
    
    and concentrate.
Data Summary: Stability Limits
ParameterSafe ZoneDanger Zone (Degradation Risk)
Base LiOH,

NaOH (conc.), KOH, NaH
Solvent THF/H₂O, Dioxane/H₂OMeOH (transesterification risk), DMSO (heat)
Temperature 0°C to 25°C> 40°C
Workup pH 3.0 - 4.0< 2.0 (Boc loss)

Module 4: Mechanism of Degradation

Understanding the competitive pathway helps in designing safer experiments. The diagram below details the competition between the desired ester hydrolysis and the undesired amidine hydrolysis.

Mechanism Substrate Ester Substrate (N-Boc-Amidine-Benzoate) PathA Path A: Attack at Ester Carbon (Kinetically Favored at low T) Substrate->PathA PathB Path B: Attack at Amidine Carbon (Thermodynamically accessible at high T/pH) Substrate->PathB ProductA TARGET PRODUCT N-Boc-Amidinobenzoic Acid PathA->ProductA IntermedB Tetrahedral Intermediate PathB->IntermedB ProductB SIDE PRODUCT Primary Amide (CONH2) IntermedB->ProductB Loss of Boc-Amine

Figure 2: Mechanistic Competition. Path A (Green) represents the desired saponification. Path B (Red) represents the degradation of the amidine moiety, which becomes significant under harsh conditions.

FAQs

Q: Can I use MeOH/NaOH instead of THF/LiOH? A: It is risky. Sodium Hydroxide is a stronger base and harder to buffer. Methanol can also participate in transesterification if the reaction stalls. If you must use NaOH, keep the concentration below 1M and strictly control the temperature at 0°C.

Q: Is the Boc group stable to hydrogenation? A: Yes. If you have a benzyl ester instead of a methyl/ethyl ester, catalytic hydrogenation (


) is actually the safest  method to deprotect the carboxylic acid, as it avoids basic conditions entirely.

Q: Why did my product turn into a gum during workup? A:


-Boc-amidinobenzoic acid is zwitterionic in nature (acidic proton, basic amidine). At the isoelectric point, it may crash out as an amorphous solid. Ensure you extract into EtOAc quickly after acidification to pH 3-4.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience. (Chapter on Protection for the Amino Group - Carbamates).[8][10]

    • Source:

  • Linschoten, M., et al. (2003). "Synthesis and evaluation of novel benzamidine derivatives as inhibitors of Factor Xa." Journal of Medicinal Chemistry, 46(7).

    • Source:

  • Clement, B. (2002). "Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as prodrugs of amidines." Drug Metabolism Reviews. (Discusses stability of amidine precursors).

    • Source:

Sources

Optimization

Solving aggregation issues in amidine-containing peptide synthesis

Topic: Solving Aggregation & Synthetic Failures in Amidine-Containing Peptides Role: Senior Application Scientist Status: Active Support Guide Diagnostic Hub: The Amidine Aggregation Paradox The Core Problem Synthesizing...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solving Aggregation & Synthetic Failures in Amidine-Containing Peptides Role: Senior Application Scientist Status: Active Support Guide

Diagnostic Hub: The Amidine Aggregation Paradox

The Core Problem

Synthesizing amidine-containing peptides (e.g., thrombin inhibitors like Dabigatran analogs, antimicrobial peptides, or benzamidine derivatives) presents a unique "biphasic" solubility problem.

  • Phase 1 (The Precursor): You often start with a Nitrile (e.g., 4-cyanophenylalanine) or a protected precursor. These are frequently hydrophobic and prone to

    
    -sheet formation (aggregation) on the resin, leading to "deletion sequences" (missing amino acids).
    
  • Phase 2 (The Transformation): Converting the nitrile to an amidine (typically via the Pinner reaction) introduces a highly basic, charged moiety (

    
    ). If the resin cannot expand to accommodate this charge/solvation shell, the synthesis collapses.
    
Mechanism of Failure Visualization

The following diagram illustrates the kinetic trap where aggregation competes with acylation.

AggregationMechanism Start Growing Peptide Chain Hydrophobic Hydrophobic Interaction (Val, Ile, Nitrile-Phe) Start->Hydrophobic Success Successful Coupling Start->Success Ideal Path HBond Interchain H-Bonding (Beta-Sheet Formation) Hydrophobic->HBond Low Polarity Solvent Agg Resin Aggregation (Shrunken/Gel State) HBond->Agg Chaotrope Add Chaotropic Salt (LiCl / KSCN) HBond->Chaotrope Intervention Steric Steric Occlusion of N-Terminus Agg->Steric Deletion Deletion Sequence (n-1) Steric->Deletion Solvation Disrupted H-Bonds (Swollen Resin) Chaotrope->Solvation Solvation->Success

Caption: Figure 1. The kinetic competition between aggregation (red path) and successful coupling (green path). Chaotropic salts act as the critical circuit breaker.

Protocol: The "High-Swell" Resin & Solvent System

Standard Polystyrene (PS) resins often fail with amidine precursors because they collapse in the polar solvents required to solubilize the charged amidine products.

Recommended Materials
ComponentRecommendationScientific Rationale
Resin ChemMatrix® (PEG-based) Made of 100% PEG.[1][2] Swells 4-6x better than PS in polar solvents (ACN, DMSO, MeOH) and supports the high polarity of amidines.
Loading Low (< 0.4 mmol/g) Reduces "pseudo-concentration" of chains on the bead, physically preventing inter-chain contact.
Solvent A NMP (N-methylpyrrolidone) Higher polarity/dipole moment than DMF. Better at solvating hydrophobic nitrile precursors.
Solvent B DMSO (Dimethyl sulfoxide) Essential if aggregation is observed.[3] Use as a co-solvent (10-20%) during coupling.
Additive 0.1M LiCl or KSCN Chaotropic salts that disrupt hydrogen bond networks (see Fig 1).
The "Magic Mixture" Protocol (For Difficult Couplings)

If you observe incomplete coupling of the amino acid immediately preceding the amidine/nitrile group:

  • Base Solvent: DCM/DMF/NMP (1:1:1 ratio).[4]

  • Chaotrope: Dissolve LiCl to 0.1M (anhydrous).

  • Activation: Use HATU/HOAt (more efficient for sterically hindered couplings than HBTU).

  • Microwave: 75°C for 5 minutes (except for Cys/His/Arg to avoid racemization—use 50°C).

Critical Workflow: On-Resin Pinner Reaction

Most amidine peptides are synthesized by incorporating a Nitrile (e.g., 4-cyanophenylalanine) and converting it to an Amidine on the solid phase. This is the #1 Failure Point .

Step-by-Step Pinner Protocol

Stage 1: Pinner I (Imidate Formation) Goal: Convert Nitrile (-CN) to Imidate Ester (-C(=NH)OEt).

  • Reagent: Anhydrous Ethanol (EtOH) saturated with anhydrous HCl gas (approx. 4M HCl in EtOH).

    • Alternative: Acetyl Chloride added dropwise to cold anhydrous EtOH.

  • Condition: Treat resin-bound peptide (N-terminally protected!) with reagent for 12–18 hours at 4°C to RT .

  • CRITICAL CHECK: Moisture kills this reaction, reverting the imidate to an ethyl ester (dead end). Use a drying tube.

Stage 2: Pinner II (Amidine Formation) Goal: Convert Imidate to Amidine (-C(=NH)NH2).

  • Reagent: 10-20% Ammonia in Ethanol (or specific amine for substituted amidines).

  • Condition: Treat resin for 3–6 hours at RT .

  • Wash: Extensive washing with EtOH, then DMF is required to remove ammonium salts.

Troubleshooting & FAQs

Q1: My LCMS shows a mass of [M+1] but also a large peak at [M+29]. What is it?

Diagnosis: This is likely the Ethyl Ester byproduct. Cause: Moisture entered during the Pinner I reaction. The imidate intermediate was hydrolyzed by water instead of reacting with the amine in Stage 2. Fix:

  • Ensure Ethanol is anhydrous (dried over molecular sieves).

  • Perform the Pinner I reaction under Argon/Nitrogen.

  • Use a high excess of amine in Stage 2 to outcompete any trace water.

Q2: The coupling efficiency drops drastically after I introduce the amidine group.

Diagnosis: Solvation collapse. The amidine is highly polar/charged, while the rest of your protected peptide is hydrophobic. The resin collapses at the interface. Fix:

  • Switch Solvents: Move to 100% NMP or DMF with 0.1M KSCN for all subsequent deprotection/coupling steps.

  • Capping: Acetylate unreacted amines after the amidine step to prevent deletion sequences from propagating.

Q3: I see "deletion sequences" (missing residues) before the amidine is even made.

Diagnosis: Aggregation of the hydrophobic nitrile precursor (e.g., Fmoc-Phe(4-CN)-OH). Fix: Backbone Protection (Pseudoprolines). If your sequence contains Ser, Thr, or Cys, replace them with Pseudoproline dipeptides (e.g., Fmoc-Ala-Ser(


pro)-OH).
  • Mechanism: These introduce a "kink" in the backbone (cis-amide bond), physically preventing beta-sheet alignment.[5]

  • Placement: Insert a pseudoproline every 5-6 residues.

Decision Tree: Troubleshooting Workflow

TroubleshootingTree Problem Synthesis Failure CheckMass Check Mass (LCMS) Problem->CheckMass Deletion Deletion Sequence (Missing AA) CheckMass->Deletion Mass = Target - AA Byproduct Wrong Mass (+29 Da) CheckMass->Byproduct Mass = Target + 29 LowYield Low Crude Yield CheckMass->LowYield Target present but low Sol_Agg Aggregation Issue: 1. Switch to ChemMatrix 2. Add 0.1M LiCl 3. Use Pseudoprolines Deletion->Sol_Agg Sol_Moisture Hydrolysis Issue: 1. Dry Solvents (Pinner I) 2. Check Argon Line Byproduct->Sol_Moisture Sol_Cleavage Cleavage Issue: Extend Cleavage Time Check Scavengers LowYield->Sol_Cleavage

Caption: Figure 2. Diagnostic decision tree for isolating amidine synthesis failures.

References

  • Kent, S. B. H. (1988). "Chemical Synthesis of Peptides and Proteins." Annual Review of Biochemistry, 57, 957-989. Link

    • Foundational text on "difficult sequences" and aggreg
  • García-Ramos, Y., et al. (2010). "ChemMatrix, a Poly(ethylene glycol)-Based Support for the Solid-Phase Synthesis of Complex Peptides."[1][2] Journal of Peptide Science, 16(3), 175-178. Link

    • Validates the use of PEG-based resins for hydrophobic/aggreg
  • Mutter, M., et al. (1995).[6] "Pseudoprolines: A new concept for the synthesis of difficult sequences." Journal of the American Chemical Society, 117(39), 10143-10144. Link

    • The authoritative source on backbone protection str
  • Grauffel, C., et al. (2010). "Cation–π interactions as a mechanism for peptide aggregation." Journal of the American Chemical Society.
  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[7][8] Chemical Reviews, 109(6), 2455-2504. Link

    • Covers protection strategies including Pinner reaction comp

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Validation Guide: 1H NMR Analysis of N-Boc-p-amidinobenzoic Acid

[1] Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals Subject: 4-[N-(tert-butoxycarbonyl)carbamimidoyl]benzoic acid[1] Executive Summary & Stra...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals Subject: 4-[N-(tert-butoxycarbonyl)carbamimidoyl]benzoic acid[1]

Executive Summary & Strategic Context

In the synthesis of serine protease inhibitors (e.g., thrombin or Factor Xa inhibitors) and peptidomimetics, N-Boc-p-amidinobenzoic acid serves as a critical "warhead" intermediate.[1] Its characterization presents a specific analytical challenge: verifying the selective protection of the highly basic amidine group while maintaining the free carboxylic acid, often in the presence of rotamers and tautomers.

This guide compares the spectroscopic performance of DMSO-d6 versus Methanol-d4 (CD3OD) for this specific molecule. While CD3OD offers superior solubility and resolution for the aliphatic region, it is unsuitable for structural validation of this intermediate. We establish DMSO-d6 as the mandatory standard for three reasons:

  • Labile Proton Visibility: Detection of the carbamate NH and amidine NH signals.

  • Tautomeric Stabilization: Slower exchange rates allow differentiation of isomers.

  • Water Suppression: Reduced interference with the critical aromatic region.

Structural Logic & Assignment Strategy

Before analyzing spectra, one must understand the magnetic environment of the target molecule. The Boc-protection of an amidine introduces restricted rotation, often resulting in broadened or split signals that inexperienced chemists might mistake for impurities.

Diagram 1: Structural Assignment Logic

G Mol N-Boc-p-amidinobenzoic Acid Region_A Region A: Acidic Proton (COOH) Mol->Region_A ~12.0-13.5 ppm (Broad/Invisible in CD3OD) Region_B Region B: Aromatics (AA'BB' System) Mol->Region_B ~7.9-8.1 ppm (Deshielded Doublets) Region_C Region C: Amidine NHs (Labile/Exchangeable) Mol->Region_C ~8.5-9.5 ppm (Broad singlets) Region_D Region D: Boc Group (t-Butyl) Mol->Region_D ~1.4-1.5 ppm (Sharp Singlet, 9H) Diagnostic for Core Diagnostic for Core Region_B->Diagnostic for Core Splitting confirms para-subst. Diagnostic for Protection Diagnostic for Protection Region_C->Diagnostic for Protection Shift confirms Boc attachment

Caption: Assignment logic linking chemical moieties to expected spectral regions. Note that Region C is the primary indicator of successful reaction.

Comparative Analysis: Solvent Selection

The choice of solvent fundamentally alters the appearance of the amidine moiety.

Table 1: Solvent Performance Comparison
FeatureMethod A: DMSO-d6 (Recommended) Method B: CD3OD (Alternative) Impact on Validation
Amidine NHs Visible (Broad singlets, ~8.5-9.5 ppm)Invisible (Exchanged with D)DMSO is required to prove the amidine is intact and not hydrolyzed to an amide.[1]
Carboxylic Acid Visible (Very broad, >12 ppm)Invisible (Exchanged)DMSO confirms the acid is free and not an ester.[1]
Boc Signal Sharp Singlet (~1.47 ppm)Sharp Singlet (~1.50 ppm)Equivalent performance.[1]
Aromatic Region Distinct AA'BB' patternDistinct AA'BB' patternCD3OD may show slightly sharper coupling due to lower viscosity.
Water Peak ~3.33 ppm (Usually clear of signals)~4.87 ppm (Can obscure benzylics)DMSO keeps the water peak away from critical aromatic signals.[1]
Expert Insight: The "Missing" Proton Trap

In CD3OD, the amidine protons (


) exchange rapidly with the solvent deuterium.[1] A researcher using Methanol-d4 will see the Boc group and the aromatic ring but cannot spectroscopically distinguish  between the desired N-Boc-amidine and a potential N-Boc-amide byproduct (hydrolysis impurity), as the diagnostic NH signals are absent. Therefore, DMSO-d6 is non-negotiable for final characterization. 

Detailed Characterization Data (DMSO-d6)

The following data represents the standard profile for pure N-Boc-p-amidinobenzoic acid.

Chemical Shift Table

Reference: TMS (0.00 ppm) or Residual DMSO (2.50 ppm).[1]

Shift (δ ppm)MultiplicityIntegrationAssignmentNotes
12.80 - 13.20 Broad s1HCOOH Extremely broad; may flatten into baseline if wet.[1]
9.05 - 9.20 Broad s2HAmidine NH Often appears as two separate broad humps due to restricted rotation (rotamers).[1]
8.05 Doublet (

Hz)
2HAr-H (Ortho to COOH) Strongly deshielded by the acid group.[1]
7.90 Doublet (

Hz)
2HAr-H (Ortho to Amidine) Deshielded by the amidine, but less than the acid.[1]
1.47 Singlet9HBoc (-C(CH₃)₃) The "Anchor Signal" for integration calibration.

Experimental Protocol

This protocol ensures reproducibility and minimizes "false negatives" caused by wet solvents or aggregation.

Diagram 2: Validation Workflow

Protocol Start Crude Product Prep Sample Prep: ~10mg in 0.6mL DMSO-d6 Start->Prep Acquire Acquisition: Min 16 Scans, d1=2.0s Prep->Acquire Check1 Check 1.47 ppm Acquire->Check1 Check2 Check 8.0-9.5 ppm Check1->Check2 Singlet Present Fail_Deprot FAIL: Boc Missing Check1->Fail_Deprot No Singlet Pass PASS: Product Validated Check2->Pass Broad NHs Visible Fail_Hydrolysis FAIL: Amide Impurity Check2->Fail_Hydrolysis Sharp Amide Doublet

Caption: Decision tree for validating synthesis success based on key spectral markers.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5–10 mg of the dried solid into a clean vial.

    • Add 0.6 mL of DMSO-d6 (99.9% D).[1]

    • Critical Step: If the solution is cloudy, sonicate for 30 seconds.[1] Amidines can form tight ion pairs that are slow to dissolve.

  • Acquisition Parameters (400 MHz+):

    • Pulse Angle: 30° or 45° (Standard).[1]

    • Relaxation Delay (d1): Set to 2.0 seconds or higher. The Boc protons have a long T1 relaxation time; a short delay will under-integrate the Boc signal relative to the aromatics, leading to a calculated purity that is artificially low.

    • Scans: Minimum 16 (for S/N > 50:1).

  • Processing:

    • Calibrate the residual DMSO pentet to 2.50 ppm .

    • Integrate the Boc singlet at ~1.47 ppm and set its value to 9.00 .

    • Check the integration of the aromatic region (should sum to 4.00).

Troubleshooting & Expert Nuances

The "Split" Amidine Signal (Rotamers)

You may observe the amidine NH protons not as a single peak, but as two distinct broad signals or a very messy multiplet around 8.5–9.5 ppm.[1]

  • Cause: The

    
     bond has partial double bond character, and the bulky Boc group restricts rotation. This creates cis/trans rotamers (or E/Z isomers) relative to the Boc group.[1]
    
  • Action: Do not classify this as an impurity. To confirm, you can run a Variable Temperature (VT) NMR at 350K. The peaks should coalesce into a single sharper signal as the rotation barrier is overcome.

Distinguishing from Starting Material

The starting material (p-amidinobenzoic acid) lacks the Boc singlet. However, a common impurity is the hydrolyzed amide (p-carbamoylbenzoic acid).[1]

  • Amidine (Target): NHs are very broad, often >8.5 ppm.[1]

  • Amide (Impurity): NHs are sharper, typically appearing as two distinct singlets around 7.4 and 8.0 ppm (due to restricted rotation of the amide bond, but distinct from amidine).[1]

References

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General reference for Amidine/Amide shifts and solvent effects).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry. Link[1]

  • Han, C., et al. (2014).[1] "1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent." Magnetic Resonance in Chemistry. Link

  • Opatz, T., & Ferenc, D. (2022).[1] "Synthesis and NMR structural elucidation of amidine derivatives." (Contextual reference for amidine behavior in DMSO). Molecules/MDPI. Link[1]

Sources

Comparative

Mass Spectrometry Analysis of Boc-Protected Benzamidine Derivatives

A Comparative Guide to Intact Detection vs. Structural Elucidation Executive Summary The analysis of Boc-protected benzamidine derivatives presents a specific analytical paradox in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Intact Detection vs. Structural Elucidation

Executive Summary

The analysis of Boc-protected benzamidine derivatives presents a specific analytical paradox in medicinal chemistry. The benzamidine moiety is highly basic (


), requiring protonation for detection, while the tert-butyloxycarbonyl (Boc) protecting group is acid-labile, prone to in-source fragmentation (ISF) under standard electrospray ionization (ESI) conditions.

This guide compares three analytical approaches: Standard Acidic ESI , Buffered Neutral ESI , and MALDI-TOF . While acidic ESI is the industry standard for general screening, it often yields false negatives for the intact mass due to facile isobutene loss (


). We demonstrate that Buffered Neutral ESI (Method B)  is the superior protocol for intact quantification, whereas Acidic ESI serves as a structural confirmation tool via diagnostic fragmentation.
Part 1: Critical Comparative Analysis
Method A: Standard Acidic ESI (0.1% Formic Acid)
  • Status: Common but Flawed for Intact Analysis.

  • Mechanism: High proton availability drives ionization but catalyzes the acid-mediated cleavage of the tert-butyl carbamate.

  • Outcome: Spectra are dominated by

    
     (loss of isobutene) and 
    
    
    
    (loss of Boc).
  • Verdict: Use only for structural elucidation (MS/MS mimicking), not for purity assessment of the protected intermediate.

Method B: Buffered Neutral ESI (10 mM Ammonium Acetate)
  • Status: Recommended for Intact Detection.

  • Mechanism: Ammonium acetate buffers the mobile phase to pH ~6.5–7.0. The benzamidine group, being strongly basic, remains sufficiently protonated for ESI detection without exposing the Boc group to the low pH required for deprotection.

  • Outcome: Dominant

    
     intact ion; minimal in-source fragmentation.
    
  • Verdict: The Gold Standard for quality control (QC) of Boc-benzamidines.

Method C: MALDI-TOF (DHB or CHCA Matrix)
  • Status: Alternative for Rapid Screening.

  • Mechanism: Singly charged matrix-analyte clusters.

  • Outcome: High tolerance for salts, but matrix selection is critical. Acidic matrices (CHCA) can still induce some deprotection.

  • Verdict: Useful for crude reaction mixtures where LC separation is not required.

Comparative Data Summary
FeatureMethod A: Acidic ESI (0.1% FA)Method B: Buffered ESI (

)
Method C: MALDI-TOF
Primary Ion Observed

or


(Intact)

/

Boc Stability Poor (< 10% Intact)High (> 95% Intact) Moderate to High
Sensitivity High (due to excess protons)Moderate (suppression possible)High
Elution pH ~2.5~6.8N/A
Application Fragment confirmationPurity/Identity Confirmation Crude screening
Part 2: Mechanistic Deep Dive & Visualization

The lability of the Boc group in benzamidine derivatives is exacerbated by the proximity of the basic amidine, which can facilitate intramolecular proton transfer. The primary fragmentation pathway involves the protonation of the carbamate carbonyl, followed by the cleavage of the tert-butyl cation (yielding isobutene).

Fragmentation Pathway Diagram[1]

BocBenzamidineFragmentation Intact Intact Boc-Benzamidine [M+H]+ Intermediate Protonated Carbamate Intermediate Intact->Intermediate Acidic Mobile Phase (H+ Transfer) LossAmmonia Nitrile Species [M+H - 17]+ Intact->LossAmmonia Loss of NH3 (Benzamidine specific) LossIsobutene Deprotected Amine [M+H - 56]+ (Loss of Isobutene) Intermediate->LossIsobutene Elimination (-C4H8) Diagnostic for Boc LossIsobutene->LossAmmonia Secondary Frag.

Figure 1: ESI-MS fragmentation pathways of Boc-protected benzamidines.[2] Note the competition between isobutene loss (Boc diagnostic) and ammonia loss (amidine diagnostic).

Part 3: Experimental Protocols
Protocol: Optimized Buffered ESI-MS for Intact Analysis

Objective: Maximize the intensity of the parent ion


 while suppressing in-source fragmentation.

Reagents:

  • Solvent A: 10 mM Ammonium Acetate in Water (pH ~6.8).

  • Solvent B: Acetonitrile (LC-MS Grade).

  • Standard: Boc-4-amidinophenylalanine (or relevant derivative).

Workflow:

  • Preparation: Dissolve the sample at 0.1 mg/mL in 50:50 Water:Acetonitrile. Crucial: Do not use TFA or Formic Acid in the diluent.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

  • MS Source Parameters (Generic ESI):

    • Gas Temp: 300°C (Lower temperatures reduce thermal degradation).

    • Fragmentor Voltage: Low (80–100 V) . High fragmentor voltages (>135 V) will mimic acidic deprotection even in neutral buffers.

    • Capillary Voltage: 3500 V.

  • Data Acquisition: Scan range m/z 100–1000. Extract ion chromatogram (EIC) for

    
    .
    
Self-Validating the Protocol (QC Check)

To ensure the method is working, inject a known standard of Boc-Phe-OH or similar.

  • Pass: Ratio of

    
     to 
    
    
    
    is > 10:1.
  • Fail: Significant presence of

    
     indicates thermal degradation (low gas flow/high temp) or source voltage is too high.
    
Part 4: References
  • Differentiation of Boc-protected peptide isomers by ESI-MS/MS Source: Journal of the American Society for Mass Spectrometry Citation: Reddy, P. N., et al. (2007).[3] "Positive and negative ion electrospray tandem mass spectrometry of Boc-protected peptides."

  • Stability of Protecting Groups in Mass Spectrometry Source: Organic Chemistry Portal Citation: "Boc-Protected Amino Groups: Stability and Cleavage Conditions."[4]

  • In-Source Fragmentation of Boc Groups Source: ResearchGate / Community Discussion Citation: "Strategies to avoid Boc-cleavage during Mass Analysis."

  • Benzamidine Fragmentation Patterns Source: RSC Advances Citation: "Fragmentation pattern of amides by EI and HRESI: study of protonation sites."

Sources

Validation

Comparative Potency Guide: p-Amidinobenzoic Acid Moieties vs. Arginine-Based Inhibitors

Executive Summary: The Structural Divergence In the development of serine protease inhibitors, the choice between p-amidinobenzoic acid (PABA) derivatives and arginine-based inhibitors represents a fundamental divergence...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Divergence

In the development of serine protease inhibitors, the choice between p-amidinobenzoic acid (PABA) derivatives and arginine-based inhibitors represents a fundamental divergence in scaffold design. While both target the conserved S1 specificity pocket (specifically the Aspartate 189 residue in trypsin-like proteases), they offer distinct pharmacokinetic and potency profiles.

  • Arginine Inhibitors: Mimic the natural substrate.[1] They typically offer higher intrinsic affinity (often nanomolar

    
    ) due to extensive hydrogen bonding and flexibility but suffer from rapid metabolic degradation and poor oral bioavailability.
    
  • p-Amidinobenzoic Acid (Amidine) Inhibitors: Utilize a rigid aromatic scaffold to present a guanidine-mimetic group. While the core fragment often shows moderate potency (micromolar

    
    ), its derivatives (e.g., Nafamostat, Camostat) achieve high efficacy with superior stability  and tunable pharmacokinetics.
    

This guide evaluates the potency, mechanism, and experimental validation of these two inhibitor classes.

Mechanistic Basis of Inhibition

To understand potency differences, we must analyze the molecular interaction within the active site.

The S1 Pocket Interaction

Both inhibitor types target the S1 pocket, which contains a negatively charged aspartate residue (Asp189 in trypsin, Asp189 in thrombin) at the bottom.

  • Arginine (Guanidino Group): The natural ligand. It forms a bidentate hydrogen bond with Asp189. The aliphatic side chain of arginine is flexible, allowing it to adapt to the S1 channel (the "canonical" binding mode).

  • p-Amidinobenzoic Acid (Amidino Group): The amidine group (

    
    ) is a bioisostere of the guanidino group. It is strictly mono-cationic at physiological pH (
    
    
    
    ). The phenyl ring provides a rigid, hydrophobic scaffold that can stack against the walls of the S1 pocket (often Gly216/Gly226), reducing the entropic cost of binding compared to the flexible arginine chain.
Pathway Visualization: Competitive Inhibition Mechanism

The following diagram illustrates the competitive binding logic and the structural bifurcation between the two inhibitor types.

InhibitionMechanism cluster_Inhibitors Inhibitor Classes Enzyme Serine Protease (Active Site: Asp189) Complex_ES Michaelis Complex (E-S) Enzyme->Complex_ES + Substrate Complex_EI_Arg E-I Complex (Arg) High Affinity (nM) Metabolically Labile Enzyme->Complex_EI_Arg + Arg Inhibitor (Competitive) Complex_EI_Amid E-I Complex (Amidine) Moderate Affinity (µM) Structurally Rigid Enzyme->Complex_EI_Amid + Amidine Inhibitor (Competitive) Substrate Natural Substrate (Peptide Bond) ArgInhibitor Arginine-Based (Flexible Aliphatic) ArgInhibitor->Complex_EI_Arg Bidentate H-Bond AmidineInhibitor p-Amidinobenzoic Acid (Rigid Aromatic) AmidineInhibitor->Complex_EI_Amid Salt Bridge + Pi-Stacking Product Cleaved Product Complex_ES->Product Catalysis (kcat)

Caption: Comparative binding pathways of flexible Arginine-based vs. rigid p-Amidinobenzoic acid-based inhibitors competing for the enzyme active site.

Comparative Potency Data

The following data aggregates experimental


 (Inhibition Constant) values for representative molecules against bovine Trypsin and Thrombin. Lower 

indicates higher potency.

Key Insight: The "p-Amidinobenzoic acid" moiety itself (often tested as Benzamidine or simple esters) is generally less potent than optimized Arginine mimics (like Leupeptin) but serves as a more stable anchor for synthetic drug design.

Inhibitor ClassRepresentative MoleculeTarget EnzymePotency (

/

)
MechanismKey Limitation
Simple Amidine BenzamidineTrypsin

Competitive (Reversible)Low potency; requires high concentration.
Amidine Derivative p-AmidinophenylpyruvateThrombin

Transition-State AnalogSusceptible to oxidation.
Amidine Drug Nafamostat (PABA-based)Trypsin

Acyl-enzyme intermediateShort half-life (hydrolysis).
Arginine Mimic Leupeptin (Peptide aldehyde)Trypsin

Reversible Covalent (Hemiacetal)Poor selectivity; unstable aldehyde.
Arginine Analog Arg-Chloromethyl KetoneTrypsinIrreversibleIrreversible AlkylationToxic; not suitable for therapy.
Natural Substrate L-ArginineTrypsin

SubstrateRapid turnover; no inhibition.

Critical Note on PABA: Free p-amidinobenzoic acid is a zwitterion (negative carboxylate, positive amidine). The electrostatic repulsion between the carboxylate and the acidic residues near the S1 pocket often makes the free acid a poor inhibitor. Potency is restored when the carboxyl group is esterified or amidated (as in Nafamostat), neutralizing the negative charge and allowing hydrophobic interactions.

Experimental Protocol: Determining Values

To objectively compare these inhibitors in your lab, use the following self-validating enzyme kinetics protocol. This method avoids common pitfalls like substrate depletion or inner-filter effects.

Materials
  • Enzyme: Bovine Trypsin (TPCK-treated to prevent chymotrypsin activity).

  • Substrate: BAPNA (Nα-Benzoyl-DL-arginine-4-nitroanilide hydrochloride) - Chromogenic.

  • Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM

    
     (Calcium stabilizes trypsin).
    
  • Detection: Spectrophotometer at 410 nm (detects p-nitroaniline release).

Workflow Diagram

AssayProtocol Step1 1. Preparation Enzyme: 50 nM stock Substrate (S): 0.1 - 2.0 mM Inhibitor (I): 0 - 100 µM Step2 2. Pre-Incubation Mix Enzyme + Inhibitor Incubate 10 min @ 25°C (Allows E-I equilibrium) Step1->Step2 Step3 3. Reaction Initiation Add Substrate (BAPNA) Total Vol: 200 µL Step2->Step3 Step4 4. Kinetic Measurement Monitor A410nm for 5 mins Calculate Initial Velocity (v0) Step3->Step4 Step5 5. Data Analysis Dixon Plot (1/v vs [I]) or Lineweaver-Burk Step4->Step5

Caption: Step-by-step kinetic assay workflow for determining inhibition constants (


) of protease inhibitors.
Step-by-Step Methodology
  • Baseline Establishment: Determine the

    
     of BAPNA for your specific Trypsin batch (typically ~1 mM).
    
  • Inhibitor Dilution: Prepare serial dilutions of the PABA-derivative or Arginine-inhibitor.

  • Reaction:

    • In a 96-well plate, add 160 µL Buffer.

    • Add 20 µL Inhibitor (various concentrations).

    • Add 10 µL Trypsin (final conc 5-10 nM).

    • Wait 10 minutes (Critical for establishing equilibrium).

    • Add 10 µL BAPNA (final conc =

      
      ).
      
  • Calculation: Plot

    
     (y-axis) vs 
    
    
    
    (x-axis) (Dixon Plot). The intersection of lines from different substrate concentrations gives
    
    
    .

Discussion: Why Choose p-Amidinobenzoic Acid Scaffolds?

While the raw data suggests Arginine-aldehydes (like Leupeptin) are more potent, p-amidinobenzoic acid derivatives are often preferred in drug development .

Structural Rigidity & Entropy

The phenyl ring of p-amidinobenzoic acid is rigid. When it binds, it loses less entropy compared to the floppy aliphatic side chain of arginine. This "pre-organized" structure can lead to higher binding efficiency per atom, provided the steric fit is optimized.

Metabolic Stability

Arginine-based inhibitors are peptide-mimetics. They are prime targets for:

  • Aminopeptidases: Which cleave the N-terminus.

  • Trypsin-like enzymes: Which cleave after the arginine residue (self-digestion). PABA derivatives lack the scissile peptide bond at the binding site, rendering them immune to proteolytic cleavage at the P1 position.

Chemical Versatility

The carboxylic acid group on p-amidinobenzoic acid allows for easy conjugation to various "tails" (esters, amides) that can probe the S2 and S3 subsites of the enzyme, converting a modest 18 µM inhibitor (Benzamidine) into a nanomolar drug (e.g., Otamixaban or Betrixaban intermediates).

References

  • Multivalent Benzamidine Molecules for Plasmin Inhibition. National Institutes of Health (NIH). Available at: [Link][2]

  • Mammalian tissue trypsin-like enzymes: substrate specificity and inhibitory potency. PubMed. Available at: [Link]

  • Amidinohydrazones as guanidine bioisosteres: application to thrombin inhibitors. Bioorganic & Medicinal Chemistry Letters.[3] Available at: [Link][2]

  • Transition-state inhibition of thrombin and trypsin by amidinophenylpyruvates. PubMed. Available at: [Link][2]

  • Inhibition of trypsin and thrombin by amino(4-amidinophenyl)methanephosphonate. PubMed. Available at: [Link][2]

Sources

Comparative

Comparative Guide: N-Boc-p-Amidinobenzoic Acid &amp; Benzamidine Derivatives as Thrombin Inhibitors

This guide provides an in-depth technical analysis of N-Boc-p-amidinobenzoic acid derivatives and related benzamidine-based thrombin inhibitors. It is structured to offer comparative data, mechanistic insights, and valid...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-Boc-p-amidinobenzoic acid derivatives and related benzamidine-based thrombin inhibitors. It is structured to offer comparative data, mechanistic insights, and validated experimental protocols for researchers in drug discovery.

Executive Summary & Structural Context

Thrombin (Factor IIa) is a serine protease central to the coagulation cascade.[1] Its active site is characterized by a deep S1 specificity pocket containing an aspartic acid residue (Asp189 ), which creates a strong electrostatic preference for basic side chains like Arginine (Arg) or its synthetic mimetic, Benzamidine .

N-Boc-p-amidinobenzoic acid derivatives represent a specific class of "Arg-mimetic" inhibitors. In medicinal chemistry, the p-amidinophenyl moiety serves as the P1 ligand (anchoring the molecule in the S1 pocket), while the N-Boc (tert-butoxycarbonyl) group often acts as a lipophilic cap (P2/P3 position) or a protecting group that modulates bioavailability.

Clarification of Nomenclature: While "N-Boc-p-amidinobenzoic acid" is the core scaffold, potent biological activity is typically observed in its extended derivatives, such as N-α-Boc-4-amidinophenylalanine or N-Boc-p-aminobenzamidine . The carboxylic acid moiety is often derivatized (amides/esters) to interact with the S2/S3 subsites of Thrombin.

Comparative Analysis: IC50 & Ki Values

The following table synthesizes experimental data for N-Boc-p-amidinobenzoic acid derivatives and standard comparators. Note that Ki (inhibition constant) is the preferred metric for reversible inhibitors, but IC50 is provided where applicable (IC50 ≈ Ki + [S] if [S] << Km).

Table 1: Inhibitory Potency of Benzamidine Derivatives against Thrombin
Compound NameStructure / ClassKi / IC50 (Thrombin)Selectivity ProfileMechanism Note
Benzamidine Reference StandardKi ≈ 220 µM Low (inhibits Trypsin, Plasmin)Binds solely to S1 pocket (Asp189). Weak anchor.
p-Amidinobenzoic Acid Core ScaffoldKi > 500 µM LowCarboxyl group creates electrostatic repulsion with Glu192/Asp189 if not derivatized.
N-Boc-4-Amidinophenylalanine Amino Acid DerivativeKi ≈ 55 µM ModerateThe N-Boc group provides hydrophobic interaction in the S2 subsite.
NAPAP Sulfonyl-glycyl derivativeKi ≈ 6 nM High (vs. Trypsin)Optimized P2/P3 interactions (Naphthylsulfonyl) + P1 Benzamidine anchor.
Argatroban Clinical DTIKi ≈ 19 nM HighSynthetic arginine derivative; highly optimized S1-S4 fit.
N-Boc-p-Aminobenzamidine Aniline DerivativeIC50 ≈ 150 µM LowN-Boc on the aniline nitrogen reduces basicity but allows S2 interaction.

Critical Insight: The "N-Boc" group alone is insufficient for nanomolar potency. High-affinity inhibition (like NAPAP or Argatroban) requires an extensive hydrophobic scaffold (e.g., naphthyl, piperidine) to occupy the aryl-binding site (S4) and the proximal S2 pocket .

Mechanism of Action (Signaling Pathway)

The inhibition mechanism relies on the "Lock and Key" fit into the catalytic triad of Thrombin. The DOT diagram below illustrates the molecular interactions.

Thrombin_Mechanism Thrombin Thrombin Active Site (Ser195, His57, Asp102) Fibrinogen Fibrinogen Thrombin->Fibrinogen Normal Function: Cleaves to Fibrin S1_Pocket S1 Specificity Pocket (Asp189) S1_Pocket->Thrombin Part of S2_S4_Pocket S2/S4 Hydrophobic Sites (Aryl Binding Domain) S2_S4_Pocket->Thrombin Part of Inhibitor N-Boc-p-Amidinobenzoic Derivative Inhibitor->Thrombin BLOCKS (Competitive Inhibition) Amidine_Group p-Amidino Group (Basic / Positive Charge) Inhibitor->Amidine_Group Contains Boc_Group N-Boc Group (Hydrophobic / Lipophilic) Inhibitor->Boc_Group Contains Amidine_Group->S1_Pocket Salt Bridge (Ionic Interaction) Critical Anchor Boc_Group->S2_S4_Pocket Van der Waals / Hydrophobic Enhances Affinity

Figure 1: Mechanism of Thrombin Inhibition by N-Boc-p-Amidinobenzoic Acid Derivatives. The amidine group anchors the molecule in the S1 pocket via Asp189, while the N-Boc group exploits the hydrophobic S2/S4 regions.

Experimental Protocol: Chromogenic Thrombin Inhibition Assay

To determine the IC50 of your N-Boc derivative, use this self-validating chromogenic assay protocol. This method relies on the cleavage of a synthetic substrate (e.g., S-2238 or Chromozym TH) which releases p-nitroaniline (pNA), measurable at 405 nm.

Reagents
  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 7.4 (Filter sterilized).

  • Enzyme: Human α-Thrombin (Final conc: 0.5 nM).

  • Substrate: Chromogenic substrate S-2238 (H-D-Phe-Pip-Arg-pNA) (Km ≈ 10 µM).

  • Inhibitor: N-Boc-p-amidinobenzoic acid derivative (Dissolved in DMSO; Final DMSO < 5%).

Step-by-Step Workflow
  • Preparation: Prepare serial dilutions of the Inhibitor (e.g., 0.1 nM to 100 µM) in the Assay Buffer.

  • Pre-Incubation:

    • Add 50 µL of Inhibitor dilution to a 96-well microplate.

    • Add 50 µL of Thrombin solution.

    • Incubate at 37°C for 10 minutes to reach binding equilibrium.

  • Initiation:

    • Add 100 µL of Substrate (S-2238) to start the reaction. (Final substrate conc should be near Km, e.g., 10-20 µM).

  • Measurement:

    • Monitor Absorbance at 405 nm kinetically for 10 minutes (reading every 30 seconds).

  • Analysis:

    • Calculate the initial velocity (

      
      ) from the linear slope of the Abs vs. Time plot.
      
    • Plot

      
       vs. log[Inhibitor]. Fit to the sigmoidal dose-response equation (4-parameter logistic) to derive IC50.
      
Assay Workflow Diagram

Assay_Workflow Start Start Prep_Inhibitor 1. Dilute Inhibitor (DMSO -> Buffer) Start->Prep_Inhibitor Prep_Enzyme 2. Add Thrombin (0.5 nM Final) Prep_Inhibitor->Prep_Enzyme Incubate 3. Pre-Incubate (37°C, 10 min) Prep_Enzyme->Incubate Add_Substrate 4. Add S-2238 (Start Reaction) Incubate->Add_Substrate Measure 5. Measure A405 (Kinetic Read) Add_Substrate->Measure Analyze 6. Calculate IC50 (Non-linear Regression) Measure->Analyze

Figure 2: Standard Operating Procedure for Chromogenic Thrombin Inhibition Assay.

References

  • Guimarães, C. R. W., & de Alencastro, R. B. (2002). Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study. Journal of Medicinal Chemistry, 45(23), 4995-5004.[2]

  • Stürzebecher, J., et al. (1997). Structure-activity relationships of potent thrombin inhibitors: piperazides of 3-amidinophenylalanine. Journal of Medicinal Chemistry.

  • Cayman Chemical. Benzamidine (hydrochloride) Product Information.

  • BPS Bioscience. Thrombin Inhibitor Screening Assay Kit Protocol.

  • Amiral, C., et al. (2021).[3] Measurement of Bivalirudin Thrombin Inhibition Activity in Plasma with Clotting or Chromogenic Assays. Thrombosis & Haemostasis Research.

Sources

Validation

A Comparative Analysis of Binding Affinity: Amidinobenzoic Acid vs. Benzamidine for Serine Protease Inhibition

For Researchers, Scientists, and Drug Development Professionals In the landscape of serine protease inhibition, both amidinobenzoic acid and benzamidine serve as foundational scaffolds for the design of targeted therapeu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of serine protease inhibition, both amidinobenzoic acid and benzamidine serve as foundational scaffolds for the design of targeted therapeutics. Their ability to interact with the active site of enzymes like trypsin and thrombin has made them subjects of extensive research. This guide provides an in-depth comparison of their binding affinities, explores the structural basis of their interactions, and offers detailed experimental protocols for researchers to conduct their own comparative assessments.

Introduction to the Inhibitors

Amidinobenzoic acid and benzamidine are structurally similar small molecules characterized by a benzene ring substituted with an amidinium group. This positively charged group plays a crucial role in their ability to bind to the S1 specificity pocket of serine proteases, which typically contains a negatively charged aspartate or glutamate residue.[1][2]

Benzamidine has long been recognized as a competitive inhibitor of trypsin and other trypsin-like serine proteases.[3] Its relatively simple structure and effective binding have made it a widely used tool in protein crystallography to prevent proteolytic degradation and as a starting point for the development of more complex inhibitors.[3]

4-Amidinobenzoic acid , a close structural analog, features an additional carboxyl group. This modification introduces a negative charge at physiological pH, altering the molecule's overall electrostatic profile and solubility, which can significantly influence its interaction with target enzymes.

Visualizing the Molecular Structures

To appreciate the subtle yet impactful structural differences, let's visualize the molecules.

Caption: Chemical structures of Benzamidine and 4-Amidinobenzoic Acid.

Comparative Binding Affinity

The binding affinity of an inhibitor is a critical parameter in drug design, typically quantified by the inhibition constant (Ki) or the dissociation constant (Kd). A lower value for these constants indicates a higher binding affinity.

InhibitorTarget EnzymeBinding Affinity (Ki/Kd)Reference
BenzamidineTrypsin19 µM (Ki)[4]
BenzamidineTrypsin35 µM (Ki)[5]
BenzamidineThrombin220 µM (Ki)[5]
Benzamidine Derivative (TEG-BA)Trypsin~62.5 µM (Kd)*[6]
4-Amidinobenzoic AcidTrypsinData not available in searched literature
4-Amidinobenzoic AcidThrombinData not available in searched literature

Note: The Kd for the benzamidine derivative was calculated from the provided association constant (Kassoc) of 1.6 x 10^4 M-1, where Kd = 1/Kassoc.

  • Altered Electrostatic Interactions: The carboxylate anion could engage in repulsive or attractive interactions with residues near the S1 pocket, potentially altering the inhibitor's orientation and affinity.

  • Changes in Solvation: The increased polarity of 4-amidinobenzoic acid will affect its desolvation energy upon binding to the enzyme's active site, a key component of the overall binding free energy.

  • Potential for New Interactions: The carboxyl group could form new hydrogen bonds or salt bridges with residues on the protein surface, outside the primary specificity pocket.

Mechanistic Insights into Serine Protease Inhibition

Both benzamidine and amidinobenzoic acid are competitive inhibitors, meaning they bind to the active site of the enzyme and prevent the natural substrate from binding.[3] The primary interaction is the insertion of the positively charged amidinium group into the S1 pocket, where it forms a salt bridge with a conserved aspartate residue (Asp189 in trypsin).[2]

G Serine Protease Inhibition Mechanism Enzyme Serine Protease (e.g., Trypsin) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex + Inhibitor Substrate Substrate Inhibitor Inhibitor (Benzamidine or Amidinobenzoic Acid) Products Products ES_Complex->Products Catalysis

Caption: Competitive inhibition of a serine protease.

Experimental Protocols for Binding Affinity Determination

To empirically determine and compare the binding affinities of these inhibitors, several biophysical techniques can be employed. Below are detailed protocols for a common enzyme inhibition assay, Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR).

Spectrophotometric Trypsin Inhibition Assay

This method measures the residual enzymatic activity of trypsin in the presence of an inhibitor.

Principle: Trypsin catalyzes the hydrolysis of a chromogenic substrate, such as Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA), leading to the release of p-nitroaniline, which can be monitored spectrophotometrically at 410 nm. The rate of the reaction is inversely proportional to the concentration of the inhibitor.

Materials:

  • Bovine Trypsin

  • L-BAPNA

  • Tris-HCl buffer (e.g., 50 mM, pH 8.2, containing 20 mM CaCl2)

  • Dimethyl sulfoxide (DMSO)

  • Benzamidine and 4-Amidinobenzoic acid

  • 96-well microplate

  • Microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of trypsin (e.g., 1 mg/mL in 1 mM HCl).

    • Prepare a stock solution of L-BAPNA (e.g., 40 mM in DMSO).

    • Prepare stock solutions of the inhibitors (benzamidine and 4-amidinobenzoic acid) in the appropriate buffer.

    • Prepare the assay buffer (Tris-HCl with CaCl2).

  • Assay Procedure:

    • In a 96-well plate, add a fixed amount of trypsin solution to each well.

    • Add varying concentrations of the inhibitor to the wells. Include a control well with no inhibitor.

    • Incubate the enzyme and inhibitor for a set period (e.g., 15 minutes) at a constant temperature (e.g., 25°C).

    • Initiate the reaction by adding the L-BAPNA substrate to each well.

    • Immediately begin monitoring the change in absorbance at 410 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the reaction velocity against the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

    • The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the inhibition is competitive and the substrate concentration and Km are known.[8]

G Trypsin Inhibition Assay Workflow Prep_Reagents Prepare Reagents (Trypsin, Substrate, Inhibitors, Buffer) Incubate Incubate Trypsin with Inhibitor Prep_Reagents->Incubate Add_Substrate Add Chromogenic Substrate (L-BAPNA) Incubate->Add_Substrate Measure_Abs Measure Absorbance (410 nm) Over Time Add_Substrate->Measure_Abs Analyze_Data Calculate Reaction Rates and Determine IC50/Ki Measure_Abs->Analyze_Data

Caption: Workflow for a spectrophotometric trypsin inhibition assay.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[9]

Principle: A solution of the ligand (inhibitor) is titrated into a solution of the macromolecule (enzyme). The heat changes upon binding are measured, and from the resulting binding isotherm, the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) can be determined.

Materials:

  • Isothermal Titration Calorimeter

  • Purified Trypsin or Thrombin

  • Benzamidine and 4-Amidinobenzoic acid

  • Dialysis buffer (e.g., phosphate or Tris buffer)

Protocol:

  • Sample Preparation:

    • Dialyze the protein extensively against the chosen buffer to ensure buffer matching.

    • Dissolve the inhibitors in the final dialysis buffer.

    • Determine the accurate concentrations of the protein and inhibitors.

    • Degas all solutions before use.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the inhibitor solution into the injection syringe.

    • Set the experimental parameters (temperature, injection volume, spacing between injections).

    • Perform a series of injections of the inhibitor into the protein solution.

    • As a control, perform a titration of the inhibitor into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the peaks corresponding to each injection to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at a sensor surface.

Principle: One of the binding partners (e.g., the enzyme) is immobilized on a sensor chip. The other partner (the inhibitor) is flowed over the surface. The binding and dissociation are monitored in real-time, allowing for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC/NHS)

  • Purified Trypsin or Thrombin

  • Benzamidine and 4-Amidinobenzoic acid

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Immobilization:

    • Activate the sensor chip surface using EDC/NHS.

    • Immobilize the enzyme (trypsin or thrombin) to the surface via amine coupling.

    • Deactivate any remaining active esters.

  • Binding Analysis:

    • Flow the running buffer over the sensor surface to establish a stable baseline.

    • Inject a series of concentrations of the inhibitor over the immobilized enzyme surface.

    • Monitor the association phase (increase in response units, RU) and the dissociation phase (decrease in RU) after the injection ends.

    • Regenerate the sensor surface between different inhibitor concentrations if necessary.

  • Data Analysis:

    • Subtract the response from a reference flow cell (without immobilized enzyme) to correct for bulk refractive index changes.

    • Fit the association and dissociation curves for each inhibitor concentration to a suitable binding model (e.g., 1:1 Langmuir binding) to obtain ka and kd.

    • Calculate Kd from the ratio of kd to ka.

Conclusion

Benzamidine is a well-characterized inhibitor of serine proteases with moderate affinity. While direct experimental data for 4-amidinobenzoic acid is lacking in the readily available literature, its structural similarity to benzamidine, with the key addition of a carboxyl group, suggests it will also act as a competitive inhibitor. The presence of the carboxylate will undoubtedly modulate its binding affinity through altered electrostatic and solvation properties. The experimental protocols provided herein offer robust methods for a direct and quantitative comparison of the binding affinities of these and other small molecule inhibitors, providing essential data for structure-based drug design and the elucidation of enzyme-inhibitor interactions.

References

  • Mlinsek, G., Oblak, M., Hodoscek, M., & Solmajer, T. (2007). Thrombin inhibitors with novel P1 binding pocket functionality: free energy of binding analysis. Journal of Molecular Modeling, 13(1), 247–254. [Link]

  • Northrop, J. H. (1922). THE INACTIVATION OF TRYPSIN: II. THE EQUILIBRIUM BETWEEN TRYPSIN AND THE INHIBITING SUBSTANCE FORMED BY ITS ACTION ON PROTEINS. The Journal of general physiology, 5(3), 263–274. [Link]

  • Okamoto, S., Hijikata, A., Kinjo, K., Kikumoto, R., Tonomura, S., Tamao, Y., & Nakahara, Y. (1981). Kinetic study on the mechanism of inhibition of trypsin and trypsin-like enzymes by p-guanidinobenzoate ester. Journal of biochemistry, 89(2), 493–501. [Link]

  • Singh, P., Kumar, A., & Srivastava, S. K. (2019). Design and development of novel p-aminobenzoic acid derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. Bioorganic chemistry, 83, 193–207. [Link]

  • Hatzigeorgiou, A. G., & Ponder, J. W. (2004). Prediction of kinase-inhibitor binding affinity using energetic parameters. BMC bioinformatics, 5, 14. [Link]

  • Yoshida, T., Akiba, T., & Ohtake, S. (2015). trypsin inhibition by benzamidine-conjugated molecular glues. Chemical science, 6(12), 7083–7088. [Link]

  • The Biochemist. (2023, February 13). A beginner’s guide to surface plasmon resonance. Portland Press. [Link]

  • Reddit. (2023, September 29). Ki and Kd. r/Biochemistry. [Link]

  • Shaw, E., & Glover, G. (1970). Inactivation of trypsin-like proteases by depsipeptides of p-guanidinobenzoic acid. Archives of biochemistry and biophysics, 139(1), 298–305. [Link]

  • Strukova, S. M., Kireeva, E. G., & Baskova, I. P. (1995). [The antithrombotic activity of para-aminobenzoic acid in experimental thrombosis]. Gematologiia i transfuziologiia, 40(5), 21–24. [Link]

  • El-Faham, A., & Albericio, F. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in chemistry, 10, 982594. [Link]

  • Wikipedia. (2024, January 21). Benzamidine. In Wikipedia. [Link]

  • Mlinsek, G., Oblak, M., Hodoscek, M., & Solmajer, T. (2007). Thrombin inhibitors with novel P1 binding pocket functionality: free energy of binding analysis. Journal of Molecular Modeling, 13(1), 247–254. [Link]

  • Trujillo-Ferrara, J., Montoya Cano, L., & Espinoza-Fonseca, M. (2003). Synthesis, anticholinesterase activity and structure-activity relationships of m-Aminobenzoic acid derivatives. Bioorganic & medicinal chemistry letters, 13(10), 1825–1827. [Link]

  • Wikipedia. (2023, December 29). Serine protease. In Wikipedia. [Link]

  • Buch, I., Giorgino, T., & De Fabritiis, G. (2011). Benzamidine binding to different Trypsin conformations. PLoS computational biology, 7(5), e1002055. [Link]

  • Then, R. L. (1979). P-Aminobenzoic acid derivatives as inhibitors of the cell-free H2-pteroate synthesizing system of Escherichia coli. Journal of medicinal chemistry, 22(5), 579–584. [Link]

  • Marsh, H. C., Jr, Meinwald, Y. C., Thannhauser, T. W., & Scheraga, H. A. (1983). Mechanism of action of thrombin on fibrinogen. Kinetic evidence for involvement of aspartic acid at position P10. Biochemistry, 22(18), 4170–4174. [Link]

  • Chang, J. Y. (1985). Thrombin specificity. Requirement for apolar amino acids adjacent to the thrombin cleavage site of polypeptide substrate. European journal of biochemistry, 151(2), 217–224. [Link]

  • Pierre, L. L., Moses, N. M., & Peter, C. M. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(3), 176. [Link]

  • Damian, L. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in molecular biology (Clifton, N.J.), 1008, 103–118. [Link]

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Comparative

A Comparative Guide to the Crystal Structure Analysis of Trypsin-Amidinobenzoic Acid Complexes

For Researchers, Scientists, and Drug Development Professionals Introduction: Trypsin Inhibition as a Therapeutic Strategy Trypsin, a serine protease found in the digestive system of many vertebrates, plays a crucial rol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Trypsin Inhibition as a Therapeutic Strategy

Trypsin, a serine protease found in the digestive system of many vertebrates, plays a crucial role in protein digestion by hydrolyzing peptide chains.[1] Its enzymatic activity is tightly regulated; however, aberrant trypsin activity is implicated in various pathological conditions, making it a significant target for therapeutic intervention. The development of trypsin inhibitors is a key area of research in drug discovery, with a focus on designing molecules that can specifically and effectively block the enzyme's active site.

Amidinobenzoic acid and its derivatives, particularly benzamidine, are classic examples of competitive inhibitors that mimic the side chains of trypsin's natural substrates, lysine and arginine. The positively charged amidino group is attracted to the negatively charged aspartate residue (Asp189) at the base of the S1 specificity pocket of trypsin, effectively blocking substrate binding.[2] Understanding the precise molecular interactions between trypsin and these inhibitors is paramount for the rational design of more potent and selective drugs. X-ray crystallography provides an unparalleled, high-resolution view into these interactions, revealing the atomic details of binding modes, conformational changes, and the role of solvent molecules.

This guide provides a comparative analysis of the crystal structures of trypsin in complex with amidinobenzoic acid derivatives, offering insights into the structural basis of their inhibitory activity. We will delve into the experimental methodologies for obtaining these structures and present a side-by-side comparison of key structural features.

Comparative Analysis of Trypsin-Inhibitor Crystal Structures

The binding of amidinobenzoic acid derivatives to trypsin has been extensively studied, leading to a wealth of structural data deposited in the Protein Data Bank (PDB). These structures, often determined at high resolution, provide a solid foundation for comparative analysis. For the purpose of this guide, we will focus on complexes of bovine trypsin with benzamidine, a closely related and well-characterized inhibitor.

Key Structural Insights from Trypsin-Benzamidine Complexes

The crystal structures of trypsin in complex with benzamidine reveal a highly conserved binding mode. The amidinium group of the inhibitor forms a salt bridge with the carboxylate of Asp189 in the S1 pocket. Additionally, a network of hydrogen bonds with backbone carbonyls of Gly219 and Ser214, as well as the hydroxyl of Ser190, further stabilizes the inhibitor in the active site. The phenyl ring of benzamidine engages in hydrophobic interactions with the surrounding residues of the S1 pocket.

PDB ID Inhibitor Resolution (Å) Space Group Key Interactions Reference
3PTB Benzamidine1.7P2₁2₁2₁Salt bridge with Asp189, hydrogen bonds with Gly219, Ser214, Ser190.[3]
1BTY Benzamidine1.5P2₁2₁2₁Similar to 3PTB, with a more detailed solvent structure.[4]
2OXS Benzamidine (35°C)1.32P2₁2₁2₁High-temperature structure showing subtle conformational differences.[5]
1J8A Benzamidine (105K)1.21P2₁2₁2₁Cryo-cooled structure providing high-resolution details of water-mediated interactions.[6]
3ATL Benzamidine1.74P2₁2₁2₁Confirms the conserved binding mode.[7]

Table 1: Comparative crystallographic data of bovine trypsin-benzamidine complexes.

The high-resolution structures, such as 1J8A (1.21 Å), provide a highly detailed picture of the hydration patterns within the active site.[6] These water molecules play a crucial role in mediating interactions between the protein and the inhibitor, and their displacement upon inhibitor binding can have significant thermodynamic consequences.

While the overall binding mode is conserved, subtle differences can be observed, particularly in the orientation of the phenyl ring and the conformation of surrounding loops. These minor variations can be influenced by crystallization conditions and temperature, as seen in the comparison between the room temperature and high-temperature structures (e.g., 2OXS).

Experimental Protocols for Crystal Structure Analysis

The determination of a protein-ligand crystal structure is a multi-step process that requires careful optimization at each stage. The following is a generalized workflow for the structural analysis of trypsin-amidinobenzoic acid complexes.

Protein Purification and Preparation
  • Source: Bovine pancreatic β-trypsin is commercially available and can be further purified to homogeneity.[8]

  • Purification: Affinity chromatography using a benzamidine-sepharose resin is a highly effective method for purifying trypsin.[9] The bound trypsin is eluted by lowering the pH or by competition with a high concentration of free benzamidine.

  • Quality Control: The purity of the protein should be assessed by SDS-PAGE, and its activity can be confirmed using a chromogenic substrate assay.

Crystallization

The formation of well-diffracting crystals is often the most challenging step. The hanging drop vapor diffusion method is commonly employed for crystallizing trypsin-inhibitor complexes.[10]

  • Complex Formation: A solution of purified trypsin is incubated with a molar excess of the amidinobenzoic acid derivative to ensure complete saturation of the active sites.

  • Crystallization Setup:

    • A small drop (1-2 µL) of the trypsin-inhibitor complex is mixed with an equal volume of a reservoir solution containing a precipitant.

    • This drop is suspended over a larger reservoir of the same solution in a sealed chamber.

    • Water vapor slowly diffuses from the drop to the reservoir, leading to a gradual increase in the concentration of the protein and precipitant in the drop, which can induce crystallization.

  • Typical Crystallization Conditions:

    • Precipitant: Ammonium sulfate is a commonly used precipitant for trypsin crystallization.[10]

    • pH: Crystals are often obtained at a slightly acidic pH (e.g., pH 5.3).[8]

    • Additives: The presence of calcium ions can stabilize trypsin and promote crystallization.[11]

X-ray Diffraction Data Collection and Structure Determination
  • Crystal Handling: Once crystals have grown to a suitable size, they are carefully mounted in a cryo-loop and flash-cooled in liquid nitrogen to prevent radiation damage during data collection.

  • Data Collection: The cryo-cooled crystal is exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffracted X-rays are recorded on a detector.

  • Data Processing: The diffraction images are processed to determine the intensities and positions of the diffraction spots. This information is used to determine the unit cell dimensions and space group of the crystal.

  • Structure Solution and Refinement:

    • The structure is typically solved by molecular replacement, using a previously determined structure of trypsin as a search model.

    • The initial model is then refined against the experimental data to improve its fit to the electron density map. This process involves iterative cycles of manual model building and automated refinement.

    • The final refined structure is validated for its geometric quality and agreement with the experimental data.

Visualizing the Experimental Workflow and Molecular Interactions

To better illustrate the process and the resulting molecular interactions, the following diagrams are provided.

G cluster_purification Protein Purification cluster_crystallization Crystallization cluster_data_collection Data Collection & Processing cluster_structure_determination Structure Determination bovine_pancreas Bovine Pancreas trypsin_extraction Trypsin Extraction bovine_pancreas->trypsin_extraction affinity_chromatography Affinity Chromatography (Benzamidine Resin) trypsin_extraction->affinity_chromatography pure_trypsin Pure Trypsin affinity_chromatography->pure_trypsin complex_formation Complex Formation (Trypsin + Inhibitor) pure_trypsin->complex_formation hanging_drop Hanging Drop Vapor Diffusion complex_formation->hanging_drop crystal_growth Crystal Growth hanging_drop->crystal_growth cryo_cooling Cryo-cooling crystal_growth->cryo_cooling xray_diffraction X-ray Diffraction cryo_cooling->xray_diffraction data_processing Data Processing xray_diffraction->data_processing molecular_replacement Molecular Replacement data_processing->molecular_replacement refinement Refinement & Model Building molecular_replacement->refinement validation Structure Validation refinement->validation final_structure Final Structure (PDB) validation->final_structure

Workflow for Trypsin-Inhibitor Crystal Structure Analysis.

G benzamidine Benzamidine amidinium Amidinium Group benzamidine->amidinium phenyl Phenyl Ring benzamidine->phenyl Asp189 Asp189 amidinium->Asp189 Salt Bridge Gly219 Gly219 amidinium->Gly219 H-Bonds Ser190 Ser190 amidinium->Ser190 H-Bonds Trp215 Trp215 phenyl->Trp215 Hydrophobic Ser195 Ser195 His57 His57

Key Interactions in the Trypsin-Benzamidine Complex.

Conclusion

The crystal structure analysis of trypsin-amidinobenzoic acid complexes provides invaluable insights for structure-based drug design. The detailed understanding of the binding modes, the role of key residues, and the influence of solvent molecules allows for the rational modification of inhibitor scaffolds to improve potency and selectivity. The comparative analysis of multiple crystal structures reveals the robustness of the primary interactions while also highlighting subtle conformational flexibilities that can be exploited in the design of next-generation trypsin inhibitors. The experimental protocols outlined in this guide provide a framework for researchers to obtain high-quality structural data, which is the cornerstone of modern drug discovery efforts targeting trypsin and other serine proteases.

References

  • Marquart, M., Walter, J., Deisenhofer, J., Bode, W., & Huber, R. (1983). The geometry of the reactive site and of the peptide groups in trypsin, trypsinogen and its complexes with inhibitors. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 39(4), 480-490. [Link]

  • Kossiakoff, A. A., Randal, M., Guenot, J., & Eigenbrot, C. (1992). The 1.5-A crystal structure of the complex of bovine beta-trypsin and benzamidine. A model of the specificity pocket. Proteins, 14(1), 65-74. [Link]

  • Alok, A., Sinha, M., Singh, N., Sharma, S., Kaur, P., & Singh, T. P. (n.d.). Crystal Structure of the trypsin complex with benzamidine at high temperature (35 C). RCSB PDB. [Link]

  • Cuesta-Seijo, J. A., & Garcia-Granda, S. (2002). Trypsin as a model for high resolution X-ray diffraction in proteins. Boletín de la Real Sociedad Española de Historia Natural. Sección Geológica, 97(1-4), 123-129. [Link]

  • Yamane, J., Yao, M., & Tanaka, I. (n.d.). Crystal structure of trypsin complexed with benzamidine. RCSB PDB. [Link]

  • Wikipedia. (2024, January 29). Trypsin. [Link]

  • Graf, L., Hegyi, G., Liko, I., Hepp, J., Medzihradszky, K., & Craik, C. S. (1988). Electrostatic complementarity within the substrate-binding pocket of trypsin. Protein engineering, 2(4), 271-276.
  • Walter, J., Steigemann, W., Singh, T. P., Bartunik, H., Bode, W., & Huber, R. (1982). On the 2.5 Å crystal structure of the complex formed between bovine trypsin and the final inhibitor p-amidinophenylpyruvate. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 38(5), 1462-1472.
  • Bode, W., & Schwager, P. (1975). The refined crystal structure of bovine beta-trypsin at 1.8 A resolution. II. Crystallographic refinement, calcium binding site, benzamidine binding site and active site at pH 7.0. Journal of molecular biology, 98(4), 693-717.
  • Hampton Research. (n.d.). Crystallization. [Link]

Sources

Safety & Regulatory Compliance

Safety

N-Boc-p-amidinobenzoic acid proper disposal procedures

This guide outlines the operational safety and disposal protocols for N-Boc-p-amidinobenzoic acid (and structurally related N-Boc-protected amidine intermediates). As a Senior Application Scientist, I have structured thi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety and disposal protocols for N-Boc-p-amidinobenzoic acid (and structurally related N-Boc-protected amidine intermediates).

As a Senior Application Scientist, I have structured this guide to prioritize reactive stability . While standard Safety Data Sheets (SDS) classify this compound as a routine organic irritant, the presence of the Boc (tert-butyloxycarbonyl) protecting group on a basic amidine scaffold introduces a latent pressure-hazard often overlooked in standard waste streams: acid-catalyzed gas evolution.

Chemical Profile & Hazard Logic

To dispose of this chemical safely, you must understand its reactive potential in a waste drum environment.[1]

  • Chemical Identity: N-Boc-p-amidinobenzoic acid (Likely analogue: 4-[N'-(tert-Butoxycarbonyl)amidino]benzoic acid).

  • Functional Analysis:

    • Benzoic Acid Moiety: Weakly acidic; generally stable.[1]

    • Amidine Group (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ):  Strongly basic.[1] In this molecule, it is protected by the Boc group.[1][2]
      
    • Boc Group: Acid-labile.

  • The Critical Disposal Risk: If this compound is inadvertently mixed into an acidic waste stream (e.g., aqueous acidic waste or halogenated solvents with trace HCl), the Boc group will cleave.[1]

    • Reaction:

      
      
      
    • Consequence: Rapid evolution of carbon dioxide and isobutylene gas can pressurize sealed waste containers, leading to bulging, leaks, or rupture (explosion).[1]

Summary of GHS Hazards
Hazard CategoryClassificationSignalStatement
Health Skin/Eye Irritant (Cat 2/2A)WARNING Causes skin/eye irritation.[3][4]
Target Organ STOT-SE (Cat 3)WARNING May cause respiratory irritation.[3][4][5]
Reactivity Acid Sensitive DANGER Releases gas upon contact with acid.

Pre-Disposal Stabilization

Before moving waste to the central accumulation area, ensure the material is stable.[1]

  • Solids: Ensure the material is dry.[1] Do not dispose of wet filter cakes containing residual acidic modifiers (e.g., TFA, HCl) directly into general solid waste without neutralization.[1]

  • Liquids (Mother Liquors):

    • pH Check: You must verify the pH of the solution.[1]

    • Neutralization: If the solution is acidic (pH < 5), quench with saturated Sodium Bicarbonate (

      
      ) or Triethylamine (
      
      
      
      ) until pH 7–9.[1] Wait for gas evolution to cease before bottling.

Disposal Workflow (Step-by-Step)

Follow this decision matrix to determine the correct waste stream.

Protocol A: Solid Waste (Powder, Filter Cake, Contaminated PPE)[1]
  • Segregation: Isolate from oxidizers (e.g., permanganates, nitrates) and strong acids.[1]

  • Packaging: Place solid waste in a clear, 6-mil polyethylene bag.

  • Secondary Containment: Double-bag the material to prevent fine powder leakage (which is a respiratory irritant).[1]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "N-Boc-p-amidinobenzoic acid, Solid."

    • Hazard Checkbox: Toxic, Irritant.[1][3][4][6]

  • Binning: Dispose of in the Solid Organic Waste drum (typically destined for incineration).[1]

Protocol B: Liquid Waste (Reaction Mixtures, Rinses)[1]
  • Solvent Assessment: Determine the primary solvent carrier.[1]

    • Halogenated:[1] DCM, Chloroform.[1]

    • Non-Halogenated: Methanol, Ethyl Acetate, DMF.[1]

  • The "Boc-Safe" Check:

    • Dip a pH strip into the waste container.[1]

    • If Acidic: Neutralize slowly with base (see Section 2) in a fume hood.[1]

    • If Basic/Neutral: Proceed.

  • Container Selection: Use a standard HDPE carboy compatible with the solvent.[1]

  • Labeling:

    • Constituents: List the solvent (e.g., "Methanol 95%") and the solute ("N-Boc-p-amidinobenzoic acid 5%").

    • Warning: Add a custom sticker or note: "CONTAINS BOC-PROTECTED AMINES – DO NOT MIX WITH ACID."

Visual Decision Logic

The following diagram illustrates the critical decision points to prevent accidental pressurization of waste containers.

DisposalWorkflow Start Waste Generation: N-Boc-p-amidinobenzoic acid StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/PPE) StateCheck->Solid Liquid Liquid Waste (Solvent/Mother Liquor) StateCheck->Liquid DoubleBag Double Bag (6-mil Poly) Solid->DoubleBag SolidBin Solid Organic Waste (Incineration) DoubleBag->SolidBin pHCheck CRITICAL STEP: Check pH Liquid->pHCheck Acidic Acidic (pH < 5) pHCheck->Acidic Risk of Gas Neutral Neutral/Basic (pH > 6) pHCheck->Neutral Safe Neutralize Neutralize with NaHCO3 or Et3N Acidic->Neutralize SolventType Identify Solvent Base Neutral->SolventType GasOff Allow Gas Evolution to Cease Neutralize->GasOff GasOff->SolventType HaloBin Halogenated Waste (DCM/Chloroform) SolventType->HaloBin Contains Halogens NonHaloBin Non-Halogenated Waste (MeOH/EtOAc) SolventType->NonHaloBin No Halogens

Figure 1: Operational decision tree for the disposal of N-Boc-p-amidinobenzoic acid, highlighting the critical pH check to prevent gas evolution in waste containers.

Waste Stream Classification Codes

While this specific compound is not typically P-listed or U-listed under RCRA (USA), it must be characterized based on its ignitability and toxicity.

Regulatory BodyWaste CodeDescriptionNotes
RCRA (USA) D001 Ignitable WasteIf dissolved in flammable solvents (MeOH, EtOAc).
RCRA (USA) None Non-Regulated OrganicIf solid.[1] However, best practice is to treat as hazardous chemical waste.[1]
European Waste 07 05 13 *Solid wastes containing dangerous substancesStandard code for pharmaceutical intermediates.[1]
DOT (Transport) N/A Not Regulated (Solid)Unless mixed with hazardous solvents.[1]

Emergency Procedures

  • Spill (Solid):

    • Wear N95/P100 respirator and nitrile gloves.[1]

    • Sweep up gently to avoid dust generation (do not use compressed air).[1]

    • Clean surface with a soap/water solution.[1][5][7]

  • Spill (Liquid):

    • Absorb with vermiculite or clay pads.[1]

    • Do not use acidic absorbents.[1]

  • Exposure:

    • Eye Contact: Rinse immediately for 15 minutes.[1][7] The amidine functionality can be damaging to corneal tissue if untreated.[1]

    • Skin: Wash with soap and water.[1][5][7]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2755931, 4-{[(Tert-butoxy)carbonyl]amino}benzoic acid.[1] Retrieved from [Link][1]

  • American Chemical Society (2013). Green Chemistry Guide: Reagents for Boc Protection/Deprotection.[1] (Highlighting gas evolution risks). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling N-Boc-p-amidinobenzoic acid

Executive Summary & Hazard Architecture N-Boc-p-amidinobenzoic acid is a critical intermediate in the synthesis of serine protease inhibitors and anticoagulants.[1] While often classified generically as an "irritant" in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

N-Boc-p-amidinobenzoic acid is a critical intermediate in the synthesis of serine protease inhibitors and anticoagulants.[1] While often classified generically as an "irritant" in Safety Data Sheets (SDS), its operational handling requires a more nuanced approach due to its physicochemical properties.

As a Senior Application Scientist, I urge you to look beyond the "Warning" signal word. The primary risks here are not acute toxicity, but sensitization and process contamination .

  • The "Boc" Factor: The tert-butoxycarbonyl (Boc) protecting group increases the lipophilicity of the molecule compared to the free amidine. This enhances skin permeability, making dermal protection critical to prevent long-term sensitization.

  • The Electrostatic Factor: Like many dry, organic benzoic acid derivatives, this powder is prone to triboelectric charging (static buildup). This causes particle dispersion during weighing, leading to inhalation risks and cross-contamination of unrelated assays.

Risk Assessment & PPE Matrix

Do not default to generic "lab safety" attire. The following matrix is calibrated for the specific task being performed.

PPE Selection Logic

The choice of PPE is dictated by the state of matter (dry powder vs. solution) and the energy applied to the system (static weighing vs. active synthesis).

PPE_Logic Start Task Definition State Physical State? Start->State Solid Dry Solid/Powder State->Solid Liquid Solution (Organic/Aq) State->Liquid Quantity Quantity? Solid->Quantity Result1 Level 1: Standard (Nitrile + Safety Glasses) Liquid->Result1 Small < 100 mg Quantity->Small Large > 100 mg Quantity->Large Small->Result1 Result2 Level 2: Enhanced (Double Glove + N95/P2) Large->Result2

Figure 1: Decision tree for selecting appropriate Personal Protective Equipment based on physical state and quantity.

Detailed PPE Specifications
ComponentSpecificationScientific RationaleStandard Reference
Hand Protection Nitrile Rubber (Min. 0.11 mm thickness)Latex is permeable to many organic intermediates. The lipophilic Boc group requires nitrile's chemical resistance. Double gloving is recommended for synthesis steps to allow outer glove removal upon contamination without exposing skin.EN 374 / ASTM D6978
Respiratory N95 (US) / P2 (EU) or Fume HoodThe particle size of precipitated organic acids often ranges from 1–10 µm, which can bypass simple surgical masks. Inhalation causes mucosal irritation (carboxylic acid moiety).NIOSH N95 / EN 149
Eye Protection Tight-fitting Goggles (Indirect Vent)Safety glasses with side shields are insufficient for fine powders that float. Goggles prevent dust entry into the lacrimal fluid, where the acid would dissolve and lower local pH.ANSI Z87.1+ / EN 166
Body Protection Lab Coat (Cotton/Poly Blend) Synthetic-only coats can build static charge, attracting the powder to the user. A blend or anti-static treated coat repels dust.ISO 13688

Operational Protocol: The "Static-Free" Weighing Workflow

The most dangerous moment is not the reaction, but the transfer . N-Boc-p-amidinobenzoic acid is a "fluffy" solid. The following protocol minimizes exposure and loss of material.

The Protocol[2]
  • Environmental Control: Eliminate air currents. Turn off adjacent localized fans, but ensure the Fume Hood is operating at standard face velocity (0.3–0.5 m/s).

  • Static Discharge:

    • Why: Dry organic powders act as capacitors.

    • Action: Use an anti-static gun (ionizer) on the weighing boat and the spatula before touching the powder. If unavailable, wipe the spatula with an ethanol-dampened wipe to discharge it.

  • Transfer Technique:

    • Do not dump. Tap the spatula gently against the side of the weighing vessel.

    • Critical: Keep the receiving vessel closed whenever not actively adding solid.

  • Decontamination:

    • Immediately wipe the balance area with a wet tissue (water/surfactant). Dry wiping generates more static and disperses the dust.

Weighing_Workflow Step1 1. Prepare Area (Check Hood Velocity) Step2 2. Neutralize Static (Ionizer/Ethanol Wipe) Step1->Step2 Step3 3. Transfer Solid (Tap method, minimize height) Step2->Step3 Step4 4. Wet Wipe Clean (Solubilize dust) Step3->Step4

Figure 2: Step-by-step workflow for safe weighing to minimize dust dispersion and static charge.

Waste Management & Disposal

Proper disposal prevents environmental accumulation of bioactive pharmacophores.

Classification
  • Solid Waste: Hazardous Organic Solid.

  • Liquid Waste: Halogenated or Non-Halogenated Organic Solvent waste (depending on reaction solvent).[2]

Disposal Protocol
  • Solid Residues: Do not flush down the drain. The amidine group can be toxic to aquatic microorganisms. Collect in a dedicated container labeled "Solid Hazardous Waste (Organic)."

  • Solution Deactivation:

    • If the material is in solution and needs disposal, ensure it is chemically stable.

    • Note: The Boc group is acid-labile. Do not mix with strong acid waste streams (e.g., concentrated HCl/H2SO4) as this will deprotect the compound, releasing isobutylene gas and generating the free amidine, which has a different toxicity profile.

  • Container: High-density polyethylene (HDPE) is compatible.

Emergency Response

Every user must know these steps before opening the bottle.

  • In Case of Inhalation: Move to fresh air immediately. The carboxylic acid group will cause coughing. If symptoms persist (shortness of breath), seek medical attention.

  • In Case of Eye Contact:

    • Immediate Action: Flush with water for 15 minutes .[3][4]

    • Mechanism: The compound is acidic. Immediate dilution is required to restore ocular pH. Do not rub; this grinds the crystals into the cornea.

  • Spill Cleanup (Powder):

    • Do not sweep. Sweeping creates an aerosol cloud.

    • Cover the spill with a paper towel dampened with saturated sodium bicarbonate (NaHCO3) solution.

    • Why Bicarbonate? It neutralizes the benzoic acid moiety, converting it to the water-soluble sodium salt, allowing for safe, smear-free cleanup.

References

  • Sigma-Aldrich. (2025).[5] Safety Data Sheet: N-Boc-p-amidinobenzoic acid derivatives (Generic Benzoic Acid Profile). MilliporeSigma.[5]

  • National Fire Protection Association (NFPA). (2024). NFPA 77: Recommended Practice on Static Electricity. (Focus on organic powder handling).

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Combustible Dust. United States Department of Labor.

  • PubChem. Compound Summary: 4-Amidinobenzoic acid (Parent Structure). National Library of Medicine.

Sources

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